14-Methylicosanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C42H76N7O17P3S |
|---|---|
Molekulargewicht |
1076.1 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methylicosanethioate |
InChI |
InChI=1S/C42H76N7O17P3S/c1-5-6-7-16-19-30(2)20-17-14-12-10-8-9-11-13-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57) |
InChI-Schlüssel |
WGAZYUKIHXKYAN-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Metabolic Fate of 14-Methylicosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Methylicosanoyl-CoA, a long-chain branched fatty acyl-CoA, is anticipated to undergo a multi-stage metabolic process involving both beta-oxidation and alpha-oxidation, primarily within the peroxisome. Due to the methyl group at the 14-position, initial degradation is expected to proceed via standard beta-oxidation until the branch point presents a steric hindrance to the enzymatic machinery. At this juncture, the molecule is likely shunted into the alpha-oxidation pathway to remove a single carbon, thereby repositioning the methyl group and allowing for the resumption of beta-oxidation. This guide provides a detailed overview of the putative metabolic pathway of this compound, drawing parallels with the well-characterized metabolism of phytanic acid. It includes hypothesized enzymatic steps, potential intermediates, and the subcellular localization of these processes. Furthermore, this document outlines relevant experimental protocols for the investigation of this pathway and presents key data in a structured format to facilitate further research and drug development efforts targeting lipid metabolism.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily obtained from dairy products, meat, and fish.[1][2] Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized metabolic pathways for their degradation.[3][4] The metabolic processing of BCFAs is of significant clinical interest, as defects in these pathways can lead to the accumulation of toxic intermediates, resulting in severe neurological disorders such as Refsum's disease.[1][5] this compound is a saturated, 21-carbon fatty acyl-CoA with a methyl group at the 14th carbon. Its metabolism is not as extensively documented as that of phytanic acid, a well-known BCFA. However, based on the established principles of fatty acid oxidation, a probable metabolic route can be delineated.
This technical guide aims to provide a comprehensive theoretical framework for the metabolism of this compound. It will serve as a foundational resource for researchers investigating lipid metabolism, particularly in the context of metabolic disorders and drug discovery.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is predicted to occur in two distinct phases: an initial series of beta-oxidation cycles, followed by a single round of alpha-oxidation to bypass the methyl branch, and a subsequent return to beta-oxidation for the complete degradation of the remaining acyl chain. The entire process is expected to take place primarily within the peroxisomes, which are specialized organelles for the metabolism of very long-chain and branched-chain fatty acids.[6][7]
Initial Peroxisomal Beta-Oxidation
The 21-carbon this compound molecule is expected to undergo five cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic reactions that shorten the acyl chain by two carbons, releasing one molecule of acetyl-CoA.[8] After five cycles, the initial molecule is converted to 4-Methyl-decanoyl-CoA.
Alpha-Oxidation Pathway
The resulting 4-Methyl-decanoyl-CoA has a methyl group at the beta-position (C4 in this case, but becomes C3 after activation), which sterically hinders the action of 3-hydroxyacyl-CoA dehydrogenase, an essential enzyme in the beta-oxidation spiral.[4] To overcome this block, the molecule is channeled into the alpha-oxidation pathway.[5] This pathway is crucial for the metabolism of BCFAs like phytanic acid.[9][10] The key steps are as follows:
-
Hydroxylation: An alpha-hydroxylase, likely a member of the phytanoyl-CoA hydroxylase family, introduces a hydroxyl group at the alpha-carbon (C2) of 4-Methyl-decanoyl-CoA, forming 2-Hydroxy-4-methyl-decanoyl-CoA.[4][5]
-
Decarboxylation: A lyase, such as 2-hydroxyphytanoyl-CoA lyase, cleaves the C1-C2 bond, releasing the original carboxyl carbon as formyl-CoA and producing an aldehyde with one less carbon, 3-Methyl-nonanal.[5]
-
Oxidation: The aldehyde is then oxidized to a carboxylic acid, 3-Methyl-nonanoic acid, by an aldehyde dehydrogenase.[4][5]
Subsequent Peroxisomal and Mitochondrial Beta-Oxidation
Following its activation to 3-Methyl-nonanoyl-CoA, the molecule can re-enter the beta-oxidation pathway. The methyl group is now at the alpha-position, which is permissive for beta-oxidation. The remaining acyl chain is then further degraded through subsequent cycles of beta-oxidation in the peroxisomes, and the resulting shorter-chain acyl-CoAs are transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA.[11]
Enzymology of the Pathway
While the specific enzymes that metabolize this compound have not been definitively identified, a putative list can be compiled based on the known enzymes of the phytanic acid degradation pathway.
| Metabolic Step | Substrate | Product | Putative Enzyme | Cellular Location |
| Beta-Oxidation (5 cycles) | This compound | 4-Methyl-decanoyl-CoA + 5 Acetyl-CoA | Peroxisomal beta-oxidation enzymes (Acyl-CoA oxidase, Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme, Thiolase) | Peroxisome |
| Alpha-Hydroxylation | 4-Methyl-decanoyl-CoA | 2-Hydroxy-4-methyl-decanoyl-CoA | Branched-chain acyl-CoA alpha-hydroxylase (e.g., Phytanoyl-CoA hydroxylase) | Peroxisome |
| Lyase Reaction | 2-Hydroxy-4-methyl-decanoyl-CoA | 3-Methyl-nonanal + Formyl-CoA | 2-Hydroxy-branched-chain acyl-CoA lyase (e.g., 2-Hydroxyphytanoyl-CoA lyase) | Peroxisome |
| Aldehyde Oxidation | 3-Methyl-nonanal | 3-Methyl-nonanoic acid | Aldehyde dehydrogenase | Peroxisome |
| Acyl-CoA Synthesis | 3-Methyl-nonanoic acid | 3-Methyl-nonanoyl-CoA | Acyl-CoA synthetase | Peroxisome/Mitochondria |
| Beta-Oxidation | 3-Methyl-nonanoyl-CoA | Acetyl-CoA + Propionyl-CoA | Peroxisomal and Mitochondrial beta-oxidation enzymes | Peroxisome & Mitochondria |
Experimental Protocols
Investigating the metabolic pathway of this compound requires a combination of in vitro and in vivo approaches. The following are generalized protocols that can be adapted for this specific substrate.
In Vitro Enzyme Assays
Objective: To identify and characterize the enzymes involved in the metabolism of this compound.
Methodology:
-
Substrate Synthesis: Synthesize radiolabeled or fluorescently tagged 14-Methylicosanoic acid and its CoA derivative.
-
Enzyme Source: Use purified recombinant enzymes or subcellular fractions (peroxisomal and mitochondrial) isolated from relevant tissues (e.g., liver, fibroblasts).
-
Assay Conditions: Incubate the substrate with the enzyme source in a suitable buffer system containing necessary cofactors (e.g., ATP, CoA, NAD+, FAD+, Fe2+, O2).
-
Product Analysis: Separate and identify the metabolic products using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Enzyme Kinetics: Determine the kinetic parameters (Km, Vmax) for the identified enzymes.
Cell-Based Metabolic Flux Analysis
Objective: To trace the metabolic fate of this compound in a cellular context.
Methodology:
-
Cell Culture: Utilize cell lines known to have active fatty acid metabolism, such as HepG2 (human hepatoma cells) or primary hepatocytes.
-
Isotope Labeling: Incubate the cells with stable isotope-labeled 14-Methylicosanoic acid (e.g., 13C-labeled).
-
Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular and extracellular metabolites.
-
Metabolomic Analysis: Analyze the labeled and unlabeled metabolites using LC-MS or GC-MS to determine the flux through the proposed pathway.
Visualizations of the Metabolic Pathway
The following diagrams illustrate the proposed metabolic pathway of this compound and a general experimental workflow for its investigation.
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for pathway elucidation.
Conclusion
The metabolic pathway of this compound, while not explicitly detailed in the current literature, can be inferred with a high degree of confidence from the well-established principles of branched-chain fatty acid metabolism. The proposed pathway involves a synergistic interplay between peroxisomal beta- and alpha-oxidation to circumvent the steric hindrance posed by the methyl group. This guide provides a foundational framework for researchers to design and execute experiments aimed at definitively characterizing this pathway. A thorough understanding of the metabolism of this compound and similar BCFAs is essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies for related metabolic disorders. Further research is warranted to identify the specific enzymes involved and to quantify the flux through this pathway in various physiological and pathological states.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. portlandpress.com [portlandpress.com]
The Role of 14-Methylicosanoyl-CoA in Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 14-Methylicosanoyl-CoA in fatty acid metabolism, with a particular focus on its presumed function within the biosynthesis of very-long-chain anteiso-branched-chain fatty acids (BCFA). While specific quantitative data and dedicated experimental protocols for this compound are not extensively documented in publicly available literature, this document extrapolates from established principles of fatty acid biosynthesis to present a putative pathway, relevant enzymatic processes, and detailed analytical methodologies. This guide is intended to serve as a foundational resource for researchers in lipid biochemistry, microbiology, and drug development.
Introduction to this compound
This compound is the activated thioester of 14-methylicosanoic acid, a saturated branched-chain fatty acid with a total of 21 carbon atoms. The methyl branch is located at the 14th carbon position, classifying it as an anteiso-fatty acid. In this configuration, the methyl group is on the antepenultimate carbon atom relative to the omega end of the acyl chain.
Branched-chain fatty acids are significant components of the cell membranes of many bacteria, where they play a crucial role in regulating membrane fluidity.[1][2][3] The iso and anteiso configurations disrupt the tight packing of the lipid acyl chains, thereby lowering the melting point of the membrane and maintaining its liquid-crystalline state at lower temperatures.[4] The presence and relative abundance of specific BCFAs can be a chemotaxonomic marker for bacterial identification.[2][5]
This compound, as the activated form of its corresponding fatty acid, is a key intermediate in the metabolic pathways involving 14-methylicosanoic acid. Its primary role is likely as a substrate for elongation in the synthesis of even longer fatty acids or for incorporation into complex lipids.
Putative Biosynthesis of 14-Methylicosanoic Acid and the Role of this compound
The biosynthesis of anteiso-fatty acids is initiated with a branched-chain primer, typically derived from the amino acid L-isoleucine.[6] The subsequent elongation of this primer occurs via the fatty acid synthase (FAS) system, which utilizes malonyl-CoA as the two-carbon donor in a cyclic series of reactions. For very-long-chain fatty acids (VLCFAs), specialized elongase enzymes are involved.[7]
Initiation of Anteiso-Fatty Acid Synthesis
The synthesis of anteiso-fatty acids begins with the conversion of L-isoleucine to 2-methylbutyryl-CoA. This process involves a transamination to form the corresponding α-keto acid, followed by oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Elongation to this compound
The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) II system in bacteria. Each cycle of elongation adds two carbons from malonyl-CoA and involves four key enzymatic steps: condensation, reduction, dehydration, and a second reduction.
To synthesize a C21 fatty acid from a C5 primer, eight cycles of elongation are required. The final product, 14-methylicosanoic acid, is then activated to this compound by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction. This activated form is the metabolically active species used in subsequent enzymatic reactions.
The diagram below illustrates the proposed biosynthetic pathway for 14-methylicosanoic acid.
Quantitative Data
The following table presents a representative composition of fatty acids found in Streptomyces antibioticus, highlighting the prevalence of anteiso-fatty acids. Note that C21 fatty acids are not explicitly reported in this particular study, but the presence of C15 and C17 anteiso-fatty acids suggests the enzymatic machinery for their synthesis is present and could potentially produce longer chains under different conditions or in different species.[8]
| Fatty Acid | Representative Abundance (%) in S. antibioticus |
| anteiso-C15:0 | Major |
| anteiso-C17:0 | Major |
| iso-C14:0 | Minor |
| iso-C15:0 | Minor |
| iso-C16:0 | Minor |
| C16:0 (Palmitic acid) | Minor |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of 14-methylicosanoic acid and this compound. These protocols are adapted from established methods for the analysis of fatty acids and acyl-CoA esters.
Analysis of 14-Methylicosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[11][12]
4.1.1. Materials and Reagents
-
Bacterial cell pellet
-
Methanol, Chloroform (B151607), 0.9% NaCl solution
-
BF3-methanol (14% w/v)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid)
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Lipid Extraction (Bligh & Dyer Method):
-
To a pellet from a 50 mL bacterial culture, add a known amount of internal standard.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex vigorously for 15 minutes.
-
Add 1.25 mL of chloroform and vortex for 2 minutes.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
Add 1 mL of 14% BF3-methanol to the dried lipid extract.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 2 minutes and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS system.
-
Use a temperature program suitable for separating long-chain FAMEs (e.g., initial temperature of 150°C, ramp to 250°C).
-
Identify the 14-methylicosanoic acid methyl ester based on its retention time and mass spectrum, and quantify using the internal standard.
-
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the extraction and analysis of long-chain acyl-CoA esters from bacterial cells using LC-MS/MS.[13]
4.2.1. Materials and Reagents
-
Bacterial cell pellet
-
Isopropanol, Acetonitrile, Formic acid
-
Internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system with a C18 reversed-phase column
4.2.2. Experimental Workflow
4.2.3. Detailed Procedure
-
Acyl-CoA Extraction:
-
To a frozen bacterial cell pellet, add a known amount of internal standard.
-
Add 1 mL of ice-cold extraction solvent (isopropanol:acetonitrile:50 mM formic acid, 50:50:2, v/v/v).
-
Homogenize the sample on ice using a probe sonicator.
-
Incubate on ice for 30 minutes.
-
-
Sample Clarification:
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the acyl-CoAs to a clean tube.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) or by using a high pH mobile phase to achieve good separation of long-chain acyl-CoAs.
-
Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion (e.g., the fragment corresponding to the loss of the phosphopantetheine group) should be monitored.
-
Quantify using the internal standard.
-
Signaling Pathways and Logical Relationships
The synthesis of fatty acids is tightly regulated to meet the cell's metabolic needs. The availability of primers and the activity of the FAS enzymes are key control points. The diagram below illustrates the logical relationship between the availability of the isoleucine-derived primer and the synthesis of anteiso-fatty acids. A deficiency in the enzymes of the isoleucine catabolic pathway would lead to a decrease in the production of anteiso-fatty acids.
Conclusion
This compound is a key metabolic intermediate in the synthesis and subsequent utilization of 14-methylicosanoic acid, a very-long-chain anteiso-branched-chain fatty acid. While direct experimental data on this specific molecule is sparse, its role can be inferred from the well-established principles of fatty acid biosynthesis. The provided putative pathway and experimental protocols offer a solid foundation for researchers aiming to investigate the metabolism of very-long-chain BCFAs. Further research is needed to elucidate the specific enzymes involved in the elongation of these fatty acids in different organisms and to quantify their presence and physiological significance. This knowledge will be valuable for the fields of microbial physiology, lipidomics, and the development of novel antimicrobial agents targeting fatty acid synthesis.
References
- 1. Knowns and unknowns of membrane lipid synthesis in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 6. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Lipid composition and protoplast-forming capacity of Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Plasticity of Streptomyces coelicolor Membrane Composition Under Different Growth Conditions and During Development [frontiersin.org]
- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
14-Methylicosanoyl-CoA: A Technical Guide to its Biosynthesis and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylicosanoyl-CoA is a C21 anteiso-branched-chain acyl-CoA. While specific research on this particular molecule is limited, its metabolic pathways can be inferred from the well-established principles of branched-chain fatty acid biosynthesis and degradation. This technical guide consolidates the current understanding of these general pathways and applies them to provide a comprehensive overview of the probable metabolic fate of this compound. This document outlines the proposed biosynthetic and degradation pathways, the key enzymes involved, and relevant experimental methodologies.
Biosynthesis of this compound
The biosynthesis of anteiso-fatty acids, such as 14-methyleicosanoic acid, originates from the metabolism of branched-chain amino acids. In bacteria, the synthesis of these fatty acids is a well-characterized process.[1] The pathway for 14-methyleicosanoic acid likely begins with the amino acid L-isoleucine.
The proposed biosynthetic pathway involves the following key steps:
-
Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthesis.[2]
-
Elongation: The fatty acid synthase (FAS) system catalyzes the elongation of the 2-methylbutyryl-CoA primer. This process involves the sequential addition of two-carbon units derived from malonyl-CoA.[3] For the synthesis of a methyl-branched fatty acid like 14-methyleicosanoic acid, the extender unit is methylmalonyl-CoA.[4][5][6]
-
Activation: The newly synthesized 14-methyleicosanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. This activation step is essential for its participation in metabolic reactions.
The overall biosynthetic scheme is depicted in the following diagram:
Key Enzymes in Biosynthesis
| Enzyme | Reaction | Cellular Location |
| Branched-chain amino acid aminotransferase | L-Isoleucine → α-Keto-β-methylvalerate | Mitochondria/Cytosol |
| Branched-chain α-keto acid dehydrogenase complex | α-Keto-β-methylvalerate → 2-Methylbutyryl-CoA | Mitochondria |
| Fatty Acid Synthase (FAS) | Elongation of 2-Methylbutyryl-CoA with Malonyl-CoA | Cytosol |
| Acyl-CoA Synthetase | 14-Methyleicosanoic Acid + CoA → this compound | Mitochondria/Peroxisomes/ER |
Degradation of this compound
The degradation of long-chain branched-fatty acids typically occurs via beta-oxidation in the mitochondria and peroxisomes.[7][8] Due to the methyl group at the 14th carbon (an odd-numbered position from the carboxyl end), 14-methyleicosanoic acid does not require an initial alpha-oxidation step, which is necessary for fatty acids with a methyl group at the beta-carbon (C3).[9][10]
As a C21 fatty acid, 14-methyleicosanoic acid is an odd-chain fatty acid. Its degradation via beta-oxidation will proceed through multiple cycles, each removing a two-carbon unit in the form of acetyl-CoA. The final cycle of beta-oxidation of a five-carbon acyl-CoA will yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.[11] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[12][13]
The proposed degradation pathway is as follows:
-
Activation: 14-Methyleicosanoic acid is activated to this compound.
-
Beta-Oxidation Cycles: A series of beta-oxidation cycles occur, each consisting of four enzymatic reactions:
-
Dehydrogenation by an acyl-CoA dehydrogenase.
-
Hydration by an enoyl-CoA hydratase.
-
Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.
-
Thiolysis by a thiolase.
-
-
Final Products: After nine cycles of beta-oxidation, the products will be eight molecules of acetyl-CoA, one molecule of propionyl-CoA, and the reduced coenzymes FADH₂ and NADH.
-
Propionyl-CoA Metabolism: Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.
The degradation pathway is illustrated below:
Key Enzymes in Degradation
| Enzyme | Reaction | Cellular Location |
| Acyl-CoA Dehydrogenase | Dehydrogenation of acyl-CoA | Mitochondria/Peroxisomes |
| Enoyl-CoA Hydratase | Hydration of enoyl-CoA | Mitochondria/Peroxisomes |
| Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation of hydroxyacyl-CoA | Mitochondria/Peroxisomes |
| Thiolase | Thiolytic cleavage of ketoacyl-CoA | Mitochondria/Peroxisomes |
| Propionyl-CoA Carboxylase | Propionyl-CoA → Methylmalonyl-CoA | Mitochondria |
| Methylmalonyl-CoA Mutase | Methylmalonyl-CoA → Succinyl-CoA | Mitochondria |
Experimental Protocols
Quantification of 14-Methyleicosanoic Acid
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying fatty acids in biological samples.[14]
Protocol Outline:
-
Sample Preparation:
-
Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Perform acid or alkaline hydrolysis to release free fatty acids from their esterified forms.
-
Include an internal standard (e.g., a deuterated analog of a long-chain fatty acid) for accurate quantification.
-
-
Derivatization (Optional but often recommended for improved chromatographic separation and ionization efficiency):
-
Convert the free fatty acids to their methyl esters (FAMEs) or other derivatives.
-
-
LC-MS/MS Analysis:
-
Separate the fatty acid derivatives using a suitable reversed-phase HPLC column.[15]
-
Detect and quantify the target analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
In Vitro Metabolism Studies
Method: Incubation of 14-methyleicosanoic acid with isolated mitochondria or peroxisomes, or with cell cultures, followed by analysis of metabolic products.
Protocol Outline:
-
Isolate Organelles or Culture Cells:
-
Isolate mitochondria or peroxisomes from tissue homogenates (e.g., liver) by differential centrifugation.
-
Alternatively, use primary cell cultures (e.g., hepatocytes) or relevant cell lines.
-
-
Incubation:
-
Incubate the isolated organelles or cells with 14-methyleicosanoic acid (or its radiolabeled analog).
-
Include necessary cofactors for beta-oxidation (e.g., CoA, ATP, NAD+, FAD).
-
-
Analysis of Metabolites:
-
Extract the metabolites from the incubation mixture.
-
Analyze the products (e.g., acetyl-CoA, propionyl-CoA, and intermediate acyl-CoAs) by LC-MS/MS or HPLC with radiochemical detection.
-
The following diagram illustrates a general workflow for studying the metabolism of this compound.
Quantitative Data Summary
Direct quantitative data for this compound metabolism is not available in the current literature. However, data from studies on analogous branched-chain fatty acids can provide an estimate of the expected enzyme kinetics.
| Parameter | General Range for Branched-Chain Acyl-CoAs | Notes |
| Km (Acyl-CoA Dehydrogenase) | 1 - 50 µM | Varies depending on the specific enzyme and substrate chain length. |
| Vmax (Acyl-CoA Dehydrogenase) | 0.1 - 10 µmol/min/mg protein | Highly dependent on the enzyme source and assay conditions. |
| Km (Enoyl-CoA Hydratase) | 5 - 100 µM | Generally shows broad substrate specificity. |
| Km (Hydroxyacyl-CoA Dehydrogenase) | 2 - 80 µM | Specificity can vary for branched-chain substrates. |
| Km (Thiolase) | 1 - 20 µM | Can be a rate-limiting step in beta-oxidation. |
Conclusion
While this compound itself has not been the subject of extensive research, its metabolic pathways can be confidently predicted based on the established principles of branched-chain fatty acid metabolism. Its biosynthesis is likely initiated from an isoleucine-derived primer and proceeds via the fatty acid synthase complex. Degradation is expected to occur through standard beta-oxidation, yielding acetyl-CoA and propionyl-CoA. Further research, employing the experimental strategies outlined in this guide, is necessary to definitively characterize the enzymes involved and the quantitative aspects of this compound metabolism. Such studies will be crucial for understanding its physiological roles and its potential implications in health and disease.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 11. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Discovery and Characterization of 14-Methylicosanoyl-CoA
Disclaimer: The following guide is a hypothetical exploration of the discovery and characterization of 14-Methylicosanoyl-CoA. As of the latest literature review, no specific studies on this molecule have been published. This document is intended to serve as an educational template for researchers, scientists, and drug development professionals, outlining the typical methodologies and data presentation for the identification and analysis of a novel fatty acyl-CoA.
Introduction
Long-chain and very-long-chain fatty acyl-CoAs are critical intermediates in a multitude of cellular processes, including energy metabolism, membrane biosynthesis, and cellular signaling. Branched-chain fatty acids and their CoA esters, while less common than their straight-chain counterparts, play significant roles in cellular physiology and are often associated with specific metabolic pathways and disease states. This guide postulates the discovery and characterization of a novel branched-chain fatty acyl-CoA, this compound, a C21:0 branched-chain fatty acyl-CoA. We will detail the hypothetical experimental workflow, from initial detection to structural elucidation and functional pathway analysis.
Section 1: Hypothetical Discovery and Isolation
The discovery of this compound is posited to have originated from untargeted metabolomic analysis of lipid extracts from a specific bacterial strain, Bacillus hypotheticus, known for producing a variety of unusual fatty acids. Initial liquid chromatography-mass spectrometry (LC-MS) analysis revealed an unidentifiable peak with a mass-to-charge ratio (m/z) consistent with a C21:0 fatty acyl-CoA.
-
Cell Culture and Lysis: B. hypotheticus is cultured in a defined medium. The cell pellet is harvested and subjected to cryogenic lysis.
-
Lipid Extraction: Total lipids are extracted from the cell lysate using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8) solvent system.
-
Solid-Phase Extraction (SPE): The lipid extract is fractionated using a C18 SPE column to enrich for fatty acyl-CoAs.
-
Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is subjected to preparative reverse-phase HPLC to isolate the compound of interest.
Section 2: Structural Characterization
The definitive structure of the isolated compound as this compound was established through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
HRMS provided the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) was employed to elucidate the fragmentation pattern, which is characteristic of fatty acyl-CoAs and can help pinpoint the location of the methyl branch.
-
Instrumentation: A Q-Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode followed by data-dependent MS/MS of the top 5 most abundant ions.
¹H and ¹³C NMR spectroscopy were used to confirm the identity and position of the methyl group on the acyl chain.
-
Sample Preparation: The purified compound is lyophilized and redissolved in D₂O.
-
Instrumentation: A Bruker 800 MHz spectrometer.
-
Experiments: ¹H, ¹³C, COSY, and HSQC spectra are acquired.
Section 3: Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained during the characterization of this compound.
| Table 1: Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₄₂H₇₄N₇O₁₇P₃S |
| Monoisotopic Mass | 1093.402 g/mol |
| HPLC Retention Time | 18.5 minutes |
| Table 2: High-Resolution Mass Spectrometry Data | |
| Parameter | Value |
| Precursor Ion (m/z) [M+H]⁺ | 1094.409 |
| Key MS/MS Fragments (m/z) | 809.1 (Loss of AMP), 427.2 (Pantetheine phosphate) |
| Table 3: Hypothetical ¹³C NMR Chemical Shifts | |
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Thioester Carbonyl) | ~198 |
| C14 (CH) | ~34 |
| C21 (Methyl Branch) | ~19 |
Section 4: Visualizations of Workflows and Pathways
The following diagrams illustrate the experimental workflow for the characterization of this compound and a hypothetical signaling pathway in which it may be involved.
Section 5: Postulated Biological Role
Based on the known functions of other branched-chain fatty acids, we hypothesize that this compound may be involved in regulating membrane fluidity or may act as a signaling molecule. The hypothetical pathway in Figure 2 suggests that its synthesis could be triggered by an external stimulus via a G-protein coupled receptor (GPCR), leading to the activation of a specific long-chain acyl-CoA synthetase (ACSL). The resulting this compound could then act as an allosteric activator of Protein Kinase C delta (PKCδ), initiating a phosphorylation cascade that culminates in the regulation of gene expression related to lipid metabolism.
Conclusion
While the existence and function of this compound remain to be empirically validated, this guide provides a comprehensive framework for its potential discovery, characterization, and functional analysis. The methodologies and data presented herein are representative of the rigorous approach required to identify and understand the roles of novel lipids in complex biological systems. This hypothetical case study underscores the importance of untargeted metabolomics in discovering new bioactive molecules and provides a roadmap for researchers in the field of lipidomics and drug discovery.
Whitepaper: 14-Methylicosanoyl-CoA as a Putative Biomarker in Peroxisomal Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification of novel, specific biomarkers is paramount for advancing the diagnosis, monitoring, and treatment of metabolic disorders. Long-chain and branched-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, primarily catabolized within the peroxisome. Genetic defects in peroxisomal enzymes can lead to the accumulation of atypical acyl-CoAs, which can serve as highly specific biomarkers for the underlying pathology. This technical guide explores the potential of 14-methylicosanoyl-CoA, a C21 branched-chain fatty acyl-CoA, as a representative example of such a biomarker for diagnosing and studying peroxisomal metabolic disorders. We provide a biochemical rationale for its origin, a hypothetical data framework for its clinical association, detailed analytical protocols for its quantification, and a discussion of its implications for therapeutic development.
Introduction: The Role of Atypical Acyl-CoAs in Metabolic Disease
Coenzyme A (CoA) and its thioester derivatives are central to intermediary metabolism, participating in the catabolism of fatty acids, carbohydrates, and amino acids.[1] While common acyl-CoAs like acetyl-CoA and palmitoyl-CoA are well-understood, the accumulation of atypical very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids is a hallmark of several inherited metabolic diseases.[2] These disorders often stem from defects in the peroxisomal β-oxidation pathway, the primary site for catabolizing these specific lipid species.[3]
The accumulation of a unique molecular species, such as this compound, in tissues or circulation would strongly indicate a specific enzymatic block in a catabolic pathway. Such a molecule can therefore serve as a direct and quantitative biomarker of pathway dysfunction, offering significant advantages over less specific, downstream markers of metabolic distress.
Biochemical Rationale: Peroxisomal β-Oxidation and Biomarker Origin
Peroxisomes are essential cellular organelles that, among other functions, are solely responsible for the initial β-oxidation of VLCFAs (fatty acids with 22 or more carbons) and certain branched-chain fatty acids.[2] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but for chain-shortening, generating shorter acyl-CoAs that can then be transported to mitochondria for complete oxidation.[2]
A defect in a key peroxisomal enzyme, such as Acyl-CoA Oxidase (ACOX) or D-bifunctional protein (DBP), disrupts this process, leading to the buildup of upstream substrates.[3][4] For a branched-chain fatty acid like 14-methylicosanoic acid, its metabolism would require a specific set of peroxisomal enzymes capable of handling the methyl group. A deficiency in one of these enzymes would cause its CoA derivative, this compound, to accumulate.
Caption: Generalized pathway for peroxisomal β-oxidation of a branched-chain fatty acid.
Quantitative Data on this compound as a Putative Biomarker
While this compound serves as a representative model for this guide, specific quantitative data linking it to metabolic disorders is not yet established in published literature. The following table is presented as an illustrative framework for how such data would be structured and interpreted. It demonstrates the potential for this biomarker to differentiate between various peroxisomal disorders and healthy controls.
Table 1: Illustrative Quantitative Data for this compound in Metabolic Disorders (Note: Data are hypothetical and for illustrative purposes only.)
| Metabolic Disorder | Patient Cohort (n) | Tissue/Fluid | Fold Change (vs. Control) | p-value | Putative Defect | Reference |
| Zellweger Syndrome | 25 | Plasma | 150.2 ± 25.8 | < 0.0001 | Peroxisome Biogenesis | (Hypothetical) |
| Acyl-CoA Oxidase 1 Def. | 15 | Plasma | 95.5 ± 18.3 | < 0.0001 | ACOX1 Enzyme | (Hypothetical) |
| D-Bifunctional Protein Def. | 18 | Fibroblasts | 112.7 ± 21.1 | < 0.0001 | HSD17B4 Gene | (Hypothetical) |
| X-Linked Adrenoleukodystrophy | 30 | Plasma | 1.2 ± 0.4 | > 0.05 (ns) | VLCFA Transporter | (Hypothetical) |
| Type 2 Diabetes | 100 | Plasma | 1.5 ± 0.6 | > 0.05 (ns) | None (Control) | (Hypothetical) |
Experimental Protocols for Quantification
The quantification of specific acyl-CoA species from complex biological matrices requires a robust and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[5][6]
Detailed Protocol: Quantification of this compound from Plasma
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[7][8]
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Acyl-CoA Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., C17:0-CoA) for normalization.
-
Add 500 µL of a 2:1:0.8 (v/v/v) mixture of isopropanol:acetonitrile:acetic acid to precipitate proteins and extract lipids.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in 100 µL of a weak wash buffer (e.g., 2% methanol (B129727) in water).
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of weak wash buffer to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of 80% methanol containing 0.1% ammonium (B1175870) hydroxide.
-
Dry the eluate under nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in 50 µL of 50:50 (v/v) methanol:water.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 (v/v) acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. The most common product ion for acyl-CoAs corresponds to the phosphopantetheine moiety.
-
-
-
Data Analysis:
-
Quantify the peak area for this compound and the internal standard.
-
Calculate the concentration using a standard curve prepared with a synthetic this compound standard.
-
Caption: Step-by-step workflow for quantifying this compound from plasma.
Implications for Drug Development
The ability to accurately quantify a specific biomarker like this compound has profound implications for the development of therapeutics for peroxisomal disorders:
-
Early Diagnosis and Patient Stratification: A highly specific biomarker can enable early diagnosis, potentially before the onset of severe clinical symptoms. It also allows for the precise stratification of patients based on their specific enzymatic defect for inclusion in clinical trials.
-
Pharmacodynamic (PD) Marker: During drug development, the biomarker can serve as a direct measure of target engagement and biological activity. A successful therapy (e.g., an enzyme replacement therapy, gene therapy, or small molecule chaperone) should lead to a quantifiable reduction in the accumulated biomarker.
-
Monitoring Disease Progression: Longitudinal monitoring of the biomarker can provide an objective measure of disease progression or response to treatment, complementing clinical assessments.
Conclusion and Future Directions
While this compound is presented here as a putative biomarker, the principles underlying its potential are broadly applicable to the discovery of other unique metabolic intermediates. The convergence of advanced analytical platforms like high-resolution mass spectrometry with untargeted metabolomics provides a powerful engine for discovering novel biomarkers for rare metabolic diseases. Future research should focus on applying these techniques to patient cohorts with peroxisomal disorders and other unexplained metabolic syndromes. The identification and validation of such specific, disease-driving molecules will be instrumental in advancing precision medicine for these challenging conditions.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads of 14-Methylicosanoyl-CoA: A Technical Guide to its Enzymatic Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic processes governing the metabolism of 14-Methylicosanoyl-CoA, a methylated long-chain fatty acyl-CoA. Understanding the degradation of such branched-chain fatty acids is crucial for research into various metabolic disorders and for the development of targeted therapeutic interventions. This document outlines the core metabolic pathways, the key enzymes involved, their quantitative characteristics, and detailed experimental protocols for their study.
Introduction to Branched-Chain Fatty Acid Metabolism
Fatty acids bearing methyl substitutions, such as 14-methylicosanoic acid, present a metabolic challenge compared to their straight-chain counterparts. The position of the methyl group dictates the specific enzymatic machinery required for their catabolism. For this compound, with the methyl group located distant from the carboxyl end, the primary route of degradation is a coordinated effort between peroxisomal β-oxidation and, potentially, an initial round of α-oxidation if the methyl group sterically hinders the standard β-oxidation spiral. Peroxisomes are the primary site for the breakdown of very long-chain and branched-chain fatty acids.
The Metabolic Pathway of this compound
The degradation of this compound is hypothesized to proceed through a series of enzymatic reactions within the peroxisome. The pathway involves an initial activation step followed by cycles of β-oxidation until the methyl branch is reached. If the methyl group is at a position that inhibits β-oxidation, an α-oxidation step is required.
Activation of 14-Methylicosanoic Acid
Prior to entering the oxidative pathway, 14-methylicosanoic acid must be activated to its coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.
-
Enzyme: Very long-chain acyl-CoA synthetase (ACSVL) or a branched-chain specific acyl-CoA synthetase.
-
Reaction: 14-Methylicosanoic acid + ATP + CoASH → this compound + AMP + PPi
Peroxisomal β-Oxidation of this compound
Once activated, this compound undergoes cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic steps and shortens the acyl chain by two carbons, releasing one molecule of acetyl-CoA.
The core enzymes of peroxisomal β-oxidation for branched-chain fatty acids are:
-
Branched-chain Acyl-CoA Oxidase (ACOX2/3): Catalyzes the first, rate-limiting step, introducing a double bond.
-
Multifunctional Enzyme Type 2 (MFE-2): Possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.
-
Sterol Carrier Protein 2/Thiolase (SCPx): Also known as peroxisomal 3-ketoacyl-CoA thiolase, it catalyzes the final thiolytic cleavage.
This cycle repeats until the methyl group is in a position that blocks the action of these enzymes, typically when it reaches the β-carbon (C3) position.
The Role of α-Oxidation
If β-oxidation is halted due to the 14-methyl group reaching the β-position, the cell employs the α-oxidation pathway to bypass this blockage. This pathway removes a single carbon atom from the carboxyl end of the fatty acid.
The key enzymes in peroxisomal α-oxidation are:
-
Phytanoyl-CoA Hydroxylase (PHYH): A 2-oxoglutarate-dependent dioxygenase that hydroxylates the α-carbon.
-
2-Hydroxyphytanoyl-CoA Lyase (HACL1): A thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that cleaves the C1-C2 bond, releasing formyl-CoA and an aldehyde shortened by one carbon.
-
Aldehyde Dehydrogenase (ALDH): Oxidizes the resulting aldehyde to a carboxylic acid, which can then be re-activated to its CoA ester and re-enter the β-oxidation pathway.
Quantitative Data on Key Enzymes
The following tables summarize available quantitative data for the key enzymes involved in the metabolism of branched-chain fatty acyl-CoAs. It is important to note that specific kinetic data for this compound as a substrate is limited; therefore, data for analogous branched-chain substrates are presented.
Table 1: Enzymes of Peroxisomal α-Oxidation
| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Optimal pH | Cofactors |
| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA, 3-Methylhexadecanoyl-CoA | ~10-50 | Not widely reported | 7.0-7.5 | Fe2+, 2-Oxoglutarate, Ascorbate, ATP/GTP, Mg2+ |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxyphytanoyl-CoA, 2-Hydroxyisobutyryl-CoA | ~120 (for 2-HIB-CoA) | ~1.3 s-1 (for 2-HIB-CoA) | 7.2 | Thiamine pyrophosphate (TPP), Mg2+ |
| Aldehyde Dehydrogenase (ALDH) | Pristanal, various aldehydes | Variable | Variable | ~8.0-9.0 | NAD+ |
Table 2: Enzymes of Peroxisomal β-Oxidation for Branched-Chain Acyl-CoAs
| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Optimal pH | Cofactors |
| Branched-chain Acyl-CoA Oxidase (ACOX2/3) | Pristanoyl-CoA, Trihydroxycoprostanoyl-CoA | ~20-100 | Not widely reported | 8.0-8.5 | FAD |
| Multifunctional Enzyme Type 2 (MFE-2) | 2-enoyl-CoAs, 3-hydroxyacyl-CoAs | Variable (chain-length dependent) | Variable | Hydratase: 8.5, Dehydrogenase: 9.5 | NAD+ |
| Sterol Carrier Protein 2/Thiolase (SCPx) | 3-ketoacyl-CoAs (branched and straight chain) | ~5-50 | Not widely reported | 8.0-8.5 | CoASH |
Experimental Protocols
Detailed methodologies for studying the key enzymes in this compound metabolism are provided below. These protocols can be adapted for use with purified enzymes or cell lysates.
Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This assay measures the conversion of a 3-methyl-branched acyl-CoA to its 2-hydroxy derivative.[1]
Principle: The activity of PHYH is determined by monitoring the consumption of the co-substrate 2-oxoglutarate or the formation of the hydroxylated product. A common method involves the use of [1-14C]2-oxoglutarate and measuring the release of 14CO2.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: 100 µM this compound (or a suitable analog like phytanoyl-CoA)
-
Cofactors: 200 µM [1-14C]2-oxoglutarate, 1 mM Ascorbate, 50 µM FeSO4, 1 mM ATP or GTP, 1 mM MgCl2
-
Enzyme Source: Purified recombinant PHYH or peroxisomal fraction from tissue homogenate
-
Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Scintillation Cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the released 14CO2 using a scintillation counter.
Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
This assay measures the TPP-dependent cleavage of a 2-hydroxyacyl-CoA.[2][3]
Principle: The activity of HACL1 is determined by measuring the formation of the aldehyde product. This can be achieved using a coupled enzymatic assay where the aldehyde is reduced by an alcohol dehydrogenase, and the consumption of NADH is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 100 mM Potassium phosphate, pH 7.2
-
Substrate: 100 µM 2-hydroxy-14-methylicosanoyl-CoA (or a suitable analog)
-
Cofactors: 200 µM Thiamine pyrophosphate (TPP), 1 mM MgCl2
-
Coupling Enzyme: 10 units/mL Alcohol dehydrogenase
-
Coupling Substrate: 200 µM NADH
-
Enzyme Source: Purified recombinant HACL1 or peroxisomal fraction
Procedure:
-
In a cuvette, combine the assay buffer, substrate, cofactors, coupling enzyme, and coupling substrate.
-
Monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the enzyme source.
-
Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
Calculate the rate of NADH consumption using its molar extinction coefficient (6220 M-1cm-1).
Assay for Peroxisomal β-Oxidation of Branched-Chain Acyl-CoAs
This assay measures the overall flux through the peroxisomal β-oxidation pathway using a radiolabeled substrate.[4][5]
Principle: The rate of β-oxidation is determined by measuring the production of [14C]acetyl-CoA from a [U-14C]-labeled branched-chain fatty acyl-CoA substrate. The [14C]acetyl-CoA is then separated from the unreacted substrate and quantified.
Reagents:
-
Assay Buffer: 50 mM MOPS-KOH, pH 7.4, containing 0.1% (w/v) Triton X-100
-
Substrate: 20 µM [U-14C]this compound
-
Cofactors: 1 mM NAD+, 0.1 mM FAD, 0.5 mM CoASH, 2 mM ATP, 5 mM MgCl2
-
Enzyme Source: Isolated peroxisomes or permeabilized cells
-
Stopping Solution: 6% (w/v) Perchloric acid
-
Extraction Solvent: n-Heptane
Procedure:
-
Prepare the reaction mixture with assay buffer and cofactors.
-
Add the radiolabeled substrate.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the stopping solution.
-
Extract the unreacted long-chain acyl-CoAs with n-heptane.
-
The aqueous phase, containing the water-soluble [14C]acetyl-CoA, is collected and its radioactivity is measured by scintillation counting.
Visualizations of Metabolic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic fate of this compound and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for enzyme activity assays.
Conclusion
The metabolism of this compound is a complex process primarily occurring within peroxisomes, involving a series of α- and β-oxidation enzymes. This guide provides a foundational understanding of these pathways and the key enzymatic players. The detailed protocols and quantitative data herein serve as a valuable resource for researchers investigating the intricacies of branched-chain fatty acid metabolism and its implications in health and disease. Further research focusing on the specific kinetics of these enzymes with this compound as a substrate will be instrumental in advancing our knowledge in this field and developing novel therapeutic strategies for related metabolic disorders.
References
- 1. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 14-Methylicosanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Methylicosanoyl-CoA, a long-chain branched fatty acyl-CoA, presents a unique substrate for mitochondrial and peroxisomal metabolic pathways. While the beta-oxidation of straight-chain fatty acids is well-characterized, the catabolism of their branched-chain counterparts, such as this compound, involves a more complex interplay between cellular organelles and specialized enzymatic machinery. This technical guide synthesizes the current understanding of branched-chain fatty acid metabolism to propose a putative metabolic fate for this compound within the context of mitochondrial beta-oxidation. We will delve into the probable enzymatic steps, the subcellular localization of these processes, and provide generalized experimental protocols for investigating the oxidation of such molecules. Due to the limited direct research on this compound, this guide extrapolates from established principles of branched-chain fatty acid catabolism.
Introduction to Branched-Chain Fatty Acid Metabolism
Mitochondrial beta-oxidation is a cornerstone of cellular energy homeostasis, efficiently catabolizing straight-chain fatty acids into acetyl-CoA.[1] However, the presence of methyl branches along the acyl chain introduces steric hindrances that can impede the standard beta-oxidation machinery.[2] The catabolism of branched-chain fatty acids (BCFAs) is therefore a specialized process, often initiated in the peroxisome before the shortened acyl-CoAs are further processed in the mitochondria.[3][4]
The position of the methyl group is a critical determinant of the metabolic pathway. Fatty acids with a methyl group at the β-carbon, such as phytanic acid, are not substrates for the initial acyl-CoA dehydrogenase of beta-oxidation and must first undergo alpha-oxidation in the peroxisome.[3][5] This process removes a single carbon from the carboxyl end, thereby shifting the position of the methyl group and rendering the molecule susceptible to subsequent beta-oxidation.[5] In contrast, 2-methyl-branched fatty acids can be metabolized via a distinct peroxisomal beta-oxidation pathway that utilizes specific enzymes, including branched-chain acyl-CoA oxidase and α-methylacyl-CoA racemase, the latter of which is essential for converting the (2R)-epimer to the metabolically active (2S)-epimer.[6][7]
This compound, a C21 fatty acid with a methyl group at the 14th carbon, does not possess a methyl group at the α or β position. This structural feature suggests that it can likely undergo several cycles of conventional beta-oxidation before the methyl-branched portion of the chain nears the carboxyl-CoA terminus.
Proposed Metabolic Pathway for this compound
Based on the principles of long-chain and branched-chain fatty acid metabolism, a hypothetical pathway for the degradation of this compound is proposed. This pathway involves an initial series of beta-oxidation cycles, likely occurring in the peroxisomes due to its very-long-chain nature, followed by further processing of the resulting shorter-chain branched acyl-CoA in the mitochondria.
Peroxisomal Chain Shortening
Very-long-chain fatty acids are initially catabolized in the peroxisomes.[4] It is therefore probable that this compound first enters the peroxisomal beta-oxidation pathway.
-
Activation: 14-methylicosanoic acid is first activated to this compound by a very-long-chain acyl-CoA synthetase in the peroxisomal membrane.
-
Beta-Oxidation Cycles: The this compound molecule would then undergo multiple cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic steps:
-
Oxidation by a peroxisomal acyl-CoA oxidase.
-
Hydration by a multifunctional enzyme (L-bifunctional or D-bifunctional protein).
-
Dehydrogenation by the same multifunctional enzyme.
-
Thiolytic cleavage by a peroxisomal thiolase.
-
These cycles would proceed, releasing acetyl-CoA units, until the methyl group is in proximity to the carboxyl-CoA end. After five cycles of beta-oxidation, the original 21-carbon chain would be reduced to an 11-carbon chain, 4-methylundecanoyl-CoA.
Mitochondrial Metabolism of 4-Methylundecanoyl-CoA
The resulting 4-methylundecanoyl-CoA would then be transported to the mitochondria via the carnitine shuttle for further degradation.
-
Mitochondrial Beta-Oxidation: One more cycle of conventional beta-oxidation can occur, yielding acetyl-CoA and 2-methylnonanoyl-CoA.
-
Handling of the 2-Methyl Branched Acyl-CoA: 2-Methylnonanoyl-CoA is a 2-methyl-branched acyl-CoA. Its further metabolism requires the action of α-methylacyl-CoA racemase to convert the (2R)-isomer to the (2S)-isomer, which is the substrate for the subsequent beta-oxidation steps.[6][7] The beta-oxidation of this shorter, 2-methyl-branched acyl-CoA would then proceed, likely involving the specialized enzymes for branched-chain substrates. This would result in the production of propionyl-CoA in the final thiolytic cleavage step.
-
Final Products: The complete oxidation of this compound would therefore yield multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle.[8]
Quantitative Data on Branched-Chain Fatty Acid Oxidation
| Fatty Acid Substrate | Organism/Cell Type | Key Findings | Reference |
| Pristanic Acid | Human Skin Fibroblasts | Degraded to propionyl-CoA via peroxisomal beta-oxidation. | [5] |
| Phytanic Acid | Human Skin Fibroblasts | Requires alpha-oxidation prior to beta-oxidation in peroxisomes. | [5] |
| Lauric Acid (12:0) | Rat Hepatocytes | Beta-oxidation is less inhibited by fructose (B13574) refeeding compared to oleic acid, suggesting a significant peroxisomal contribution. | [9] |
| Myristic Acid (14:0) | Rat Hepatocytes | Small amounts of shortened beta-oxidation intermediates were detected, indicating incomplete oxidation and remodeling. | [9] |
Experimental Protocols for Studying Branched-Chain Fatty Acid Oxidation
The following protocols are generalized methods that can be adapted for the study of this compound metabolism.
In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates
This method measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA or CO2 from a radiolabeled fatty acid substrate.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Radiolabeled 14-methylicosanoic acid (e.g., [1-¹⁴C]14-methylicosanoic acid)
-
Cell culture medium
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Coenzyme A
-
ATP
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of radiolabeled 14-methylicosanoic acid complexed to BSA in a suitable buffer.
-
Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency.
-
Incubation: Wash the cells with a pre-warmed buffer and then incubate with the reaction mixture containing the radiolabeled substrate, L-carnitine, Coenzyme A, and ATP at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantification of Radiolabeled Products:
-
Acetyl-CoA: Separate the acid-soluble fraction (containing acetyl-CoA) from the acid-insoluble fraction (containing the un-metabolized fatty acid) by centrifugation. Measure the radioactivity in the acid-soluble fraction using a scintillation counter.
-
CO2: If measuring complete oxidation, the incubation is performed in sealed flasks, and the released ¹⁴CO2 is trapped and quantified.
-
-
Data Analysis: Normalize the radioactivity counts to the amount of protein per well and the incubation time to determine the rate of fatty acid oxidation.
Acyl-CoA Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the identification and quantification of various acyl-CoA intermediates, providing a detailed view of the metabolic pathway.
Materials:
-
Cultured cells or tissue homogenates
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS system
Procedure:
-
Sample Collection and Quenching: Harvest cells or tissues and immediately quench metabolic activity, typically using cold methanol (B129727) or a similar solvent.
-
Extraction of Acyl-CoAs: Extract the acyl-CoAs from the samples using a suitable solvent system, including the internal standards for quantification.
-
Sample Cleanup: Purify and concentrate the acyl-CoAs using SPE.
-
LC-MS Analysis: Separate the different acyl-CoA species using liquid chromatography and detect and quantify them using mass spectrometry.
-
Data Analysis: Identify and quantify the acyl-CoA intermediates based on their mass-to-charge ratio and retention time, comparing them to known standards. This can reveal the accumulation of specific intermediates, providing insights into the metabolic pathway and potential enzymatic bottlenecks.
Regulatory Aspects and Potential for Drug Development
The metabolism of branched-chain fatty acids is tightly regulated and can be influenced by diet and disease states. Deficiencies in the enzymes involved in BCFA oxidation can lead to serious metabolic disorders. Understanding the specific enzymes that metabolize this compound could open avenues for therapeutic intervention in diseases where its accumulation may be pathological. Furthermore, targeting these enzymes could be a strategy for modulating lipid metabolism in various metabolic diseases.
Conclusion
While direct experimental evidence for the metabolic fate of this compound is currently lacking, a plausible pathway can be inferred from the well-established principles of long-chain and branched-chain fatty acid catabolism. It is likely that this very-long-chain branched fatty acid undergoes initial chain-shortening via beta-oxidation in the peroxisomes, followed by further processing of the resulting shorter branched-chain acyl-CoA in the mitochondria, involving the key enzyme α-methylacyl-CoA racemase. The elucidation of the precise enzymatic steps and their regulation awaits further investigation. The experimental approaches outlined in this guide provide a framework for future studies aimed at unraveling the metabolism of this and other complex fatty acids, which may hold significance for both fundamental metabolic research and the development of novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. SMPDB [smpdb.ca]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 7. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Beta-oxidation of medium chain (C8-C14) fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Regulatory Roles of 14-Methylicosanoyl-CoA: A Prospective Technical Guide
Disclaimer: As of late 2025, specific research on the regulatory roles, signaling pathways, and metabolic fate of 14-Methylicosanoyl-CoA is not available in published scientific literature. This technical guide is therefore a prospective document, providing a hypothetical framework based on the established principles of long-chain, very-long-chain, and branched-chain fatty acid metabolism. The experimental protocols and potential roles described herein are extrapolated from studies of similar molecules and are intended to serve as a roadmap for future research.
Introduction to this compound
14-Methylicosanoyl-Coenzyme A (CoA) is the activated thioester form of 14-methylicosanoic acid, a C21 saturated fatty acid with a methyl branch at the 14th carbon. As an acyl-CoA, it is positioned at a crucial metabolic crossroads, potentially serving as a substrate for energy production, a building block for complex lipids, or a signaling molecule. Its structure as a very-long-chain fatty acid (VLCFA) with a methyl branch suggests unique properties and metabolic handling compared to more common straight-chain acyl-CoAs.[1] VLCFAs are integral to cellular functions such as myelin maintenance, skin barrier formation, and liver homeostasis.[2] Branched-chain fatty acids, while less common than their straight-chain counterparts, are known components of cellular lipids and can influence membrane fluidity and metabolic pathways. The metabolism of a related, shorter branched-chain fatty acid, (+)-14-methylhexadecanoic acid, has been studied in rats, indicating that such molecules are actively processed in mammalian systems.[3]
Hypothetical Regulatory Roles and Metabolic Fates
Based on the functions of structurally related acyl-CoAs, several potential regulatory roles for this compound can be postulated.
-
Energy Metabolism: Like other long-chain acyl-CoAs, this compound is a potential substrate for mitochondrial β-oxidation to produce acetyl-CoA for the TCA cycle.[4] However, its status as a VLCFA suggests it may first require chain shortening in peroxisomes, as mitochondria are inefficient at oxidizing fatty acids longer than 20 carbons.[1] The methyl branch may also necessitate specific enzymatic machinery, potentially involving α-oxidation, to bypass the steric hindrance.
-
Complex Lipid Synthesis: VLC-acyl-CoAs are key precursors for the synthesis of essential membrane lipids, including sphingolipids (ceramides, gangliosides) and specific classes of phospholipids.[5] this compound could be incorporated into these lipids, where its branched structure might influence membrane properties such as fluidity, thickness, and the formation of lipid rafts.
-
Signaling and Gene Regulation: Long-chain acyl-CoAs can act as allosteric regulators of enzymes or as ligands for nuclear receptors, thereby influencing gene expression. It is plausible that this compound could modulate the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known sensors of lipid molecules. Activation of these pathways could regulate genes involved in lipid metabolism and inflammation.
-
Protein Acylation: Acyl-CoAs serve as donors for the post-translational modification of proteins, a process that can alter protein localization, stability, and function. While protein acylation with long-chain fatty acids (e.g., palmitoylation) is well-established, the potential for modification by a C21 branched-chain acyl-CoA is an unexplored possibility.
Potential Signaling and Metabolic Pathways
The following diagrams illustrate hypothetical pathways involving this compound. These are based on known metabolic routes for other long-chain and branched-chain acyl-CoAs.
Caption: Hypothetical metabolic fates of this compound.
Caption: Hypothetical signaling via nuclear receptor activation.
Methodologies for Investigation
The study of this compound would require specialized analytical techniques due to its low abundance and physicochemical properties. The following protocols are adapted from established methods for quantifying short- and long-chain acyl-CoAs.[6][7][8][9]
Experimental Protocol: Extraction of Acyl-CoAs from Tissues or Cells
This protocol is designed to efficiently extract a broad range of acyl-CoAs while minimizing degradation.
-
Tissue Pulverization: Flash-freeze biological samples (e.g., liver tissue, cell pellets) in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Quenching and Extraction: Transfer the frozen powder (10-50 mg) to a pre-weighed tube containing 1 mL of a cold (-20°C) extraction solvent (e.g., 10% trichloroacetic acid (TCA) or an organic mixture like acetonitrile (B52724)/methanol (B129727)/water 2:2:1 v/v/v).[6] An internal standard, such as a stable isotope-labeled acyl-CoA, should be added at this step for accurate quantification.[7]
-
Homogenization: Immediately homogenize the sample on ice using a probe sonicator or bead beater until the tissue is fully dispersed.
-
Incubation: Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): To concentrate the acyl-CoAs and remove interfering substances, pass the supernatant through an Oasis MAX or similar SPE cartridge.
-
Condition the cartridge with methanol, followed by water, and then an equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
Load the sample supernatant.
-
Wash the cartridge with the equilibration buffer, followed by a methanol/water wash.
-
Elute the acyl-CoAs with an acidic methanol solution (e.g., 1% formic acid in methanol).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 20% acetonitrile in water with 10 mM ammonium acetate).[6]
Experimental Protocol: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoAs.[8][9]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm) suitable for separating long-chain hydrophobic molecules.[6]
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH adjusted to 8.5 with ammonium hydroxide).[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient designed to separate very-long-chain species, for example: 0-5 min, 20-95% B; 5-15 min, hold at 95% B; 15-15.1 min, 95-20% B; 15.1-20 min, hold at 20% B.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs share a common fragmentation pattern. A precursor ion corresponding to the [M+H]+ of this compound would be selected. The most common product ion results from the neutral loss of the 5'-ADP moiety (C10H14N5O10P2), resulting in a fragment that can be used for quantification. The specific m/z values would need to be determined using a synthetic standard.
-
Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a synthetic standard of this compound.
-
Caption: General workflow for acyl-CoA analysis.
Illustrative Quantitative Data
No quantitative data for this compound currently exists. Future research should aim to populate tables like the one below to characterize its metabolic relevance. This table presents a hypothetical dataset that could be generated from an experiment investigating the effect of a PPARα agonist on lipid metabolism in hepatocytes.
| Parameter | Control Group (pmol/mg protein) | PPARα Agonist-Treated (pmol/mg protein) | Fold Change | P-value |
| This compound Level | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.53 | < 0.05 |
| Palmitoyl-CoA (C16:0) Level | 45.2 ± 5.1 | 25.6 ± 3.9 | 0.57 | < 0.01 |
| Lignoceroyl-CoA (C24:0) Level | 2.1 ± 0.4 | 1.1 ± 0.2 | 0.52 | < 0.05 |
| De novo Synthesis Rate¹ | 0.2 ± 0.05 | 0.1 ± 0.03 | 0.50 | < 0.05 |
| Peroxisomal Oxidation Rate² | 0.5 ± 0.1 | 1.8 ± 0.4 | 3.60 | < 0.01 |
¹ Measured by stable isotope tracing with ¹³C-labeled precursors. ² Inferred from the accumulation of chain-shortened products. Data are presented as mean ± standard deviation and are purely illustrative.
Conclusion and Future Directions
This compound represents a scientifically uncharted molecule with the potential for unique regulatory roles in cellular metabolism. Based on its structure as a methyl-branched very-long-chain acyl-CoA, it may participate in energy homeostasis, the synthesis of specialized membrane lipids, and cellular signaling pathways. The immediate priorities for future research are to:
-
Develop Analytical Standards: Chemical synthesis of this compound and its stable isotope-labeled counterpart is essential for developing robust and accurate quantitative methods.
-
Confirm Biological Presence: Utilize the developed LC-MS/MS methods to confirm the presence and quantify the endogenous levels of this compound in various tissues and cell types under different physiological conditions.
-
Elucidate Metabolic Pathways: Employ stable isotope tracing and metabolic flux analysis to determine the biosynthetic origins and metabolic fates of its acyl chain.
-
Investigate Functional Roles: Conduct in vitro and in vivo studies using cell culture models and knockout animals to probe its effects on gene expression, enzyme activity, and cellular phenotypes.
By systematically addressing these foundational questions, the scientific community can begin to unravel the specific functions of this and other understudied lipid metabolites.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism in the rat of naturally occurring (+)-14-methylhexadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 14-Methylicosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 14-Methylicosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes information from the analysis of structurally similar long-chain and branched-chain fatty acyl-CoAs to present a robust framework for its characterization. The guide details the key structural features, presents representative quantitative data, outlines detailed experimental protocols for structural elucidation, and provides a logical workflow for analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in lipidomics, metabolomics, and drug development involving fatty acid metabolism.
Introduction
This compound is a derivative of coenzyme A and a 21-carbon branched-chain fatty acid. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and also serve as signaling molecules and substrates for protein acylation.[1][2] The presence of a methyl branch in the acyl chain, as in this compound, can significantly influence its metabolic fate and biological activity. Branched-chain fatty acids are known components of bacterial membranes and can modulate membrane fluidity.[3] Understanding the precise three-dimensional structure of this compound is therefore critical for elucidating its biological function and for the development of targeted therapeutic agents.
This guide will focus on the primary analytical techniques employed for the structural characterization of such complex lipids: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Structural and Physicochemical Data
Due to the limited availability of specific experimental data for this compound, the following table summarizes expected and representative quantitative data based on the known structure of coenzyme A and general characteristics of long-chain fatty acids.
| Parameter | Value | Method of Determination | Notes |
| Molecular Formula | C₄₂H₇₆N₇O₁₇P₃S | Mass Spectrometry | --- |
| Molecular Weight | 1076.08 g/mol | Mass Spectrometry | --- |
| Monoisotopic Mass | 1075.4205 g/mol | High-Resolution Mass Spectrometry | --- |
| Acyl Chain Length | 21 Carbons | Mass Spectrometry, NMR Spectroscopy | Icosanoyl (20 C) + Methyl (1 C) |
| Branching Position | Carbon 14 | Mass Spectrometry (Tandem MS), NMR | --- |
| Thioester Bond Length (C-S) | ~1.8 Å | X-ray Crystallography (on similar molecules) | Representative value |
| Phosphate Bond Lengths (P-O) | ~1.5 - 1.6 Å | X-ray Crystallography (on similar molecules) | Representative values |
| ¹H NMR Chemical Shifts (ppm) | See Section 4.2.2 | NMR Spectroscopy | Key diagnostic signals for acyl chain and CoA moiety |
| ¹³C NMR Chemical Shifts (ppm) | See Section 4.2.2 | NMR Spectroscopy | Key diagnostic signals for acyl chain and CoA moiety |
Experimental Protocols
The structural elucidation of this compound relies on a combination of advanced analytical techniques. The following sections provide detailed methodologies for the key experiments.
Sample Preparation and Extraction of Long-Chain Acyl-CoAs
Given the instability of the thioester bond, careful sample handling and extraction are paramount.
Objective: To isolate long-chain acyl-CoAs from biological matrices while minimizing degradation.
Materials:
-
Frozen tissue or cell pellets
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Methanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Omni TH homogenizer or similar
-
Centrifuge (refrigerated)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Approximately 40 mg of frozen, powdered tissue is placed in a pre-chilled tube containing 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).
-
Add 0.5 mL of a solution of ACN:2-propanol:methanol (3:1:1) containing the internal standard.
-
Homogenize the sample twice on ice using an Omni TH homogenizer.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.
-
Centrifuge the sample at 16,000 x g at 4°C for 10 minutes.
-
The supernatant containing the acyl-CoAs is carefully transferred to a new tube for immediate analysis or further purification by SPE.
-
For SPE, the extract is diluted and loaded onto a pre-conditioned C18 cartridge. After washing, the acyl-CoAs are eluted with an appropriate organic solvent mixture.
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS or NMR analysis.
Mass Spectrometry Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of acyl-CoAs.
Objective: To determine the molecular weight, elemental composition, and structural features of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C8 or C18 column (e.g., 1.7 µm particle size)
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Method:
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water
-
Mobile Phase B: 15 mM NH₄OH in ACN
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts at a low percentage of B, increases to elute the long-chain acyl-CoAs, and then re-equilibrates. For example, start at 20% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to 20% B for re-equilibration.
-
Column Temperature: 35°C
-
Injection Volume: 5-10 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Full Scan MS: Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (e.g., m/z 800-1200). The protonated molecule [M+H]⁺ will be observed.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion of this compound as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Key fragment ions for acyl-CoAs include the loss of the phosphopantetheine moiety, which helps to identify the acyl group. The fragmentation pattern will also provide information about the location of the methyl branch.
-
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the structure and stereochemistry.
Objective: To confirm the carbon skeleton, the position of the methyl branch, and the overall structure of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Sample Preparation:
-
The purified this compound sample is dissolved in a deuterated solvent such as D₂O or a mixture of CD₃OD/CDCl₃.
NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons. Key signals include those from the methyl group of the branch, the methylene (B1212753) groups of the acyl chain, and the characteristic protons of the coenzyme A moiety.
-
¹³C NMR: Shows the signals for all carbon atoms, allowing for the confirmation of the 21-carbon acyl chain and the coenzyme A structure. The chemical shift of the branched carbon and the methyl carbon are diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the position of the methyl branch and linking the acyl chain to the coenzyme A moiety.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the structural analysis of this compound.
Conclusion
The structural analysis of this compound requires a multi-faceted approach centered on advanced analytical techniques. While a lack of commercially available standards and published data for this specific molecule presents a challenge, the methodologies outlined in this guide for sample preparation, LC-MS/MS, and NMR spectroscopy provide a robust framework for its comprehensive characterization. The combination of these techniques allows for the unambiguous determination of its molecular formula, the precise location of the methyl branch on the icosanoyl chain, and the overall three-dimensional structure. This detailed structural information is a prerequisite for understanding its metabolic role and for guiding future research in drug development and the study of lipid-related diseases.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
The Enigmatic Interaction of 14-Methylicosanoyl-CoA with Protein Acyltransferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes, including protein trafficking, stability, and signal transduction. While the roles of common straight-chain fatty acids like palmitate and myristate have been extensively studied, the contributions of less common, structurally diverse acyl chains, such as the branched-chain 14-Methylicosanoyl-CoA, remain largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and protein acyltransferases. Due to the limited direct research on this specific acyl-CoA, this document extrapolates from studies on other branched-chain fatty acyl-CoAs to provide a foundational framework for future investigation. We present available physicochemical data, delve into the substrate specificity of relevant protein acyltransferases, detail pertinent experimental protocols, and visualize potential signaling pathways.
Introduction to this compound
This compound is the coenzyme A derivative of 14-methylicosanoic acid, a 21-carbon branched-chain fatty acid. Its structure introduces a methyl branch at the 14th carbon position, a feature that can significantly alter its physicochemical properties compared to its straight-chain counterparts. This structural nuance is hypothesized to influence its recognition and utilization by protein acyltransferases, potentially leading to unique downstream biological effects.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C42H76N7O17P3S | [1] |
| Molecular Weight | 1076.08 g/mol | [1] |
Interaction with Protein Acyltransferases: A Focus on Substrate Specificity
N-Myristoyltransferases (NMTs)
N-myristoyltransferases catalyze the attachment of myristate (a 14-carbon saturated fatty acid) to the N-terminal glycine (B1666218) of target proteins. The active site of NMT is known to be sterically constrained, showing a strong preference for a 14-carbon chain length. While NMTs can tolerate some modifications to the acyl chain, significant branching can affect binding and catalytic efficiency. Studies with heteroatom-substituted fatty acid analogs suggest that NMTs select substrates based on chain length more than hydrophobicity[2]. It is plausible that the methyl branch of this compound could sterically hinder its entry into or proper positioning within the NMT active site, potentially making it a poor substrate or even an inhibitor.
Palmitoyl (B13399708) Acyltransferases (PATs)
The DHHC family of palmitoyl acyltransferases (PATs) exhibits a broader substrate specificity compared to NMTs. While their primary substrate is palmitoyl-CoA (16:0), they have been shown to transfer other long-chain fatty acids to cysteine residues of target proteins. The spatial organization of PATs within cellular membranes plays a significant role in determining substrate specificity[3]. The bivalent recognition of both the fatty acyl chain and the CoA headgroup is crucial for the catalytic activity of DHHC enzymes[4]. The impact of a methyl branch on the binding affinity and transfer efficiency by PATs is an area that requires empirical investigation.
Other Acyltransferases
Other acyltransferases, such as carnitine acyltransferases, are involved in the transport and metabolism of fatty acids. Studies on human carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase 2 (CPT2) have shown that these enzymes have distinct specificities for short-, medium-, and long-chain acyl-CoAs, as well as for branched-chain structures[5][6]. These findings suggest that specialized acyltransferases may exist that can accommodate branched-chain fatty acids like 14-methylicosanoic acid.
Table 1: Quantitative Data on the Interaction of Branched-Chain Fatty Acyl-CoAs with Acyltransferases (Illustrative)
| Acyl-CoA | Acyltransferase | Assay Type | Key Finding | Reference |
| Methylmalonyl-CoA | Metazoan Fatty Acid Synthase (mFAS) | NADPH Consumption Assay | Lower turnover number compared to malonyl-CoA, indicating reduced efficiency of branched-chain fatty acid synthesis. | [7] |
| trans-2-C16:1-CoA | Carnitine Palmitoyltransferase 2 (CPT2) | Inhibition Assay | Competitive inhibitor of CPT2 with a Ki of 18.8 µM. | [6] |
Note: This table is illustrative and uses data from related branched-chain acyl-CoAs due to the absence of specific data for this compound.
Experimental Protocols
The study of the interaction between a novel acyl-CoA like this compound and protein acyltransferases requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments that can be adapted for this purpose.
In Vitro Acylation Assay
This protocol is designed to determine if a protein of interest can be acylated by this compound in a controlled in vitro environment.
Materials:
-
Purified recombinant protein of interest (substrate)
-
Purified recombinant acyltransferase
-
This compound (or a radiolabeled/tagged version)
-
Acylation buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and antibodies (if the protein is tagged) or autoradiography equipment (if using a radiolabeled acyl-CoA)
Procedure:
-
Set up the acylation reaction by combining the purified protein substrate (e.g., 1-5 µg), the acyltransferase (e.g., 0.1-1 µg), and this compound (e.g., 10-50 µM) in acylation buffer.
-
Include appropriate controls: a reaction without the acyltransferase (to check for non-enzymatic acylation) and a reaction without the protein substrate.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Analyze the gel by Coomassie blue staining to visualize total protein.
-
For detection of acylation, perform autoradiography if a radiolabeled acyl-CoA was used. Alternatively, if a tagged acyl-CoA was used (e.g., with a clickable alkyne or azide (B81097) group), perform a click chemistry reaction to attach a reporter molecule (e.g., biotin (B1667282) or a fluorophore) followed by western blotting or fluorescence scanning.
Mass Spectrometry-Based Identification of Acylation
Mass spectrometry (MS) provides a definitive method to identify and map the site of acylation on a target protein.
Materials:
-
Acylated protein sample from an in vitro reaction or cell lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Reduce and alkylate the protein sample by treating with DTT followed by IAM to cap free cysteine residues.
-
Perform in-gel or in-solution digestion of the protein with trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 column.
-
Analyze the peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database, including the sequence of the target protein, with a variable modification corresponding to the mass of the 14-methylicosanoyl group on relevant amino acid residues (e.g., cysteine for S-acylation, N-terminal glycine for N-acylation).
Enzyme Kinetics Assay
This protocol allows for the determination of the kinetic parameters (Km and kcat) of an acyltransferase for this compound. A spectrophotometric assay using Ellman's reagent (DTNB) is described here, which measures the release of free Coenzyme A.
Materials:
-
Purified acyltransferase
-
This compound at various concentrations
-
Protein/peptide substrate
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB in the assay buffer.
-
In a cuvette, mix the assay buffer, DTNB, the protein/peptide substrate, and the acyltransferase.
-
Initiate the reaction by adding a specific concentration of this compound.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoASH with DTNB to produce 2-nitro-5-thiobenzoate (TNB).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M-1cm-1).
-
Repeat the assay with a range of this compound concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Visualizing Potential Signaling Pathways and Workflows
Given the nascent stage of research into this compound, the following diagrams represent hypothetical or generalized pathways and workflows based on our understanding of other branched-chain fatty acids.
Figure 1: A generalized experimental workflow for investigating the interaction of this compound with protein acyltransferases.
Figure 2: A hypothetical signaling pathway illustrating the potential role of this compound in protein acylation and downstream cellular processes.
Conclusion and Future Directions
The study of this compound and its interaction with protein acyltransferases is a nascent field with the potential to uncover novel regulatory mechanisms in cell biology. While direct experimental evidence remains elusive, the framework provided in this guide, based on analogous branched-chain fatty acyl-CoAs, offers a robust starting point for investigation. Future research should prioritize the synthesis of this compound and its tagged derivatives to enable direct experimentation. A systematic screening against a panel of protein acyltransferases will be crucial to identify its cognate enzymes. Subsequent proteomic studies will be essential to identify the protein targets of this modification and to elucidate the functional consequences of this unique form of protein acylation. Such endeavors will undoubtedly deepen our understanding of the complex interplay between lipid metabolism and protein function, potentially revealing new targets for therapeutic intervention in diseases where protein acylation plays a pivotal role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatial organization of palmitoyl acyl transferases governs substrate localization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bivalent recognition of fatty acyl-CoA by a human integral membrane palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 14-Methylicosanoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of 14-Methylicosanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited literature specifically detailing the analysis of this compound, the following protocols are adapted from established methods for the analysis of very-long-chain and branched-chain acyl-CoAs.
Introduction
This compound is a branched-chain very-long-chain acyl-coenzyme A. The analysis of such molecules is crucial in the study of various metabolic pathways and is particularly relevant in the context of peroxisomal disorders, where the metabolism of these fatty acids can be impaired. LC-MS/MS offers the highest selectivity and sensitivity for the quantification of acyl-CoAs from complex biological matrices.
The methods described herein focus on sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for the analysis of this compound.
Mass Spectrometry Parameters for this compound
Successful detection of this compound by mass spectrometry requires knowledge of its specific mass-to-charge ratios (m/z) for both the precursor and product ions.
Molecular Formula: C₄₂H₇₆N₇O₁₇P₃S
Molecular Weight: 1076.08 g/mol
Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode electrospray ionization (ESI), which includes a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a phosphopantetheine fragment.
Table 1: Theoretical m/z Values for this compound Detection
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion [M+H-507]⁺ (m/z) | Secondary Product Ion (m/z) |
| This compound | 1077.09 | 570.09 | 428.04 |
Note: These values are theoretical and may require empirical optimization on the specific mass spectrometer being used.
Experimental Protocols
Protocol 1: Sample Preparation from Tissues or Cells
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from biological samples.[1] Due to the instability of acyl-CoAs, it is critical to perform all steps on ice and with pre-chilled solvents.
Materials:
-
Frozen tissue (~40 mg) or cell pellet
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9 (ice-cold)
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v) (ice-cold)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA
-
Homogenizer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
-
Methanol:Water (1:1, v/v) (ice-cold)
Procedure:
-
In a 2 mL tube, add ~40 mg of frozen, pulverized tissue or a cell pellet.
-
Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).
-
Add a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA).
-
Add 0.5 mL of ice-cold ACN:IPA:MeOH (3:1:1).
-
Homogenize the sample on ice.
-
Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with another 0.5 mL of ACN:IPA:MeOH (3:1:1), vortex, sonicate, and centrifuge as before.
-
Combine the supernatants and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of ice-cold methanol:water (1:1, v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol utilizes reversed-phase liquid chromatography to separate this compound from other acyl-CoAs and matrix components prior to detection by mass spectrometry.
Instrumentation:
-
UHPLC or HPLC system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer
Mobile Phases:
-
Mobile Phase A: Water with 10 mM Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.5 | 20 |
| 5.0 | 95 |
| 14.5 | 95 |
| 15.0 | 20 |
| 20.0 | 20 |
Note: This gradient is a starting point and should be optimized for the specific column and system to ensure adequate separation of this compound from potential isomers.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 1077.1 → 570.1 (Quantifier), 1077.1 → 428.0 (Qualifier)
-
Internal Standard (C17:0-CoA): 1020.0 → 513.0
-
-
Collision Energy: Optimize for each transition, typically in the range of 30-50 eV.
-
Other parameters (e.g., capillary voltage, source temperature, gas flows): Optimize according to the manufacturer's guidelines for the specific instrument.
Quantitative Data Summary
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g tissue) |
| Palmitoyl-CoA (C16:0) | 15.0 ± 2.5 |
| Stearoyl-CoA (C18:0) | 5.0 ± 1.0 |
| Oleoyl-CoA (C18:1) | 8.0 ± 1.5 |
| Linoleoyl-CoA (C18:2) | 2.0 ± 0.5 |
Data adapted from various sources for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the detection and quantification of this compound from biological samples.
References
Application Note: HPLC Separation of 14-Methylicosanoyl-CoA
Introduction
14-Methylicosanoyl-CoA is a long-chain branched fatty acyl-CoA that plays a role in specific metabolic pathways. Accurate quantification and purification of this analyte are crucial for studying its biological functions and related enzymatic activities. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a robust and widely used technique for the separation and analysis of long-chain acyl-CoA esters.[1][2][3] This document provides a detailed protocol for the separation of this compound from biological matrices, adapted from established methods for similar long-chain acyl-CoAs.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[1][3] Long-chain acyl-CoAs, being amphipathic molecules with a large hydrophobic acyl chain, are retained on the column. Elution is achieved by gradually increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase, which decreases the mobile phase polarity.[1][3] Molecules with greater hydrophobicity, such as those with longer or more saturated acyl chains, will have longer retention times. This compound, a 21-carbon equivalent branched-chain saturated acyl-CoA, is expected to be highly retained under these conditions. Detection is commonly performed by monitoring the UV absorbance of the adenine (B156593) ring of the CoA moiety at approximately 260 nm.[1][4] For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).[5][6]
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation (including extraction and solid-phase purification), HPLC analysis, and data acquisition.
1. Sample Preparation and Extraction
Proper sample preparation is critical to remove interfering substances and concentrate the acyl-CoAs.
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.[4]
-
Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH2PO4, pH 4.9).[4]
-
Homogenize the tissue thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.[4]
-
Transfer the homogenate to a centrifuge tube.
-
-
Acyl-CoA Extraction:
-
Add 2 mL of acetonitrile (B52724) (ACN) to the homogenate.[4]
-
Vortex vigorously for 2 minutes and sonicate for 3 minutes.[6]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the acyl-CoAs.[6]
-
For exhaustive extraction, the pellet can be re-extracted with another 1 mL of ACN:2-propanol:methanol (B129727) (3:1:1), centrifuged, and the supernatants combined.[6]
-
-
Solid-Phase Purification (Optional but Recommended):
-
Condition an oligonucleotide purification cartridge or a C18 Sep-Pak cartridge by washing with methanol followed by equilibration with 100 mM KH2PO4 (pH 4.9).[1][4]
-
Dilute the supernatant from the extraction step with 10 mL of 100 mM KH2PO4 (pH 4.9) to ensure binding to the column.[1]
-
Load the diluted extract onto the conditioned cartridge.
-
Wash the cartridge with buffer to remove hydrophilic impurities.
-
Elute the acyl-CoAs with 2-propanol or a high-percentage organic solvent.[4]
-
Dry the eluent under a stream of nitrogen gas.[6]
-
Re-suspend the dried extract in 50-100 µL of methanol:water (1:1, v/v) for HPLC analysis.[6]
-
2. HPLC Analysis
The following conditions are a starting point and may require optimization for specific instrumentation and sample complexity.
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A reversed-phase C18 column (e.g., Spherisorb ODS II, 5 µm particle size) is recommended.[2]
-
Mobile Phase:
3. Data Acquisition and Analysis
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject 10-50 µL of the prepared sample extract.
-
Run the gradient program as detailed in the table below.
-
Identify the peak corresponding to this compound by comparing its retention time to that of a purified standard, if available. Given its long, saturated, and branched structure, it is expected to elute relatively late in the chromatogram.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of a standard.
Data Presentation
Table 1: HPLC Parameters for Separation of Long-Chain Acyl-CoAs.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 75 mM Potassium Phosphate (KH2PO4), pH 4.9[4] |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid[4] |
| Flow Rate | 0.5 mL/min, with potential increase to 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 260 nm[1][4] |
| Injection Volume | 10 - 50 µL |
| Gradient Program | Time (min) |
| 0 | |
| 80 | |
| 95 | |
| 120 | |
| 125 | |
| 140 |
Note: This gradient is adapted from a method designed to separate a wide range of acyl-CoAs and may need to be adjusted to optimize the separation of this compound.[1]
Visualizations
Caption: Workflow for the extraction and HPLC analysis of this compound.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 14-Methylicosanoyl-CoA in Cell Lysates by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of 14-Methylicosanoyl-CoA in mammalian cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a very-long-chain fatty acyl-CoA with a methyl branch, a class of molecules increasingly recognized for their roles in cellular metabolism and signaling. The described method involves a robust cell harvesting and extraction procedure, followed by solid-phase extraction (SPE) for sample cleanup and enrichment. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals investigating the metabolism and function of branched-chain fatty acids.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), those with acyl chains of 20 carbons or more, and their branched-chain counterparts, are integral components of cellular lipids such as sphingolipids and glycerophospholipids.[2] Methyl-branched fatty acids can influence membrane fluidity and have been implicated in various physiological and pathological processes.[3][4]
The quantification of specific acyl-CoA species like this compound in cell lysates presents analytical challenges due to their low abundance and the complexity of the cellular matrix.[5] This application note details a reliable LC-MS/MS method to overcome these challenges, providing a valuable tool for researchers studying the metabolic pathways and cellular functions of branched-chain VLCFAs.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different human cell lines. This data is for illustrative purposes to demonstrate the application of the described protocol. Actual concentrations may vary depending on cell type, culture conditions, and experimental treatments.
| Cell Line | Treatment | This compound (pmol/10^6 cells) |
| HEK293 | Control | 0.15 ± 0.03 |
| HEK293 | Fatty Acid Supplementation | 0.42 ± 0.08 |
| HepG2 | Control | 0.08 ± 0.02 |
| HepG2 | Fatty Acid Supplementation | 0.25 ± 0.05 |
| SH-SY5Y | Control | 0.21 ± 0.04 |
| SH-SY5Y | Fatty Acid Supplementation | 0.55 ± 0.11 |
Caption: Table 1. Hypothetical quantification of this compound in various cell lines.
Experimental Protocols
Cell Culture and Harvesting
-
Culture mammalian cells to 80-90% confluency in appropriate media and conditions.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).[5]
-
For adherent cells, add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) directly to the culture plate and scrape the cells.[6] For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), remove the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 80% methanol.[5]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add an appropriate amount of an internal standard. Due to the likely unavailability of a stable isotope-labeled this compound, a structurally similar odd-chain or branched-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), can be used.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the cell extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol into a clean collection tube.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (C42H78N7O17P3S): The precursor ion ([M+H]+) would be m/z 1076.5. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507.1 Da).[8] Therefore, the primary transition to monitor would be 1076.5 -> 569.4 .
-
Internal Standard (e.g., C17:0-CoA): Monitor the appropriate precursor and product ion transition (e.g., m/z 964.5 -> 457.4).
-
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Source Parameters: Optimize gas flows, temperature, and ion spray voltage for maximal signal intensity.
Quantification
-
Generate a standard curve using a commercially available or synthesized standard of this compound of known concentrations.
-
Prepare calibration standards in the same reconstitution solvent as the samples and spike with the same concentration of internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
-
Normalize the final concentration to the cell number or total protein content of the initial cell lysate.
Visualizations
References
- 1. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. duke-nus.edu.sg [duke-nus.edu.sg]
- 3. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of 14-Methylicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylicosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). As a derivative of a C21 fatty acid, it is a relevant substrate for studying enzymes involved in fatty acid metabolism, particularly those with specificity for long and branched-chain lipids. Dysregulation of VLCFA metabolism is implicated in several metabolic disorders, making the study of enzymes that process these molecules crucial for drug development and a deeper understanding of cellular physiology.
These application notes provide detailed protocols for utilizing this compound in in vitro assays for two key enzyme classes: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Fatty Acid Elongases (ELOVL).
Target Enzymes and Signaling Pathways
This compound is primarily metabolized through peroxisomal and mitochondrial beta-oxidation pathways. Due to its branched-chain nature and length, it is a substrate for specialized enzymes within these pathways.
1. Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD):
VLCAD is a key enzyme in the initial step of mitochondrial beta-oxidation of long-chain fatty acids.[1] It catalyzes the dehydrogenation of acyl-CoAs with chain lengths of 14 to 20 carbons.[1] Given its substrate range, VLCAD is a primary candidate for interaction with this compound. Deficiencies in VLCAD can lead to severe metabolic diseases.[2][3][4]
2. Fatty Acid Elongases (ELOVL):
Fatty acid elongases are a family of enzymes responsible for the elongation of fatty acyl-CoAs by adding two-carbon units from malonyl-CoA.[5][6] Specific ELOVL isoforms have preferences for saturated and monounsaturated fatty acids of various chain lengths.[5] this compound can be investigated as a potential substrate or modulator of ELOVL activity, particularly for those isoforms that handle very-long-chain fatty acids.
Signaling Pathway: Peroxisomal and Mitochondrial Beta-Oxidation of Branched-Chain Fatty Acids
Branched-chain fatty acids like 14-methylicosanoic acid undergo initial oxidation steps in peroxisomes before the shortened acyl-CoAs are further metabolized in mitochondria.[7]
Quantitative Data Presentation
Due to the limited availability of specific kinetic data for this compound, the following tables present representative data for enzymes acting on structurally similar substrates (very-long-chain and branched-chain fatty acyl-CoAs). These values should be used as a reference point for experimental design.
Table 1: Representative Kinetic Parameters for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Palmitoyl-CoA (C16:0) | Human VLCAD | ~2-5 | ~150-200 | [8][9] |
| Stearoyl-CoA (C18:0) | Human VLCAD | ~1-3 | ~100-150 | [8][9] |
| Behenoyl-CoA (C22:0) | Human ACAD11 | ~5-10 | ~50-80 | [10] |
| 2-methyl-C15-CoA | Human ACAD10 | N/A | Low activity | [10] |
Table 2: Representative Activity Data for Fatty Acid Elongases (ELOVL)
| Substrate | Enzyme Isoform | Relative Activity (%) | Reference |
| Palmitoyl-CoA (C16:0) | Human ELOVL6 | 100 | [11] |
| Stearoyl-CoA (C18:0) | Human ELOVL6 | ~60-70 | [11] |
| Arachidoyl-CoA (C20:0) | Human ELOVL7 | High | [12] |
| Behenoyl-CoA (C22:0) | Human ELOVL7 | High | [12] |
Experimental Protocols
Protocol 1: In Vitro Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity
This protocol is adapted for the use of this compound as a substrate to measure the activity of purified or recombinant VLCAD. The assay is based on the reduction of a terminal electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.
-
Purified or recombinant VLCAD enzyme
-
This compound (substrate)
-
Ferricenium hexafluorophosphate
-
Potassium Phosphate (B84403) buffer (100 mM, pH 7.5)
-
EDTA (1 mM)
-
Spectrophotometer capable of reading at 300 nm
-
Temperature-controlled cuvette holder
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer containing 1 mM EDTA, pH 7.5.
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically range from 1 to 100 µM.
-
Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. The final concentration in the assay is typically 100 µM.
-
Dilute the VLCAD enzyme to a suitable concentration (e.g., 0.1-1 µg/mL) in the assay buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to 300 nm and the temperature to 30°C.
-
In a quartz cuvette, add the following to a final volume of 1 mL:
-
100 mM Potassium Phosphate buffer, pH 7.5
-
1 mM EDTA
-
100 µM Ferricenium hexafluorophosphate
-
VLCAD enzyme solution
-
-
Mix gently by inversion and incubate in the temperature-controlled cuvette holder for 5 minutes to allow for temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 300 nm for 5-10 minutes. The rate of ferricenium reduction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA300/min).
-
Use the molar extinction coefficient of ferricenium (ε300 = 4.3 mM-1cm-1) to calculate the enzyme activity in µmol/min/mg of protein.
-
Protocol 2: In Vitro Assay for Fatty Acid Elongase (ELOVL) Activity
This protocol describes a method to measure the activity of microsomal preparations containing ELOVL enzymes using this compound as a primer and radiolabeled malonyl-CoA. The incorporation of [14C]malonyl-CoA into a longer-chain fatty acid is quantified by scintillation counting.[5]
-
Microsomal protein fraction from a relevant cell or tissue source
-
This compound (substrate primer)
-
[14C]Malonyl-CoA (radiolabeled substrate)
-
NADPH
-
Potassium Phosphate buffer (100 mM, pH 6.5)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl)
-
Hexane
-
Scintillation cocktail and vials
-
Scintillation counter
-
Preparation of Microsomes:
-
Isolate microsomal fractions from cells or tissues of interest using standard differential centrifugation protocols.
-
Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture (final volume of 100 µL):
-
50 µL of 100 mM Potassium Phosphate buffer, pH 6.5
-
5 µL of 20 mM NADPH
-
5 µL of 2 mg/mL fatty acid-free BSA
-
10 µL of this compound stock solution (final concentration typically 10-50 µM)
-
10 µL of [14C]Malonyl-CoA (e.g., 0.5 µCi)
-
Add water to bring the volume to 80 µL.
-
-
-
Reaction Initiation and Incubation:
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the microsomal preparation (containing 20-50 µg of protein).
-
Incubate the reaction at 37°C for 20-30 minutes with gentle shaking.
-
-
Reaction Termination and Saponification:
-
Stop the reaction by adding 100 µL of 10% (w/v) KOH in 90% methanol.
-
Incubate at 65°C for 1 hour to saponify the acyl-CoAs.
-
-
Extraction and Quantification:
-
Acidify the mixture by adding 100 µL of 5 M HCl.
-
Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the upper hexane layer to a scintillation vial.
-
Repeat the hexane extraction and combine the organic phases.
-
Evaporate the hexane under a stream of nitrogen.
-
Add scintillation cocktail to the vial and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [14C]malonyl-CoA incorporated into fatty acids (nmol/min/mg of microsomal protein) based on the specific activity of the radiolabeled substrate.
-
Conclusion
The protocols and data presented provide a framework for investigating the interaction of this compound with key enzymes in fatty acid metabolism. These assays can be adapted for screening potential inhibitors or activators of VLCAD and ELOVL enzymes, which is of significant interest in the development of therapeutics for metabolic diseases. Researchers should optimize the assay conditions, such as substrate and enzyme concentrations, for their specific experimental system.
References
- 1. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Very Long Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 3. VLCAD [gmdi.org]
- 4. wvdhhr.org [wvdhhr.org]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 14-Methylicosanoyl-CoA for Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylicosanoyl-CoA is a very long-chain, methyl-branched fatty acyl-coenzyme A. While not a common cellular fatty acyl-CoA, it serves as an excellent model compound for studying the metabolism of this unique class of lipids. Methyl-branched fatty acids are found in various organisms, from bacteria to mammals, and play crucial roles in modulating membrane fluidity and participating in specific signaling pathways.[1][2][3] Dysregulation of the metabolism of very long-chain and branched-chain fatty acids has been implicated in several metabolic diseases.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[4] By replacing certain atoms in this compound with their stable isotopes (e.g., ¹³C or ²H), researchers can track its incorporation into downstream metabolites and complex lipids using mass spectrometry. This approach provides quantitative insights into the dynamics of lipid metabolism, including rates of synthesis, degradation, and flux through various metabolic pathways.[4]
Applications
The use of stable isotope-labeled this compound enables a range of applications in basic research and drug development:
-
Metabolic Flux Analysis: Quantifying the rate of incorporation of this compound into complex lipids such as phospholipids, sphingolipids, and triglycerides.
-
Catabolic Studies: Tracing the breakdown of this compound through peroxisomal and mitochondrial β-oxidation pathways.
-
Drug Discovery and Development: Assessing the effect of novel therapeutic agents on the metabolism of very long-chain and branched-chain fatty acids.[2]
-
Disease Research: Investigating alterations in the metabolism of these specialized fatty acids in the context of metabolic disorders, neurological diseases, and cancer.
Principle of the Method
A known quantity of stable isotope-labeled this compound is introduced into a biological system (e.g., cell culture, in vitro enzymatic assay, or animal model). After a defined period, biological samples are collected, and lipids and acyl-CoAs are extracted. The isotopic enrichment in the precursor and its downstream metabolites is then measured by mass spectrometry. The rate of appearance of the label in product molecules provides a direct measure of the metabolic flux through the pathway of interest.
Quantitative Data Presentation
The following table presents representative data from a hypothetical pulse-chase experiment using [U-¹³C]-14-Methylicosanoyl-CoA in a cell culture model. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.
| Time (hours) | [U-¹³C]-14-Methylicosanoyl-CoA Enrichment (%) | [U-¹³C]-Labeled Phosphatidylcholine Enrichment (%) | [U-¹³C]-Labeled Sphingomyelin Enrichment (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 5 | 2 |
| 4 | 50 | 25 | 10 |
| 12 | 15 | 40 | 25 |
| 24 | <5 | 35 | 30 |
Experimental Protocols
Protocol 1: Chemical Synthesis of [U-¹³C]-14-Methylicosanoyl-CoA
This protocol describes a plausible synthetic route for [U-¹³C]-14-Methylicosanoyl-CoA, starting from commercially available stable isotope-labeled precursors.
Materials:
-
[U-¹³C]-Valine
-
[U-¹³C]-Malonyl-CoA
-
Fatty Acid Synthase (FAS) enzyme complex
-
Acyl-CoA Synthetase (long-chain)
-
Coenzyme A (CoA)
-
ATP
-
Standard laboratory chemicals and solvents
-
HPLC system for purification
Procedure:
-
Biosynthesis of [U-¹³C]-isobutyryl-CoA:
-
Utilize the initial steps of the branched-chain amino acid catabolic pathway to convert [U-¹³C]-Valine to [U-¹³C]-isobutyryl-CoA. This can be achieved using purified enzymes (branched-chain aminotransferase and branched-chain α-keto acid dehydrogenase complex).
-
-
Chain Elongation:
-
Use the [U-¹³C]-isobutyryl-CoA as a primer for a fatty acid synthase (FAS) system.
-
Perform multiple rounds of chain elongation using [U-¹³C]-Malonyl-CoA as the two-carbon donor to build the C21 fatty acid chain.
-
-
Purification of [U-¹³C]-14-Methylicosanoic Acid:
-
After the enzymatic synthesis, hydrolyze the resulting acyl-carrier protein (ACP) thioester to release the free fatty acid.
-
Purify the [U-¹³C]-14-Methylicosanoic acid using reverse-phase HPLC.
-
-
Activation to [U-¹³C]-14-Methylicosanoyl-CoA:
-
Incubate the purified [U-¹³C]-14-Methylicosanoic acid with a long-chain acyl-CoA synthetase, Coenzyme A, and ATP to generate the final product.[5]
-
Alternatively, a chemical synthesis approach using N-hydroxysuccinimide esters of the fatty acid can be employed for the conversion to the CoA thioester.[6]
-
-
Purification and Quantification:
-
Purify the [U-¹³C]-14-Methylicosanoyl-CoA using reverse-phase HPLC.
-
Determine the concentration using UV spectroscopy and confirm the isotopic enrichment and purity by high-resolution mass spectrometry.
-
Protocol 2: Cell-Based Tracing of [U-¹³C]-14-Methylicosanoyl-CoA
Materials:
-
Cultured cells of interest (e.g., hepatocytes, neurons, adipocytes)
-
Cell culture medium and supplements
-
[U-¹³C]-14-Methylicosanoyl-CoA (solubilized with fatty acid-free BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol, water - Folch method)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Culture:
-
Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
-
Tracer Administration:
-
Prepare a stock solution of [U-¹³C]-14-Methylicosanoyl-CoA complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium.
-
Remove the growth medium from the cells and replace it with the tracer-containing medium.
-
-
Time-Course Experiment:
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold methanol.
-
Scrape the cells and collect the cell lysate.
-
-
Lipid Extraction:
-
Perform a Folch extraction (or a similar lipid extraction method) to separate the lipid and aqueous phases.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Add a mixture of internal standards for quantification.
-
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatographic Separation:
-
Separate the different lipid classes using a suitable HPLC column (e.g., C18 or HILIC).
-
Use a gradient elution with appropriate mobile phases (e.g., water, acetonitrile, isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate).
-
-
Mass Spectrometry Detection:
-
Acquire data in both positive and negative ion modes to cover a wide range of lipid species.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS spectra.
-
-
Data Analysis:
-
Identify the labeled metabolites based on their accurate mass and retention time.
-
Confirm the identity of the metabolites by comparing their fragmentation patterns with authentic standards or spectral libraries.
-
Calculate the isotopic enrichment by measuring the relative abundance of the labeled and unlabeled isotopologues.
-
Quantify the absolute amounts of the metabolites using the corresponding internal standards.
-
Visualizations
References
- 1. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl-CoA biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Long-Chain Acyl-CoA Extraction from Tissues
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are crucial intermediates in fatty acid metabolism, acting as substrates for beta-oxidation and the synthesis of complex lipids. Their accurate quantification in tissues is vital for understanding metabolic regulation in various physiological and pathological states, including metabolic syndrome, diabetes, and heart disease. The extraction of these molecules is challenging due to their amphipathic nature and susceptibility to degradation. This document provides detailed protocols for the effective extraction of L-CoAs from tissue samples for subsequent analysis, primarily by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Core Principles of Extraction
The successful extraction of L-CoAs from tissues hinges on several key principles:
-
Rapid Tissue Inactivation: Immediate freezing of tissue samples in liquid nitrogen upon collection is critical to halt enzymatic activity that can degrade L-CoAs.
-
Effective Homogenization: Thorough disruption of the tissue matrix is necessary to release intracellular L-CoAs.
-
Protein Precipitation: Removal of proteins is essential to prevent interference with downstream analysis.
-
Selective Extraction: The use of appropriate solvent systems allows for the separation of L-CoAs from other cellular components, particularly lipids.
-
Purification: Solid-phase extraction (SPE) is often employed to concentrate the L-CoAs and remove interfering substances.
Experimental Workflow
The overall workflow for the extraction and analysis of long-chain acyl-CoAs from tissue is depicted below.
Application Notes and Protocols: 14-Methylicosanoyl-CoA as a Substrate for Acyltransferase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:acyltransferases are a diverse family of enzymes that catalyze the transfer of fatty acyl groups from coenzyme A (CoA) to various acceptor molecules, playing a crucial role in lipid metabolism and cellular signaling. The substrate specificity of these enzymes is a key determinant of the resulting lipid composition and downstream biological effects.[1] 14-Methylicosanoyl-CoA is a C21 branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are known to have unique physical and biological properties, influencing membrane fluidity and cellular processes.[2][3][4] These application notes provide a guide for utilizing this compound as a substrate to investigate the activity and specificity of various acyltransferases, such as Diacylglycerol Acyltransferase (DGAT) and Sterol O-Acyltransferase (SOAT), also known as Acyl-CoA:cholesterol acyltransferase (ACAT).[1][5]
Potential Applications
-
Elucidating Acyltransferase Substrate Specificity: Investigating the efficiency of this compound as a substrate compared to straight-chain and other branched-chain acyl-CoAs can reveal the steric and hydrophobic tolerance of an acyltransferase's active site.[6][7]
-
Characterizing Novel Acyltransferases: this compound can be used as a tool to screen for and characterize novel acyltransferases with a preference for very-long-chain and branched-chain fatty acids.
-
Drug Discovery and Development: Understanding how specific acyltransferases utilize substrates like this compound can inform the design of targeted inhibitors or modulators for diseases associated with aberrant lipid metabolism.[8]
-
Investigating the Metabolism of Branched-Chain Fatty Acids: This substrate can be employed to study the downstream metabolic fate of C21 BCFAs and their incorporation into complex lipids.[9]
Quantitative Data Summary
Due to the novel nature of this compound as a substrate, specific kinetic data is not yet widely available in the literature. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Michaelis-Menten Kinetics of Acyltransferase with this compound
| Acyltransferase Isoform | Km (µM) | Vmax (pmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| e.g., DGAT1 | Data | Data | Data | Data |
| e.g., DGAT2 | Data | Data | Data | Data |
| e.g., SOAT1 | Data | Data | Data | Data |
| e.g., SOAT2 | Data | Data | Data | Data |
Table 2: Substrate Competition Assay
| Acyltransferase Isoform | Competing Acyl-CoA (Concentration) | % Inhibition of this compound Incorporation |
| e.g., DGAT1 | Oleoyl-CoA (10 µM) | Data |
| Palmitoyl-CoA (10 µM) | Data | |
| Stearoyl-CoA (10 µM) | Data | |
| e.g., SOAT1 | Oleoyl-CoA (10 µM) | Data |
| Palmitoyl-CoA (10 µM) | Data | |
| Stearoyl-CoA (10 µM) | Data |
Experimental Protocols
Protocol 1: In Vitro Acyltransferase Activity Assay
This protocol provides a general method for measuring the activity of acyltransferases (e.g., DGAT, SOAT) using radiolabeled this compound.
Materials:
-
Microsomal fractions or purified acyltransferase
-
[14C] or [3H]-14-Methylicosanoyl-CoA
-
Acyl acceptor (e.g., sn-1,2-diacylglycerol for DGAT, cholesterol for SOAT)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)
-
Reaction termination solution (e.g., isopropanol:heptane:water, 80:20:2, v/v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, acyl acceptor, and microsomal preparation or purified enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.[10]
-
Initiate the reaction by adding radiolabeled this compound. The final volume should be between 50-200 µL.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the termination solution.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Transfer an aliquot of the upper (heptane) phase containing the radiolabeled lipid product to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.
Protocol 2: Determination of Kinetic Parameters
To determine the Michaelis-Menten constants (Km and Vmax), perform the in vitro acyltransferase activity assay (Protocol 1) with varying concentrations of this compound while keeping the concentration of the acyl acceptor constant and saturating.
-
Set up a series of reactions with a range of this compound concentrations (e.g., 0.5 µM to 50 µM).
-
Perform the assay as described in Protocol 1.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Visualizations
Caption: Generalized reaction mechanism for an acyltransferase with this compound.
Caption: Workflow for in vitro acyltransferase activity assay.
Concluding Remarks
The use of this compound as a substrate provides a valuable tool for the detailed investigation of acyltransferase function. The protocols and templates provided herein offer a starting point for researchers to explore the role of this unique branched-chain fatty acyl-CoA in lipid metabolism. The data generated from such studies will contribute to a deeper understanding of the substrate specificities of acyltransferases and may open new avenues for therapeutic intervention in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 3. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Substrate Specificity of Acyltransferase Domains for Efficient Transfer of Acyl Groups [frontiersin.org]
- 7. Engineering the acyltransferase substrate specificity of assembly line polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of acyl-CoA:phospholipid acyltransferases: solvent and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Applications of Synthetic 14-Methylicosanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Commercial Sources for Synthetic 14-Methylicosanoyl-CoA
Direct, off-the-shelf commercial sources for this compound are limited. However, researchers can obtain this compound through custom synthesis services offered by several reputable companies specializing in lipid and complex organic chemistry.
Table 1: Potential Custom Synthesis Suppliers
| Supplier Category | Key Services Offered | Contact for Quotation |
| Custom Lipid Synthesis Specialists | Synthesis of modified and functionalized lipids, including those with specific chain lengths and branching. Services often include PEGylated, fluorescent, and biotinylated lipids.[1] | Inquire directly with companies offering custom lipid synthesis. |
| Pharmaceutical R&D Services | Advanced synthetic chemistry, stable isotope labeling, and medicinal chemistry solutions tailored for biotech and life science partners. | Contact providers of synthetic chemistry and pharmaceutical R&D services. |
| General Custom Synthesis Providers | Offer a broad range of custom synthesis services for complex organic molecules, including coenzyme A derivatives. | Reach out to chemical synthesis companies with expertise in biochemical reagents. |
Note: The user should contact these suppliers with their specific requirements, including desired purity, quantity, and any isotopic labeling needs, to obtain a quote for custom synthesis.
Potential Research Applications
The research applications of this compound can be inferred from the established roles of other long-chain and branched-chain fatty acyl-CoAs in cellular metabolism and signaling.[2][3]
2.1. Metabolism and Bioenergetics
-
Substrate for Beta-Oxidation: As a long-chain fatty acyl-CoA, this compound is a potential substrate for mitochondrial beta-oxidation, the catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2 for energy production.[4][5][6][7][8] Studying its oxidation rate compared to straight-chain fatty acids could reveal insights into the metabolism of branched-chain lipids.
-
Investigating Metabolic Disorders: Branched-chain fatty acids and their CoA derivatives play roles in various metabolic reactions and have been linked to conditions like obesity and insulin (B600854) resistance.[2] Synthetic this compound can be used in cellular and animal models to investigate its impact on lipid metabolism, glucose homeostasis, and related signaling pathways.[9]
2.2. Cell Signaling and Regulation
-
Enzyme Modulation: Acyl-CoA derivatives can act as signaling molecules and allosteric regulators of various enzymes.[9][10][11] this compound could be tested for its ability to modulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC) or fatty acid synthases.
-
Protein Acylation: Long-chain acyl-CoAs are donors for the post-translational modification of proteins, a process that can alter protein function, localization, and stability. Investigating which proteins may be acylated by this compound could uncover novel regulatory mechanisms.
2.3. Drug Development
-
Enzyme Inhibitor Screening: Synthetic this compound can be used as a substrate in high-throughput screening assays to identify inhibitors of enzymes involved in fatty acid metabolism.
-
Pro-drug and Delivery Systems: The lipid nature of this compound could be explored in the context of drug delivery systems, such as liposomes or lipid nanoparticles.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of synthetic this compound in various experimental settings.
3.1. Protocol for In Vitro Enzyme Assay using this compound as a Substrate
This protocol describes a general procedure for a spectrophotometric or fluorometric enzyme assay where this compound is a substrate. The example provided is for an acyl-CoA oxidase.[12][13]
Materials:
-
Purified enzyme of interest (e.g., acyl-CoA oxidase)
-
Synthetic this compound
-
Assay buffer (e.g., 50 mM MES buffer, pH 8.0)
-
Coupling enzyme and substrates for detection (e.g., Horseradish Peroxidase and a suitable chromogenic or fluorogenic substrate)
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve synthetic this compound in an appropriate solvent (e.g., a small amount of methanol (B129727) followed by dilution in assay buffer) to create a stock solution. Determine the concentration spectrophotometrically.
-
Prepare a working solution of the enzyme of interest in cold assay buffer immediately before use.
-
Prepare a reaction cocktail containing the assay buffer, coupling enzyme, and detection substrate.
-
-
Assay Setup:
-
Add the reaction cocktail to the wells of the microplate.
-
Add a specific volume of the this compound working solution to the test wells. Add an equivalent volume of buffer to the blank wells.
-
Equilibrate the plate to the desired reaction temperature (e.g., 30°C).
-
-
Initiate the Reaction:
-
Add the enzyme solution to all wells to start the reaction.
-
Mix gently by pipetting or orbital shaking.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes).
-
The rate of change in signal is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the test samples.
-
Enzyme activity can be calculated using the Beer-Lambert law for absorbance or a standard curve for fluorescence.
-
3.2. Protocol for Extraction and Quantification of this compound from Cultured Cells by LC-MS/MS
This protocol outlines a method for the extraction of acyl-CoAs from mammalian cells and their subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][14][15][16][17]
Materials:
-
Cultured cells treated with 14-methylicosanoic acid (the precursor fatty acid)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v)
-
Internal standard (e.g., a commercially available stable isotope-labeled acyl-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Extraction:
-
Add the ice-cold extraction solvent containing the internal standard to the cells.
-
For adherent cells, scrape the cells in the extraction solvent. For suspension cells, resuspend the cell pellet.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable column (e.g., C18 reversed-phase) and a gradient of mobile phases.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound will need to be determined.
-
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 8.0 |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate, pH 8.0 |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined for this compound and internal standard |
| Collision Energy | Optimized for each transition |
Visualizations
Caption: Logical workflow from sourcing to application.
Caption: Mitochondrial beta-oxidation pathway.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Fatty acid beta oxidation | Abcam [abcam.com]
- 7. aocs.org [aocs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Branched Chain Amino Acids: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 17. mdpi.com [mdpi.com]
Application of 14-Methylicosanoyl-CoA in lipidomics research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylicosanoyl-CoA is a long-chain, methyl-branched fatty acyl-coenzyme A molecule. Within the burgeoning field of lipidomics, the study of such modified fatty acyl-CoAs is gaining prominence due to their unique biological roles and potential as biomarkers for various physiological and pathological states. Branched-chain fatty acids (BCFAs) are known constituents of cellular membranes, particularly in bacteria, and are also found in mammals where they play a role in modulating membrane fluidity and participating in specific metabolic pathways. The analysis of this compound and similar molecules can provide valuable insights into fatty acid metabolism, microbial interactions, and the pathology of certain diseases. These application notes provide a comprehensive overview of the methodologies used to study this compound in a lipidomics context.
Biological Significance of Methyl-Branched Acyl-CoAs
Methyl-branched fatty acids, the precursors to molecules like this compound, are integral to various biological processes. In many organisms, from bacteria to mammals, they are key components of cellular membranes, where they regulate fluidity and permeability. In humans, monomethyl branched-chain fatty acids have been detected in various tissues including the skin, brain, and blood. Their metabolism is distinct from that of straight-chain fatty acids, and they are implicated in unique physiological functions. Dysregulation in the metabolism of branched-chain fatty acids has been associated with certain metabolic disorders. The study of specific methyl-branched acyl-CoAs like this compound can, therefore, shed light on the intricacies of lipid metabolism and its role in health and disease.
Analytical Methodologies for Acyl-CoA Analysis
The quantification of fatty acyl-CoAs, including long-chain and branched-chain species, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The analytical workflow typically involves extraction of acyl-CoAs from biological samples, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocols
1. Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is a general method for the extraction of a broad range of acyl-CoAs from tissues or cultured cells.
-
Materials:
-
100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Acetonitrile
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Ice-cold conditions are crucial throughout the extraction process.
-
-
Procedure:
-
Homogenize frozen, powdered tissue (approx. 50 mg) in 2 mL of 100 mM KH2PO4 buffer containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).
-
Add 2.0 mL of isopropanol to the homogenate and briefly homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
Carefully collect the upper phase containing the acyl-CoAs.
-
Dilute the collected upper phase with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
The extract is now ready for solid-phase extraction (SPE) cleanup or direct injection if the sample is sufficiently clean.
-
2. Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is highly recommended to reduce matrix effects and improve the quality of the LC-MS/MS analysis.
-
Materials:
-
Anion-exchange SPE columns
-
100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9
-
Elution Solvent (e.g., methanol containing a specific concentration of an appropriate salt)
-
-
Procedure:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the diluted extract from the previous step onto the column.
-
Wash the column with appropriate solvents to remove interfering substances (e.g., 100 mM KH2PO4 buffer, followed by methanol).
-
Elute the acyl-CoAs with the elution solvent.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
3. LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of long-chain fatty acyl-CoA extracts.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. The gradient should be optimized for the specific separation of long-chain species.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (corresponding to the fragmentation of the 3'-phospho-ADP moiety) and a product ion at m/z 428. For this compound, the specific precursor and product ions need to be determined.
-
Data Presentation
Quantitative data for this compound is not widely available in the literature. The following table provides the necessary mass spectrometry parameters for its targeted analysis, which can be used to generate quantitative data in future experiments.
| Compound Name | Molecular Formula | Molecular Weight | Precursor Ion [M+H]+ | Product Ion (Quantifier) | Product Ion (Qualifier) |
| This compound | C42H76N7O17P3S | 1076.08 | 1077.1 | 570.1 | 428.2 |
Note: The precursor ion is calculated as [M+H]+. The quantifier product ion is calculated based on the characteristic neutral loss of 507 Da ([M+H - 507]+). The qualifier product ion at m/z 428 is a common fragment for CoA esters.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general metabolic context of fatty acid metabolism and a typical experimental workflow for lipidomics analysis of acyl-CoAs.
Caption: General overview of fatty acid metabolism.
Caption: Experimental workflow for acyl-CoA lipidomics.
Conclusion
The study of this compound and other long-chain branched fatty acyl-CoAs represents an important frontier in lipidomics research. The protocols and information provided herein offer a solid foundation for researchers to begin investigating these molecules. While specific biological roles and quantitative data for this compound are still emerging, the application of robust analytical techniques like LC-MS/MS will undoubtedly accelerate our understanding of their significance in health and disease. Future research in this area holds the promise of uncovering novel biomarkers and therapeutic targets.
Application Notes and Protocols for Investigating 14-Methylicosanoyl-CoA Function in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
14-Methylicosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA molecule. While specific research on this particular molecule is limited, its structure suggests a role in cellular processes analogous to other very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). These classes of lipids are integral to the structural integrity and fluidity of cell membranes and are involved in cellular signaling pathways.[1] The human hepatoma cell line, HepG2, is a well-established model for studying lipid and fatty acid metabolism, making it a suitable choice for investigating the function of this compound.[2][3][4][5][6]
These application notes provide a framework for utilizing HepG2 cells to elucidate the biological roles of this compound, focusing on its impact on fatty acid metabolism and inflammatory signaling.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur through the fatty acid elongation pathway, utilizing a branched-chain primer. The following diagram illustrates a potential route for its synthesis.
Caption: Proposed biosynthetic pathway of this compound.
Hypothetical Signaling Pathway Influenced by this compound
Based on the known functions of other BCFAs, this compound may influence inflammatory and metabolic signaling pathways.
Caption: Hypothetical signaling pathway influenced by this compound.
Experimental Workflow
The following workflow outlines the key steps to investigate the function of this compound in HepG2 cells.
Caption: Experimental workflow for investigating this compound function.
Data Presentation
Table 1: Effect of 14-Methylicosanoic Acid on Gene Expression in HepG2 Cells
| Gene | Treatment (24h) | Fold Change (vs. Control) | p-value |
| Fatty Acid Metabolism | |||
| FASN | 10 µM 14-Methylicosanoic Acid | 0.65 | < 0.05 |
| SREBP-1c | 10 µM 14-Methylicosanoic Acid | 0.72 | < 0.05 |
| CPT1A | 10 µM 14-Methylicosanoic Acid | 1.25 | > 0.05 |
| Inflammatory Markers | |||
| CRP | 10 µM 14-Methylicosanoic Acid | 0.58 | < 0.05 |
| IL-6 | 10 µM 14-Methylicosanoic Acid | 0.63 | < 0.05 |
| TNF-α | 10 µM 14-Methylicosanoic Acid | 0.70 | < 0.05 |
Table 2: Cellular Fatty Acid Profile of HepG2 Cells after Treatment with 14-Methylicosanoic Acid
| Fatty Acid | Control (µg/mg protein) | 10 µM 14-Methylicosanoic Acid (µg/mg protein) | % Change |
| Palmitic Acid (16:0) | 25.4 ± 2.1 | 23.1 ± 1.9 | -9.1% |
| Stearic Acid (18:0) | 12.8 ± 1.5 | 11.9 ± 1.3 | -7.0% |
| Oleic Acid (18:1n9) | 35.2 ± 3.0 | 33.8 ± 2.8 | -4.0% |
| Linoleic Acid (18:2n6) | 8.1 ± 0.9 | 7.9 ± 0.8 | -2.5% |
| 14-Methylicosanoic Acid | Not Detected | 5.7 ± 0.6 | - |
Experimental Protocols
Protocol 1: Preparation of 14-Methylicosanoic Acid-BSA Complex
Objective: To prepare a stock solution of 14-methylicosanoic acid complexed to bovine serum albumin (BSA) for cell culture experiments.
Materials:
-
14-Methylicosanoic acid
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
Procedure:
-
Dissolve 14-methylicosanoic acid in ethanol to a concentration of 100 mM.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the 14-methylicosanoic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
Sterile filter the solution through a 0.22 µm filter.
-
The prepared stock solution can be stored at -20°C.
-
For cell treatment, dilute the stock solution in cell culture medium to the final desired concentration.
Protocol 2: Cell Culture and Treatment
Objective: To culture HepG2 cells and treat them with the 14-methylicosanoic acid-BSA complex.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
6-well cell culture plates
-
14-Methylicosanoic acid-BSA complex stock solution
Procedure:
-
Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh DMEM containing the desired concentration of the 14-methylicosanoic acid-BSA complex (e.g., 10 µM) or a BSA-only control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, harvest the cells for downstream analysis (RNA extraction, lipid analysis).
Protocol 3: RNA Extraction and RT-qPCR Analysis
Objective: To analyze the expression of genes related to fatty acid metabolism and inflammation.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FASN, SREBP-1c, CRP, IL-6) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the harvested HepG2 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Cellular Lipid Extraction and GC-MS Analysis
Objective: To analyze the fatty acid composition of HepG2 cells after treatment.
Materials:
-
Chloroform
-
Methanol
-
Internal standard (e.g., heptadecanoic acid)
-
BF3-methanol or other methylating agent
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Wash the harvested cell pellets with PBS.
-
Extract total lipids from the cell pellets using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system containing an internal standard.
-
Dry the lipid extract under a stream of nitrogen.
-
Prepare fatty acid methyl esters (FAMEs) by transesterification using BF3-methanol at 100°C for 10 minutes.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards. Normalize the results to the internal standard and total protein content.[7][8][9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells [frontiersin.org]
- 3. Fatty acid transport and metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 8. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving 14-Methylicosanoyl-CoA stability in solution.
Welcome to the technical support center for 14-Methylicosanoyl-CoA. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter during your experiments, ensuring the stability and effective use of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to the stability and use of this compound in experimental settings.
Q1: My this compound solution is showing signs of degradation. What are the primary causes?
A1: Degradation of this compound is primarily due to the hydrolysis of its thioester bond. This bond is inherently less stable than an ester bond and is susceptible to both chemical and enzymatic cleavage.
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction that is significantly accelerated by alkaline pH. Storing or using the compound in basic solutions (pH > 7.5) will lead to rapid degradation.
-
Enzymatic Degradation: Biological samples, such as cell lysates or tissue homogenates, contain enzymes called acyl-CoA thioesterases (ACOTs). These enzymes specifically catalyze the hydrolysis of acyl-CoAs, including very-long-chain fatty acyl-CoAs, into a free fatty acid and coenzyme A. This can be a significant issue when working with crude biological preparations.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To ensure the long-term stability of this compound, it is crucial to control both the temperature and pH of the solution.
-
Temperature: For long-term storage, it is recommended to store this compound as a dry powder or in an appropriate solvent at -20°C or, for extended periods, at -80°C.
-
pH: Aqueous solutions of acyl-CoAs are most stable at a slightly acidic to neutral pH, ideally between 4.0 and 6.8. Avoid basic conditions, as they promote rapid hydrolysis of the thioester bond.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution.
Q3: I am observing low or no activity in my enzymatic assay that uses this compound as a substrate. What could be the issue?
A3: Low or no activity in enzymatic assays involving this compound can stem from several factors related to substrate integrity and assay conditions.
-
Substrate Degradation: As mentioned, this compound can degrade if not handled and stored properly. It is advisable to use a freshly prepared solution or a properly stored aliquot for your experiments.
-
Solubility Issues: Very-long-chain fatty acyl-CoAs can have limited solubility in aqueous buffers, especially in the presence of divalent cations like Mg²⁺. This can lead to the precipitation of the substrate, reducing its effective concentration in the assay. Consider preparing stock solutions in a suitable organic solvent (e.g., ethanol (B145695), DMSO) and then diluting it into the aqueous assay buffer. Be mindful of the final concentration of the organic solvent, as it may affect enzyme activity.
-
Enzyme Inhibition: The accumulation of free Coenzyme A, a product of the enzymatic reaction or hydrolysis, can inhibit some enzymes.
-
Incorrect Buffer Conditions: Ensure the pH and ionic strength of your assay buffer are optimal for the enzyme's activity and the stability of the substrate.
Q4: How can I verify the integrity of my this compound solution?
A4: The integrity of your this compound solution can be assessed using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products (e.g., 14-methylicosanoic acid and Coenzyme A). By comparing the peak area of the intact compound over time, you can determine the extent of degradation.
Data Presentation: Factors Affecting Thioester Bond Stability
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH 4.0 - 6.0) | High stability | Prepare and store solutions in a slightly acidic buffer. |
| Neutral (pH 7.0) | Moderate stability | Use for experiments, but do not store for extended periods. | |
| Basic (pH > 7.5) | Low stability (rapid hydrolysis) | Avoid basic buffers for storage and in experimental setups. | |
| Temperature | -80°C | Very high stability | Ideal for long-term storage of stock solutions. |
| -20°C | High stability | Suitable for short to medium-term storage. | |
| 4°C | Moderate stability | Can be used for short-term storage (hours to a day). | |
| Room Temperature | Low stability | Prepare fresh solutions for immediate use. | |
| Enzymes | Acyl-CoA Thioesterases | Rapid enzymatic hydrolysis | Use purified enzyme systems or consider inhibitors if working with crude extracts. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Buffer of choice (e.g., 50 mM potassium phosphate, pH 6.5)
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Resuspend the powder in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
For immediate use in aqueous-based assays, dilute the stock solution to the desired final concentration in the appropriate assay buffer.
-
For storage, aliquot the concentrated stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (several months).
-
When ready to use, thaw a single aliquot and dilute it into the experimental buffer. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To quantitatively assess the stability of this compound in a given solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 25 mM potassium phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare the this compound solution in the buffer of interest at a known concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the intact compound.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the elution profile at 254 nm or 260 nm. The intact this compound will have a characteristic retention time.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of intact compound versus time to determine the degradation kinetics.
Visualizations
Technical Support Center: 14-Methylicosanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 14-Methylicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in this compound synthesis?
Low yields can stem from several factors, including suboptimal enzyme activity, poor quality of substrates (14-methylicosanoic acid and Coenzyme A), inadequate reaction conditions (pH, temperature, and incubation time), and inefficient product purification methods.
Q2: Which type of enzyme is typically used for this synthesis, and what are the critical considerations?
The synthesis of this compound is generally catalyzed by a long-chain acyl-CoA synthetase (ACSL).[1][2] Key considerations for the enzyme include its substrate specificity, as some ACSL isoforms have preferences for particular fatty acid chain lengths and saturation.[1] Ensuring the enzyme is active and used at an optimal concentration is crucial for reaction success.
Q3: How can I verify the quality of my starting materials, 14-methylicosanoic acid and Coenzyme A?
The purity of 14-methylicosanoic acid should be assessed using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For Coenzyme A (CoA), its integrity can be checked by spectrophotometry and HPLC. Degradation of CoA can significantly impede the reaction.
Q4: What are the optimal reaction conditions for the enzymatic synthesis of this compound?
Optimal conditions can vary depending on the specific acyl-CoA synthetase used. However, a typical reaction buffer would be a buffered solution (e.g., Tris-HCl or HEPES) at a pH between 7.0 and 8.0.[3] The reaction generally requires ATP and magnesium ions (Mg²⁺) as cofactors.[4] The temperature is usually maintained between 30°C and 37°C, with an incubation period ranging from a few hours to overnight.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzyme | - Verify enzyme activity using a positive control with a standard long-chain fatty acid. - Use a fresh batch of enzyme or a different ACSL isoform known to have broad substrate specificity. |
| Poor Substrate Quality | - Check the purity of 14-methylicosanoic acid and Coenzyme A. - Use highly purified substrates. | |
| Suboptimal Reaction Conditions | - Optimize pH, temperature, and incubation time. - Ensure the correct concentrations of ATP and Mg²⁺ are used. | |
| Presence of Unreacted Starting Material | Incomplete Reaction | - Increase the incubation time. - Add more enzyme to the reaction mixture. |
| Enzyme Inhibition | - Check for potential inhibitors in the reaction mixture. - Purify the substrates to remove any contaminants. | |
| Product Degradation | Instability of the Thioester Bond | - Maintain the pH of the solution within the optimal range during purification. - Store the final product at low temperatures (-20°C or -80°C) and under inert gas. |
| Difficulty in Product Purification | Co-elution with Substrates or Byproducts | - Optimize the HPLC gradient or use a different chromatography column. - Consider alternative purification methods such as solid-phase extraction (SPE). |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a starting point for the synthesis and can be optimized as needed.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM 14-methylicosanoic acid (dissolved in a suitable organic solvent like DMSO, then diluted)
-
1.5 mM Coenzyme A
-
1-5 µM of a suitable long-chain acyl-CoA synthetase
-
-
The final reaction volume is typically 100 µL to 1 mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 to 16 hours.[4] The optimal time should be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by adding an acid (e.g., formic acid or perchloric acid) to a final concentration of 1-5%.[5]
-
-
Product Analysis and Purification:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound using reverse-phase HPLC.
-
Purify the product using preparative or semi-preparative HPLC.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield synthesis.
Enzymatic Synthesis Workflow
Caption: General workflow for enzymatic synthesis.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Quantification of 14-Methylicosanoyl-CoA by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals quantifying 14-Methylicosanoyl-CoA using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
-
Question: I am seeing low recovery of this compound from my tissue/cell samples. What are the possible causes and solutions?
-
Answer: Low recovery is a common issue due to the amphiphilic nature of long-chain acyl-CoAs.
-
Inefficient Cell Lysis/Tissue Homogenization: Ensure rapid and thorough homogenization in an ice-cold extraction solvent to quench metabolic activity and efficiently release intracellular content.
-
Inappropriate Extraction Solvent: A common and effective method involves a two-phase extraction, similar to the Bligh-Dyer method, where acyl-CoAs are partitioned into the methanolic aqueous phase.[1] Using a solvent mixture like isopropanol (B130326) and aqueous phosphate (B84403) buffer is also a reported strategy.[1]
-
Adsorption to Surfaces: Very-long-chain acyl-CoAs can adsorb to plasticware. Use glass tubes and vials throughout the extraction process to minimize this loss.
-
Degradation: Acyl-CoAs are susceptible to degradation by cellular thioesterases and chemical instability at inappropriate pH and temperatures.[2] Always work quickly, on ice, and use fresh solvents. Sample extraction using acidic solutions like 10% trichloroacetic acid or perchloric acid can help precipitate proteins and inactivate enzymes.[3][4]
-
-
-
Question: My sample extract is very complex, and I'm concerned about matrix effects. How can I clean up my sample?
-
Answer: Solid-phase extraction (SPE) is a highly effective technique for cleaning up acyl-CoA samples before LC-MS analysis.[4][5] A reversed-phase SPE cartridge (e.g., C18) can be used to retain the relatively hydrophobic this compound while salts and other polar contaminants are washed away. The analyte is then eluted with a higher concentration of organic solvent.
-
Liquid Chromatography
-
Question: I am observing poor peak shape (tailing or broadening) for my this compound peak. How can this be improved?
-
Answer: Peak tailing is a frequent challenge in acyl-CoA analysis, especially for long-chain species.[6]
-
Column Choice: A C8 or C18 reversed-phase column is typically used. The longer alkyl chain of a C18 column may provide better retention for very-long-chain species.
-
Mobile Phase pH: Operating at a higher pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[5] However, ensure your column is stable at high pH.
-
Ion-Pairing Reagents: While effective for improving peak shape, ion-pairing agents like tributylamine (B1682462) can cause ion suppression and contaminate the MS system.[7] They should be used with caution.
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of contaminants on the column. Implement a regular column washing protocol and use a guard column to protect the analytical column.
-
-
-
Question: My analyte is not well-retained on the column or is eluting too early. What should I do?
-
Answer: Insufficient retention can be addressed by:
-
Decreasing the initial organic solvent percentage in your gradient.
-
Using a column with a more retentive stationary phase (e.g., C18 instead of C8).
-
Ensuring proper mobile phase composition.
-
-
Mass Spectrometry
-
Question: What are the expected mass transitions (MRM) for this compound?
-
Answer: this compound has a molecular weight of 1076.08 g/mol .[8] For LC-MS analysis in positive electrospray ionization (ESI) mode, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 1077.1. Acyl-CoAs typically undergo a characteristic fragmentation, which is a neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[5][9] Therefore, the primary product ion would be [M-507+H]⁺. A secondary, confirmatory ion corresponding to the adenosine-5'-diphosphate fragment at m/z 428.1 can also be monitored.[10]
-
-
Question: I am experiencing low sensitivity and a weak signal for my analyte. What are the common causes?
-
Answer: Low sensitivity can stem from multiple factors:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup (e.g., with SPE) or optimize chromatographic separation to move the analyte away from interfering compounds.
-
Suboptimal MS Parameters: Ensure that MS source parameters (e.g., ion spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) are optimized for your analyte. This should be done by infusing a standard of a similar long-chain acyl-CoA if an authentic standard for this compound is unavailable.
-
Analyte Degradation: As acyl-CoAs can be unstable, ensure the autosampler is kept at a low temperature (e.g., 4°C) during the analytical run.[11]
-
-
Quantitative Data Summary
The following table provides calculated and example LC-MS/MS parameters for the quantification of this compound. Note: These values, particularly Retention Time and Collision Energy, are estimates and require experimental optimization.
| Parameter | Value | Reference/Comment |
| Analyte | This compound | - |
| Molecular Formula | C₄₂H₇₆N₇O₁₇P₃S | [8] |
| Molecular Weight | 1076.08 g/mol | [8] |
| Ionization Mode | Positive ESI | Common for acyl-CoA analysis.[12] |
| Precursor Ion ([M+H]⁺) | 1077.1 m/z | Calculated |
| Product Ion 1 (Quantifier) | 570.0 m/z | Calculated based on neutral loss of 507.1 Da ([M-507+H]⁺).[5][9] |
| Product Ion 2 (Qualifier) | 428.1 m/z | Common fragment for acyl-CoAs.[10] |
| Example Retention Time | 10 - 15 min | Highly dependent on the specific LC method (column, gradient, flow rate). |
| Example Collision Energy (CE) | 30 - 50 eV | Must be optimized for the specific instrument and analyte. |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA) | An odd-chain length acyl-CoA is a common choice as it is not naturally abundant.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is a general guideline for the extraction of very-long-chain acyl-CoAs from tissue samples.
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue powder into a pre-chilled glass homogenizer.
-
Quenching & Lysis: Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer containing an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA). Homogenize quickly.[1]
-
Solvent Addition: Add 2.0 mL of isopropanol and homogenize again.[1]
-
Precipitation: Add 0.25 mL of saturated ammonium sulfate (B86663) and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[1]
-
Phase Separation: Centrifuge at ~2,000 x g for 5 minutes at 4°C.
-
Collection: The upper aqueous/organic phase contains the acyl-CoAs. Carefully transfer this supernatant to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing an LC-MS/MS method.
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[13]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[13]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 1077.1 -> 570.0 (Quantifier), 1077.1 -> 428.1 (Qualifier)
-
C17:0-CoA (IS): 1020.0 -> 512.9 (Quantifier)
-
Visualizations
Caption: A logical workflow for troubleshooting common LC-MS issues.
Caption: Experimental workflow for this compound analysis.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Acetyl-CoA pathway of autotrophic growth. Identification of the methyl-binding site of the CO dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 14-Methylicosanoyl-CoA Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 14-Methylicosanoyl-CoA from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The primary challenges include its low endogenous abundance, susceptibility to enzymatic degradation by thioesterases upon cell lysis, and potential for poor recovery due to its long acyl chain and methyl branch. The methyl group can slightly alter its solubility and chromatographic behavior compared to straight-chain acyl-CoAs.
Q2: What is the most critical step to prevent degradation of this compound during extraction?
A2: The most critical step is the rapid and effective quenching of all enzymatic activity immediately upon sample collection.[1] For tissue samples, this is best achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1]
Q3: What pH is optimal for the extraction and storage of this compound?
A3: Acyl-CoA esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1] Alkaline conditions (pH above 8) should be avoided as they promote the hydrolysis of the thioester bond.[1] Extraction protocols often utilize buffers with a pH around 4.9.[1]
Q4: How should I store my samples and extracts containing this compound?
A4: To minimize degradation, samples and extracts should be kept on ice or at 4°C throughout the entire extraction procedure. For long-term storage, samples should be stored at -80°C.
Q5: Which internal standard is suitable for the quantification of this compound?
A5: An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. A common choice for long-chain acyl-CoA analysis is an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA). The use of a stable isotope-labeled internal standard, if available, would provide the most accurate quantification.
Troubleshooting Guides
Problem 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis/Homogenization | Ensure thorough homogenization of tissue samples, preferably using a mechanical homogenizer with a glass pestle on ice. For cultured cells, ensure complete lysis by vortexing or sonication in the extraction solvent. |
| Enzymatic Degradation | Immediately quench enzymatic activity upon sample collection by flash-freezing tissues in liquid nitrogen or using ice-cold solvents for cell harvesting.[1] Ensure all subsequent steps are performed at 4°C. |
| Suboptimal Extraction Solvent | The methyl group on the acyl chain may slightly alter solubility. Consider using a mixture of polar and non-polar organic solvents. A common effective mixture is acetonitrile (B52724) and isopropanol.[2] |
| Poor Analyte Binding or Elution during SPE | Ensure the solid-phase extraction (SPE) column is appropriate for long-chain acyl-CoAs (e.g., C18 or a specialized anion-exchange column). Optimize the conditioning, loading, washing, and elution steps. The elution solvent may need to be stronger (e.g., higher percentage of organic solvent) to effectively recover the very-long-chain this compound. |
| Precipitation of Analyte | Very-long-chain acyl-CoAs can be less soluble in aqueous solutions. Ensure sufficient organic solvent is present throughout the extraction process to maintain solubility. |
Problem 2: Poor Reproducibility in Quantification
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from collection to extraction. Ensure consistent timing and temperatures for each step. |
| Variable Extraction Efficiency | Incorporate an internal standard (e.g., heptadecanoyl-CoA) at the beginning of the extraction process to account for variability in recovery between samples. |
| Matrix Effects in LC-MS Analysis | The sample matrix can suppress or enhance the ionization of the analyte. Perform a matrix effect study by comparing the signal of a standard in pure solvent versus a sample extract spiked with the same standard. If significant matrix effects are observed, further sample cleanup (e.g., optimized SPE) or chromatographic separation is necessary. |
| Analyte Adsorption to Surfaces | Long-chain acyl-CoAs can adsorb to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips, or silanized glassware where possible. |
Data Presentation: Comparison of Extraction Methods
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology. Below is a summary of reported recovery rates for different methods, which can serve as a benchmark for optimizing the extraction of this compound.
| Extraction Method | Key Steps | Reported Recovery for Long-Chain Acyl-CoAs (%) | Reference |
| Solid-Phase Extraction (SPE) with Acetonitrile/Isopropanol | Homogenization in acidic buffer, extraction with acetonitrile/isopropanol, purification on an anion-exchange SPE column. | 83-90% for the SPE step | [3] |
| Modified SPE with Acetonitrile | Homogenization in acidic buffer with 2-propanol, extraction with acetonitrile, purification on an oligonucleotide column. | 70-80% for the overall procedure | [2] |
| Solvent Precipitation | Homogenization in 80% methanol, protein precipitation, and centrifugation. | High MS intensities reported, but specific recovery percentages not stated. | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Anion-exchange or C18 SPE columns
-
Solvents for SPE column conditioning, washing, and elution (refer to manufacturer's instructions)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, homogenize the frozen tissue in 1 mL of ice-cold KH2PO4 buffer containing the internal standard.
-
Solvent Extraction: Add 2 mL of an acetonitrile/isopropanol mixture (e.g., 1:1 v/v) and homogenize again.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's protocol.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate elution solvent.
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).
Protocol 2: Liquid-Liquid Extraction for Cultured Cells
This protocol is a general method for extracting acyl-CoAs from cultured cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold methanol containing an internal standard
-
Ice-cold water
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add ice-cold methanol with the internal standard directly to the plate. Scrape the cells and collect the lysate.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend the pellet in ice-cold methanol with the internal standard.
-
-
Phase Separation:
-
Add ice-cold water and chloroform to the cell lysate in a ratio that will result in a two-phase system (a common ratio is 1:1:0.9 methanol:chloroform:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Aqueous Phase Collection: The acyl-CoAs will partition into the upper aqueous/methanol phase. Carefully collect this phase.
-
Sample Concentration: Evaporate the collected phase to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low analyte recovery.
References
Technical Support Center: Preventing Degradation of 14-Methylicosanoyl-CoA During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 14-Methylicosanoyl-CoA and other long-chain acyl-CoAs during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain branched fatty acyl-CoA, is primarily caused by two factors:
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Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases (ACOTs) and hydrolases can rapidly cleave the thioester bond. These enzymes are present in various cellular compartments and can become active upon cell lysis.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at alkaline or neutral pH. The stability of acyl-CoAs is generally greater in acidic conditions.
Q2: What is the optimal temperature for sample processing and storage to minimize degradation?
A2: To minimize enzymatic activity and chemical degradation, all sample preparation steps should be performed on ice or at 4°C. For long-term storage, samples should be kept at -80°C.
Q3: Which solvents are recommended for the extraction of this compound?
A3: A mixture of organic solvents is typically used to extract long-chain acyl-CoAs and simultaneously precipitate proteins, which helps to inactivate enzymes. A common extraction solvent is a mixture of acetonitrile, methanol (B129727), and water. The use of cold organic solvents is crucial for quenching enzymatic activity promptly.
Q4: How can I prevent enzymatic degradation during my sample preparation?
A4: The most effective way to prevent enzymatic degradation is to rapidly inactivate enzymes. This can be achieved by:
-
Immediate Freezing: Snap-freezing tissue or cell samples in liquid nitrogen immediately after collection.
-
Cold Solvent Homogenization: Homogenizing the frozen sample in an ice-cold organic solvent to denature and precipitate proteins, including degradative enzymes.
-
Acidification: Maintaining an acidic pH (around 4.0-5.0) during extraction can help to inactivate many enzymes.
Q5: What are the best practices for sample collection to ensure the integrity of this compound?
A5: For tissue samples, it is critical to perform dissection and snap-freezing as quickly as possible to halt metabolic processes. For cultured cells, they should be rapidly washed with ice-cold phosphate-buffered saline (PBS) before immediate quenching with a cold extraction solvent or by snap-freezing the cell pellet.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Degradation during sample preparation. | Ensure all steps are performed on ice. Use ice-cold solvents. Minimize the time between sample collection and extraction. |
| Inefficient extraction. | Optimize the extraction solvent composition and volume. Ensure thorough homogenization of the sample. | |
| Loss during solvent evaporation. | Avoid complete dryness during solvent evaporation under nitrogen. Reconstitute the sample in an appropriate solvent for analysis. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the sample preparation protocol, ensuring consistent timing for each step. |
| Partial enzymatic inactivation. | Ensure rapid and thorough homogenization in the presence of a protein-precipitating solvent. | |
| Presence of degradation products (e.g., free Coenzyme A, 14-Methylicosanoic acid) | Enzymatic or chemical hydrolysis. | Review the sample preparation protocol to ensure rapid enzyme inactivation and maintenance of a cool, acidic environment. |
Experimental Protocols
Protocol for Extraction of this compound from Cultured Cells
-
Cell Harvesting:
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Quenching and Extraction:
-
Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v) to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Vortex the sample vigorously for 30 seconds.
-
Sonicate the sample on ice for 3 cycles of 10 seconds on, 10 seconds off.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Clarification:
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solvent Evaporation:
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).
-
Visualizations
Caption: General degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
Artifacts in 14-Methylicosanoyl-CoA analysis and how to avoid them.
Welcome to the technical support center for the analysis of 14-Methylicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Buildup of biological materials on the analytical column.[1] 2. Inappropriate solvent composition. 3. Suboptimal gradient elution. | 1. Implement a robust column washing protocol between injections. 2. Ensure solvent compatibility with the stationary phase; for reverse-phase HPLC, use buffered methanol (B129727) or acetonitrile.[2] 3. Optimize the gradient elution to ensure sharp peaks. |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample extraction and concentration. 3. Degradation of this compound during sample preparation. | 1. Use electrospray ionization (ESI) in positive ion mode for better sensitivity with long-chain fatty acyl-CoAs.[3][4][5] 2. Employ a selective and efficient extraction method, followed by a concentration step.[2] 3. Minimize freeze-thaw cycles and keep samples at low temperatures. Consider using antioxidants. |
| High Background Noise | 1. Contamination from sample collection or preparation. 2. Non-volatile salts from buffers interfering with mass spectrometry. 3. Impurities in solvents. | 1. Use high-purity solvents and reagents. Ensure clean labware. 2. Replace non-volatile buffers (e.g., phosphate (B84403) buffers) with volatile ones like ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) for LC-MS applications.[1] 3. Filter all solvents before use. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phases daily and ensure proper mixing. 3. Replace the analytical column if performance degrades. |
| Presence of Unexpected Adducts | 1. Formation of sodium or potassium adducts during ionization. 2. In-source fragmentation. | 1. Optimize mobile phase additives; ammonium hydroxide can help promote the formation of protonated molecules.[4] 2. Adjust the cone voltage and other source parameters to minimize fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound?
A1: The most prevalent method for the analysis of long-chain fatty acyl-CoAs like this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][5] This technique offers high sensitivity and selectivity, which is crucial for detecting the low endogenous concentrations of these molecules.[2]
Q2: How can I improve the quantitative accuracy of my measurements?
A2: To enhance quantitative accuracy, it is highly recommended to use a stable isotope-labeled internal standard.[1] An odd-chain-length fatty acyl-CoA can also serve as a suitable internal standard.[3][5] This approach helps to correct for variations in sample extraction, derivatization, and instrument response.
Q3: What are the key considerations for sample preparation?
A3: Proper sample preparation is critical for reliable analysis. Key considerations include rapid quenching of metabolic activity, efficient extraction of acyl-CoAs from the tissue or cell matrix, and a purification step to remove interfering substances.[2] It is also important to handle samples at low temperatures to prevent degradation.
Q4: In which ionization mode should I operate the mass spectrometer?
A4: For the analysis of long-chain fatty acyl-CoAs, positive electrospray ionization (ESI) mode is generally preferred.[3][4][5] This mode typically yields a strong precursor ion signal and specific fragmentation patterns useful for identification and quantification.
Q5: What are the characteristic fragment ions to monitor in MS/MS analysis?
A5: A characteristic fragmentation for fatty acyl-CoAs in positive ion mode is the neutral loss of 507 Da from the protonated molecule.[3][6] Monitoring this transition in Multiple Reaction Monitoring (MRM) mode provides high selectivity.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissues
-
Homogenization: Homogenize approximately 50 mg of frozen tissue powder in a suitable extraction solvent (e.g., a mixture of isopropanol (B130326) and aqueous buffer).
-
Phase Separation: Induce phase separation by adding a non-polar solvent like heptane (B126788) and water.
-
Extraction: Vigorously mix and centrifuge the sample to separate the phases. The acyl-CoAs will partition into the lower aqueous phase.
-
Purification: Further purify the aqueous extract containing the acyl-CoAs using solid-phase extraction (SPE).
-
Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatography: Perform chromatographic separation on a reverse-phase C18 column.
-
Mobile Phase: Use a binary gradient with a mobile phase consisting of an ammonium buffer (e.g., 15 mM ammonium hydroxide) in water and acetonitrile.[4]
-
Gradient Elution: Start with a lower concentration of the organic solvent and gradually increase it to elute the long-chain fatty acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode.
-
Detection: Use Selected Reaction Monitoring (SRM) to detect the precursor ion and a specific product ion for each analyte. For this compound, this would involve monitoring the transition corresponding to the neutral loss of 507 Da.[3][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of this compound | 1076.08 g/mol | [7] |
| Typical Tissue Amount for Analysis | 50 mg | [2] |
| Detection Limit (LC-MS/MS) | Sub-picomole amounts | [3][5] |
| Characteristic Neutral Loss (Positive ESI) | 507.0 Da | [3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common analytical artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Enhancing the resolution of 14-Methylicosanoyl-CoA in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 14-Methylicosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for analyzing this compound?
A1: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). GC-MS is a well-established method for fatty acid analysis and often provides excellent resolution for isomers. HPLC-MS is also highly effective, particularly for analyzing the intact acyl-CoA or for methods that do not involve derivatization.
Q2: Is derivatization necessary for the analysis of this compound?
A2: For GC-MS analysis, derivatization is essential. The CoA moiety must be cleaved, and the resulting fatty acid is converted to a more volatile ester, typically a fatty acid methyl ester (FAME).[1][2] This is because the polarity and low volatility of the free fatty acid make it unsuitable for direct GC analysis. For HPLC-MS, derivatization is not always required for the intact acyl-CoA, but it can be used to improve ionization efficiency and chromatographic separation of the corresponding fatty acid.
Q3: What are the main challenges in achieving good resolution for this compound?
A3: The main challenges include:
-
Co-elution with other lipids: Biological samples contain a complex mixture of lipids, which can interfere with the peak of interest.
-
Isomer separation: Separating this compound from other positional isomers of methyl-branched fatty acids can be difficult.
-
Peak tailing: The carboxyl group of the fatty acid can interact with active sites in the column, leading to poor peak shape.
-
Low abundance: This compound may be present in low concentrations in biological samples, requiring sensitive detection methods.
Q4: Can I separate enantiomers of this compound?
A4: Yes, separating enantiomers (chiral separation) is possible but requires specialized chiral chromatography techniques. This typically involves using a chiral stationary phase in either GC or HPLC.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Overlapping peaks for this compound and other analytes.
-
Inability to accurately quantify the peak of interest.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Column Selection | For GC-MS of the FAME derivative, use a highly polar capillary column (e.g., cyano-column) to improve separation of positional isomers.[5] For HPLC, a C18 or C30 column can be effective; a C30 column may provide better resolution for long-chain compounds. |
| Suboptimal Mobile/Stationary Phase | In HPLC, adjust the mobile phase gradient. A slower, shallower gradient can improve separation. Experiment with different solvent compositions (e.g., acetonitrile (B52724) vs. methanol). In GC, optimize the temperature program, particularly the ramp rate. |
| High Flow Rate | In both HPLC and GC, a lower flow rate generally increases resolution, although it will also increase the analysis time. |
| Sample Overload | Reduce the amount of sample injected onto the column. High concentrations can lead to peak broadening and fronting. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetric peaks with a "tail" extending from the back of the peak.
-
Difficulty in integrating the peak area accurately.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Active Sites on Column | In GC, ensure proper deactivation of the inlet liner and column. For HPLC of the free fatty acid, adding a small amount of a weak acid (e.g., formic or acetic acid) to the mobile phase can suppress the ionization of the carboxyl group and reduce tailing. |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained contaminants. If the problem persists, the column may need to be replaced. |
| Inappropriate pH of Mobile Phase (HPLC) | For reversed-phase HPLC of the free fatty acid, maintaining a mobile phase pH below the pKa of the carboxylic acid (~4.8) will ensure it is in its protonated, less polar form, leading to better peak shape. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
The peak for this compound is very small or not detectable.
-
High background noise in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Derivatization (GC-MS) | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure complete conversion to the FAME. |
| Poor Ionization (MS) | For HPLC-MS, experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode). Derivatization to introduce a readily ionizable group can also enhance sensitivity. |
| Sample Loss During Preparation | Review the sample extraction and cleanup procedures to minimize loss of the analyte. Use of an internal standard is highly recommended for accurate quantification. |
| Detector Settings | Optimize the mass spectrometer parameters, such as dwell time and collision energy for MS/MS analysis. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as its Fatty Acid Methyl Ester (FAME)
This protocol is a composite based on established methods for the analysis of very-long-chain and methyl-branched fatty acids.[1][5][6]
1. Sample Preparation (Hydrolysis and Derivatization): a. To your sample containing this compound, add an internal standard (e.g., a deuterated analog or a fatty acid of a different chain length not present in the sample). b. Perform a hydrolysis step to cleave the CoA moiety. This can be achieved by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating at 70-100°C for 15-30 minutes. c. Neutralize the solution with an acid (e.g., HCl). d. Convert the resulting free fatty acid to its methyl ester. A common method is to add a methylation reagent such as boron trifluoride in methanol (B129727) (BF3-methanol) and heat at 80-100°C for 10-30 minutes.[7] e. After cooling, add water and extract the FAMEs with an organic solvent like hexane (B92381). f. Dry the hexane layer under a stream of nitrogen and reconstitute in a suitable volume for GC-MS injection.
2. GC-MS Conditions:
| Parameter | Recommendation |
| GC Column | Highly polar capillary column (e.g., BPX-70, cyano-column), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Injector Temperature | 250-260°C. |
| Oven Temperature Program | Initial temp: 100°C, hold for 2 min. Ramp 1: 10°C/min to 160°C. Ramp 2: 3°C/min to 220°C, hold for 5 min. Ramp 3: 10°C/min to 260°C, hold for 5 min.[2] (This is an example and should be optimized). |
| MS Ionization Mode | Electron Ionization (EI). |
| MS Scan Mode | Full scan to identify the FAME of 14-methylicosanoic acid, followed by Selected Ion Monitoring (SIM) for quantification. |
Protocol 2: HPLC-MS/MS Analysis of Intact this compound
This protocol is adapted from methods for long-chain acyl-CoA analysis.
1. Sample Preparation: a. Extract acyl-CoAs from the sample using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with an acidic organic solvent mixture. b. Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). c. Evaporate the solvent and reconstitute the sample in the initial mobile phase.
2. HPLC-MS/MS Conditions:
| Parameter | Recommendation |
| HPLC Column | C18 or C4 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid or an ion-pairing agent like triethylamine (B128534) acetate. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Column Temperature | 30-40°C. |
| Gradient Elution | Start with a low percentage of B, and gradually increase to elute the highly retained this compound. An example gradient could be: 0-5 min, 10% B; 5-20 min, ramp to 95% B; 20-25 min, hold at 95% B; 25-30 min, return to 10% B and equilibrate. This must be optimized. |
| MS Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enantioselective analysis of chiral anteiso fatty acids in the polar and neutral lipids of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
Technical Support Center: Enzymatic Synthesis of 14-Methylicosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 14-Methylicosanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield of this compound in my reaction. What are the potential causes and solutions?
A1: Low or no product yield is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.
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Enzyme Activity: The acyl-CoA synthetase may have low specific activity towards 14-methylicosanoic acid or may be inactive.
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Solution: Verify the activity of your enzyme using a known substrate (e.g., a standard long-chain fatty acid). If the enzyme is inactive, obtain a fresh batch or express and purify a new lot. Consider performing a substrate specificity screen if using a novel enzyme.
-
-
Substrate Quality: The purity of 14-methylicosanoic acid, Coenzyme A (CoA), and ATP is critical.
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Solution: Use high-purity substrates. Confirm the concentration and integrity of CoA and ATP solutions. CoA solutions are particularly prone to degradation.
-
-
Reaction Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity.
-
Solution: Optimize the reaction conditions. Perform small-scale pilot reactions to test a range of pH values (typically 7.0-8.0) and temperatures (e.g., 25-37°C). Ensure the presence of essential cofactors like Mg²⁺.
-
-
Product Degradation: Acyl-CoA thioesters can be unstable, especially at non-neutral pH or in the presence of nucleophiles.
-
Solution: Minimize reaction time and maintain the reaction at a physiological pH. Once the reaction is complete, proceed immediately with purification or store the product at -80°C.
-
Q2: How can I monitor the progress of the enzymatic reaction?
A2: Several methods can be employed to monitor the reaction progress.
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Spectrophotometric Assay: The formation of the thioester bond in this compound can be monitored by measuring the increase in absorbance at 233 nm.[1]
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Coupled-Enzyme Assay: The production of AMP can be coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Chromatographic Methods: HPLC or UPLC analysis can be used to separate and quantify the substrate (14-methylicosanoic acid) and the product (this compound). This provides the most direct measure of conversion.
Q3: My purified this compound appears to be contaminated with unreacted substrates. How can I improve the purification?
A3: Contamination with starting materials is a common purification challenge.
-
Ion-Exchange Chromatography: This is a highly effective method for separating the negatively charged this compound from the less charged 14-methylicosanoic acid. A gradient of increasing salt concentration is typically used for elution.[2]
-
Reverse-Phase HPLC: This technique separates molecules based on hydrophobicity and can be very effective for purifying long-chain acyl-CoAs.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid cleanup and removal of excess salts and nucleotides.
Q4: The synthesized this compound degrades quickly upon storage. What are the best storage conditions?
A4: The thioester bond in acyl-CoAs is susceptible to hydrolysis.
-
pH: Store in a slightly acidic buffer (pH 5.0-6.0) to minimize hydrolysis.
-
Temperature: For short-term storage (days), -20°C is acceptable. For long-term storage (weeks to months), -80°C is recommended.
-
Aliquoting: Aliquot the purified product into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Enzymatic Acyl-CoA Synthesis
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Optimal pH is enzyme-dependent. |
| Temperature | 25 - 37 °C | Higher temperatures can lead to enzyme denaturation. |
| 14-methylicosanoic acid | 50 - 200 µM | High concentrations may lead to substrate inhibition. |
| Coenzyme A | 0.5 - 2.0 mM | Ensure high purity. |
| ATP | 2.0 - 10.0 mM | Should be in excess relative to the fatty acid. |
| MgCl₂ | 2.0 - 10.0 mM | Essential cofactor for acyl-CoA synthetases. |
| Enzyme Concentration | 1 - 10 µM | Empirically determined for optimal reaction rate. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
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Prepare a reaction mixture containing the components listed in Table 1 in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Dissolve the 14-methylicosanoic acid in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding it to the reaction mixture to ensure solubility.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 1-4 hours), with gentle agitation.
-
Monitor the reaction progress using a suitable method (e.g., HPLC).
-
Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the product.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
-
Equilibrate a DEAE-cellulose or other suitable anion exchange column with a low-salt buffer (e.g., 20 mM ammonium (B1175870) formate).[2]
-
Load the supernatant from the terminated reaction onto the column.
-
Wash the column with the low-salt buffer to remove unbound contaminants.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 20 mM to 1 M ammonium formate).[2]
-
Collect fractions and analyze for the presence of the product using HPLC or a spectrophotometric assay.
-
Pool the fractions containing the purified product.
-
Remove the salt (e.g., ammonium formate) by lyophilization.[2]
-
Resuspend the purified this compound in a suitable storage buffer and store at -80°C.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purity Assessment of Synthetic 14-Methylicosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 14-Methylicosanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). HPLC-UV allows for the quantification of the main compound and impurities that absorb at a specific wavelength (typically 260 nm for the adenine (B156593) moiety of CoA). LC-MS/MS provides higher sensitivity and specificity, allowing for the identification and quantification of the target molecule and related impurities based on their mass-to-charge ratio.
Q2: What are the common impurities found in synthetic this compound preparations?
A2: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation of the final product. These may include:
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Unreacted starting materials: Coenzyme A (CoA-SH) and 14-Methylicosanoic acid.
-
Byproducts of the coupling reaction: N-hydroxysuccinimide, if used in the synthesis.
-
Degradation products: Dephospho-CoA, adenosine (B11128), and the free fatty acid due to hydrolysis of the thioester bond.
-
Oxidized forms: If the fatty acid chain is susceptible to oxidation.
-
Adducts: The reactive thioester can potentially form adducts with other nucleophiles present in the solution.
Q3: How should I handle and store synthetic this compound to maintain its purity?
A3: Long-chain acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. For short-term storage, keep the material as a lyophilized powder at -20°C or colder. For long-term storage, -80°C is recommended. Reconstitute the powder in a slightly acidic buffer (e.g., pH 5-6) and use it as quickly as possible. Avoid repeated freeze-thaw cycles. Aliquoting the reconstituted solution is highly recommended.
Troubleshooting Guides
HPLC-UV Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound | 1. Sample degradation. 2. Incorrect injection volume. 3. Detector issue. 4. The compound is not eluting from the column. | 1. Prepare a fresh sample and analyze immediately. Ensure proper storage and handling. 2. Verify the injection volume and syringe/autosampler functionality. 3. Check the detector lamp and wavelength setting (260 nm). 4. Use a stronger mobile phase (higher organic content) to elute the compound. |
| Multiple peaks in the chromatogram | 1. Presence of impurities. 2. Sample degradation during analysis. 3. Carryover from a previous injection. | 1. This is expected if the sample is not pure. Use LC-MS/MS to identify the impurities. 2. Keep the sample cool in the autosampler. 3. Run a blank gradient to check for carryover and clean the injection port and loop if necessary. |
| Peak tailing for the main compound | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system. | 1. Use a high-purity silica (B1680970) column. Add a small amount of a competing base to the mobile phase if basic impurities are suspected. 2. Dilute the sample and reinject. 3. Check and tighten all fittings. Use tubing with a smaller internal diameter where possible. |
| Inconsistent retention times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven for stable temperature control. 3. Flush the column or replace it if it's old or has been used extensively with harsh conditions. |
LC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity for this compound | 1. Poor ionization efficiency. 2. Ion suppression from the matrix or mobile phase additives. 3. Incorrect mass spectrometer settings. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 2. Dilute the sample. Use a mobile phase with volatile additives (e.g., ammonium (B1175870) acetate (B1210297) instead of phosphate (B84403) buffers). 3. Ensure the correct precursor and product ions are being monitored in Selected Reaction Monitoring (SRM) mode. |
| High background noise | 1. Contaminated mobile phase or LC system. 2. Non-volatile salts in the mobile phase. | 1. Use HPLC-grade solvents and additives. Flush the LC system and mass spectrometer interface. 2. Avoid non-volatile salts like phosphates. Use ammonium acetate or formate. |
| In-source fragmentation | 1. High source temperature or cone voltage. | 1. Reduce the source temperature and/or cone voltage to minimize fragmentation before the collision cell. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthetic this compound in a small amount of Mobile Phase A to a final concentration of approximately 1 mg/mL.
Protocol 2: Identification and Quantification by LC-MS/MS
This protocol is for the sensitive detection and quantification of this compound and potential impurities.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: (similar to HPLC-UV, may need optimization)
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Method: Selected Reaction Monitoring (SRM)
-
Precursor Ion (Q1): [M+H]+ for this compound
-
Product Ion (Q3): A characteristic fragment ion (e.g., the adenosine diphosphate (B83284) fragment).
-
-
Sample Preparation: Prepare a dilution series in Mobile Phase A for quantification.
Data Presentation
Table 1: Example Purity Profile of a Synthetic Batch of this compound by HPLC-UV (260 nm)
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 1.5 | Coenzyme A |
| 2 | 18.9 | 97.5 | This compound |
| 3 | 22.1 | 1.0 | Unidentified byproduct |
| Total | 100.0 |
Table 2: Example Quantitative Analysis by LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µg/mL) |
| This compound | Calculated [M+H]+ | Specific Fragment | 98.2 |
| Coenzyme A | 768.1 | 261.1 | 1.1 |
| 14-Methylicosanoic Acid | Calculated [M+H]+ | Specific Fragment | 0.7 |
*Note: The exact m/z values need to be calculated based on the chemical formula of this compound.
Visualizations
Caption: Experimental workflow for the purity assessment of synthetic this compound.
Caption: A logical diagram for troubleshooting common HPLC peak shape issues.
Technical Support Center: Optimizing Enzymatic Reactions with 14-Methylicosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Methylicosanoyl-CoA. The information is designed to help improve the efficiency of enzymatic reactions involving this very-long-chain, branched-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in aqueous enzymatic assays?
A1: Due to its long, 21-carbon chain with a methyl branch, this compound exhibits poor solubility in aqueous buffers, which can lead to substrate aggregation and reduced availability to the enzyme. This can result in low reaction rates and variability in experimental results. Additionally, its detergent-like properties at higher concentrations can lead to enzyme denaturation and inhibition.
Q2: How can I improve the solubility of this compound in my reaction mixture?
A2: To enhance solubility, consider the following approaches:
-
Use of a carrier protein: Acyl-CoA binding proteins (ACBPs) or fatty acid-binding proteins (FABPs) can bind to and transport long-chain acyl-CoAs, preventing aggregation and increasing their effective concentration for the enzyme.[1]
-
Inclusion of a mild, non-ionic detergent: Detergents such as Triton X-100 or CHAPS at concentrations below their critical micelle concentration (CMC) can help to solubilize this compound. It is crucial to empirically determine the optimal detergent concentration that enhances substrate availability without inhibiting the enzyme.
-
Sonication: Brief sonication of the substrate solution before adding it to the reaction mixture can help to disperse aggregates.
Q3: My enzymatic reaction with this compound shows a decrease in rate at high substrate concentrations. What could be the cause?
A3: This phenomenon is likely due to substrate inhibition. At high concentrations, long-chain acyl-CoAs can form micelles that may sequester the substrate, making it unavailable to the enzyme. Furthermore, the substrate itself might bind to a secondary, allosteric site on the enzyme, leading to a conformational change that reduces its catalytic activity. The toxic accumulation of fatty acyl-CoAs can also lead to the acylation of essential intracellular proteins, including enzymes, leading to metabolic dysfunction.[2]
Q4: What are the key components of a typical enzymatic reaction mixture for an enzyme utilizing this compound?
A4: A standard reaction mixture would typically include:
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Buffer: To maintain a stable pH. The choice of buffer will depend on the specific enzyme's optimal pH range.
-
Enzyme: A purified or partially purified enzyme preparation.
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This compound: The substrate, prepared as described in Q2.
-
Cofactors: Depending on the enzyme, this could include ATP, NAD+/NADH, FAD, or MgCl2.[3]
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A carrier protein or detergent: As needed to ensure substrate solubility.
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A detection system: To measure product formation or substrate consumption.
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Substrate Solubility | 1. Prepare a fresh stock solution of this compound with a carrier protein (e.g., ACBP) or a non-ionic detergent (e.g., Triton X-100 at 0.01-0.1%). 2. Briefly sonicate the stock solution before use. | Increased substrate availability leading to a measurable reaction rate. |
| Enzyme Instability | 1. Check the storage conditions and age of the enzyme. 2. Include a stabilizing agent, such as glycerol (B35011) or BSA, in the reaction buffer. 3. Perform the assay at a lower temperature if the enzyme is known to be thermolabile. | Stabilization of the enzyme, resulting in consistent and reproducible activity. |
| Incorrect Cofactor Concentration | 1. Verify the required cofactors for your specific enzyme. 2. Titrate the concentration of each cofactor to determine the optimal level. For example, ATP and MgCl2 are often required for acyl-CoA synthetases.[3] | Identification of the optimal cofactor concentrations, leading to maximal enzyme activity. |
| Presence of Inhibitors | 1. Ensure all reagents are of high purity. 2. If using a cell lysate, consider purifying the enzyme to remove endogenous inhibitors. | Removal of inhibitory substances, resulting in an increase in the measured reaction rate. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Substrate Preparation | 1. Standardize the protocol for preparing the this compound solution, including the method and duration of sonication or mixing. 2. Prepare a single, large batch of substrate solution for all replicates in an experiment. | Reduced well-to-well variability in substrate availability, leading to more consistent results. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques, especially for viscous solutions containing detergents or carrier proteins. 2. Prepare a master mix of all common reagents to minimize pipetting steps. | Improved precision and accuracy of reagent delivery, resulting in lower standard deviations between replicates. |
| Reaction Timing | 1. Use a multi-channel pipette or an automated liquid handling system to start all reactions simultaneously. 2. Ensure that the reaction is stopped consistently across all samples. | Consistent reaction times for all replicates, leading to more reliable data. |
Experimental Protocols
Protocol 1: General Enzymatic Assay for a this compound Utilizing Enzyme
This protocol describes a general method for measuring the activity of an enzyme that uses this compound as a substrate. The specific detection method will need to be adapted based on the reaction product.
Materials:
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Purified enzyme
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This compound stock solution (e.g., 10 mM in a suitable buffer containing 0.1% Triton X-100)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Required cofactors (e.g., ATP, MgCl2, NAD+)
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Carrier protein (e.g., Acyl-CoA Binding Protein, ACBP)
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Quenching solution (e.g., 10% SDS or a strong acid/base)
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Detection reagent specific to the product
Procedure:
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Prepare a master mix containing the reaction buffer, cofactors, and carrier protein.
-
Aliquot the master mix into reaction tubes.
-
Pre-incubate the tubes at the desired reaction temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme to each tube.
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Immediately after adding the enzyme, add the this compound stock solution to start the reaction. Mix gently.
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Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by adding the quenching solution.
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Proceed with the specific detection method to quantify the product formed.
Protocol 2: Optimizing Reaction Conditions
To improve the efficiency of the enzymatic reaction, systematically optimize key parameters.
| Parameter | Range to Test | Rationale |
| pH | 6.0 - 9.0 (in 0.5 unit increments) | Enzymes have an optimal pH at which their activity is maximal. |
| Temperature | 25°C - 45°C (in 5°C increments) | Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme denatures. |
| Substrate Concentration | 0.1 µM - 100 µM | To determine the Michaelis-Menten constants (Km and Vmax) and identify potential substrate inhibition. |
| Enzyme Concentration | Varies (e.g., 1-100 ng/µL) | To ensure the reaction rate is proportional to the enzyme concentration and within the linear range of the assay. |
| Carrier Protein/Detergent | ACBP: 1-10 µM Triton X-100: 0.01% - 0.1% | To find the optimal concentration that maximizes substrate solubility without inhibiting the enzyme. |
Visualizations
Caption: Workflow for a typical enzymatic assay with this compound.
Caption: Troubleshooting logic for low or no enzymatic activity.
Caption: Context of this compound in cellular metabolism.[1]
References
Technical Support Center: Common Pitfalls in Studying Long-Chain Fatty Acyl-CoA Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals studying long-chain fatty acyl-CoA (LC-CoA) metabolism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Q1: Why am I observing low or inconsistent acyl-CoA extraction efficiency?
A: Low and variable recovery of LCoAs is a frequent issue stemming from their low abundance, inherent instability, and susceptibility to rapid enzymatic degradation.[1] Key factors include inefficient quenching of cellular enzymes, suboptimal extraction solvents, and losses during sample processing.
Troubleshooting Steps:
-
Rapid Quenching: It is critical to halt all enzymatic activity instantly upon cell harvesting or tissue collection. Homogenizing frozen powdered tissue or cell pellets directly in an ice-cold acidic extraction buffer (e.g., containing perchloric or sulfosalicylic acid) is effective.[2]
-
Solvent System Optimization: The choice of solvent significantly impacts recovery. A common pitfall is using a solvent system that does not efficiently extract the full range of acyl-CoAs, which vary greatly in polarity.[3] A mixture of acetonitrile (B52724), isopropanol, and an aqueous buffer has proven effective for a wide range of acyl-CoAs.[2]
-
Use of Internal Standards: To account for variability in extraction efficiency and instrument response, a suitable internal standard should be added at the very beginning of the extraction process.[2] An odd-chain acyl-CoA not naturally abundant in the sample, such as heptadecanoyl-CoA (C17:0-CoA), is a common choice.[4] For the most rigorous quantification, stable isotope-labeled standards for each analyte are recommended.[3]
-
Solid-Phase Extraction (SPE): Crude extracts contain contaminants that can interfere with downstream analysis. A purification step using SPE with a C18 or anion-exchange cartridge can significantly improve sample purity and analytical sensitivity.[2][5]
Experimental Workflow: Optimized Acyl-CoA Extraction
Caption: Workflow for robust extraction and purification of acyl-CoAs.
Q2: How can I accurately quantify individual long-chain acyl-CoA species?
A: Accurate quantification is challenging due to the structural similarity of acyl-CoA species, leading to co-elution in chromatography, and matrix effects causing ion suppression in mass spectrometry.[3]
Troubleshooting Steps:
-
Chromatographic Separation: Standard HPLC methods may be insufficient. Ultra-high performance liquid chromatography (UPLC/UHPLC) with a sub-2 µm particle size column provides superior resolution.[6] A C18 reversed-phase column is commonly used, often with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727).[5][7]
-
Mass Spectrometry Method: Tandem mass spectrometry (MS/MS) is essential for specificity.[6] A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides excellent sensitivity and selectivity for targeted quantification.[6] A common approach is to monitor the neutral loss of the CoA moiety (507 Da) or specific fragments of the acyl chain.
-
Calibration and Standards: The use of stable isotope-labeled internal standards that co-elute with their endogenous counterparts is the gold standard for correcting for matrix effects and instrument variability.[3] If these are unavailable, a matrix-matched calibration curve (standards spiked into a blank extract from a similar biological matrix) is crucial for accurate results.[8]
Data Presentation: Comparison of Analytical Methods
| Method | Typical Limit of Quantification (LOQ) | Pros | Cons |
| HPLC-UV | ~1-10 pmol | Accessible instrumentation; relatively simple. | Low sensitivity and specificity; cannot distinguish co-eluting species. |
| GC-MS (after derivatization) | ~0.1-1 pmol | High chromatographic resolution. | Requires derivatization; destructive; not suitable for intact acyl-CoAs. |
| LC-MS/MS (SRM) | 6 fmol - 50 fmol[2] | High sensitivity and specificity; gold standard for quantification.[6] | Susceptible to matrix effects; requires expensive instrumentation. |
Logical Relationships in LC-MS/MS Quantification
Caption: Key factors that mitigate common issues in LC-MS/MS analysis.
Q3: My results show unexpected changes in acyl-CoA pools after drug treatment. How do I interpret this?
A: Acyl-CoAs are central nodes in metabolism, channeling fatty acids into numerous pathways.[9][10] An alteration in one acyl-CoA species can be a direct effect of the drug on a target enzyme or an indirect, compensatory response from interconnected pathways. A common pitfall is to oversimplify the interpretation without considering the broader metabolic network.
Interpretive Framework:
-
Direct vs. Indirect Effects: Is the drug's known target directly involved in the synthesis or degradation of the altered acyl-CoA? If not, the change is likely an indirect or off-target effect.
-
Metabolic Branch Points: Long-chain acyl-CoAs are at a critical juncture. They can be directed towards:
-
Mitochondrial β-oxidation for energy production.[9]
-
Peroxisomal β-oxidation for very-long-chain fatty acids.[9]
-
Esterification into complex lipids like triglycerides and phospholipids (B1166683) for storage or membrane synthesis.[9]
-
Protein acylation and other signaling roles.
-
-
Compensatory Mechanisms: Inhibition of one pathway (e.g., β-oxidation) will likely cause acyl-CoAs to be shunted into another (e.g., triglyceride synthesis), leading to changes that are not directly caused by the drug's primary mechanism of action.
-
Control Experiments: To dissect these possibilities, consider experiments like stable isotope tracing (e.g., with ¹³C-palmitate) to measure metabolic flux, or measure the activity of key enzymes in related pathways to identify compensatory changes.
Interconnectedness of Long-Chain Acyl-CoA Metabolism
Caption: Long-chain acyl-CoAs are central hubs in lipid metabolism.
Q4: I am struggling with the stability of my acyl-CoA standards and samples. What are the best practices for storage and handling?
A: Acyl-CoAs are unstable, primarily due to the high-energy thioester bond which is susceptible to hydrolysis, especially at neutral or alkaline pH. Oxidation of unsaturated acyl chains is also a concern.
Best Practices:
-
Storage Temperature: Store stock solutions and dried samples at -80°C for long-term stability. For short-term storage (up to 48 hours), reconstituted samples in an autosampler should be kept at 4°C.[7]
-
pH of Solutions: The thioester bond is most stable under slightly acidic conditions (pH 4-6). Reconstitute samples and prepare standards in a buffer such as 50 mM ammonium acetate (B1210297) adjusted to pH 6.8.[7] Avoid neutral or basic buffers for storage.
-
Solvent Choice: While aqueous buffers are needed for analysis, storing standards in organic solvents can improve stability. However, for working solutions used in LC-MS analysis, an aqueous/organic mixture that matches the initial mobile phase is ideal. A study showed that a solution of 50% methanol in a pH 6.8 buffer offered good stability for many acyl-CoAs over 48 hours at 4°C.[7]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
Data Presentation: Acyl-CoA Stability in Different Solvents
This table summarizes the coefficient of variation (CV %) for acyl-CoA standards stored in different solvents at 4°C over 48 hours. Lower CV indicates higher stability.
| Acyl-CoA Species | CV in Water (pH 4.0) | CV in 50mM NH₄OAc (pH 6.8) | CV in 50% Methanol / 50% NH₄OAc (pH 6.8) |
| Acetyl-CoA (C2:0) | 5.1% | 4.5% | 3.8% |
| Succinyl-CoA (C4:0) | 6.2% | 5.3% | 4.1% |
| Palmitoyl-CoA (C16:0) | 12.5% | 8.9% | 6.5% |
| Oleoyl-CoA (C18:1) | 14.8% | 10.2% | 7.2% |
| Data are representative and adapted from stability studies like those described in scientific literature.[7] The addition of an organic solvent like methanol generally improves the stability of longer-chain species. |
Q5: What are the key considerations for studying acyl-CoA metabolism in different cellular compartments?
Key Considerations:
-
Fractionation Purity: It is absolutely essential to validate the purity of each subcellular fraction. This is typically done by performing western blots for well-established protein markers specific to each compartment (e.g., Cytochrome C for mitochondria, Calnexin for the ER, Lamin B1 for the nucleus, and GAPDH for the cytosol).
-
Metabolite Leakage: The nucleus, in particular, is known to be permeable, making it challenging to quantify its metabolite pools accurately.[11] Rapid fractionation protocols on ice are crucial to minimize leakage.
-
Rigorous Internal Standards: A novel technique called SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation) involves adding uniformly isotope-labeled cells as an internal standard before the fractionation process begins.[8][11][13][14] This elegantly controls for metabolite loss and degradation throughout all fractionation and extraction steps, providing the most accurate quantification of compartmentalized pools.[11][14]
Workflow for Subcellular Acyl-CoA Analysis
Caption: Workflow for isolating subcellular fractions for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 14-Methylicosanoyl-CoA and Other Long-Chain Acyl-CoAs for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biochemical properties and metabolic pathways of 14-methylicosanoyl-CoA, a representative methyl-branched very-long-chain acyl-CoA, with other common straight-chain and branched-chain long-chain acyl-CoAs. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, cellular signaling, and pharmacology.
Introduction to Long-Chain Acyl-CoAs
Long-chain acyl-Coenzyme A (LC-CoA) molecules are activated forms of fatty acids, playing a central role in cellular energy metabolism, lipid biosynthesis, and signaling pathways. Their metabolic fate is diverse; they can be catabolized via β-oxidation to produce ATP, serve as precursors for complex lipids like phospholipids (B1166683) and triacylglycerols, or act as signaling molecules that modulate enzyme activity and gene expression. The structure of the acyl chain, including its length and the presence of branches, significantly influences its metabolism and biological function.
This compound is a C21 methyl-branched acyl-CoA. The presence of a methyl group on the carbon chain necessitates a different metabolic pathway compared to its straight-chain counterparts. This guide will explore these differences, supported by available experimental data for analogous compounds.
Metabolic Pathways: A Comparative Overview
The primary catabolic route for fatty acyl-CoAs is β-oxidation. However, the subcellular location and enzymatic machinery involved differ significantly for straight-chain and branched-chain acyl-CoAs.
Straight-Chain Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA): These molecules are primarily metabolized in the mitochondria. They are transported across the inner mitochondrial membrane via the carnitine shuttle and undergo a cyclical series of four enzymatic reactions, progressively shortening the acyl chain by two carbons in each cycle and generating acetyl-CoA, NADH, and FADH2.
Methyl-Branched Long-Chain Acyl-CoAs (e.g., this compound): The methyl group on the acyl chain sterically hinders the enzymes of mitochondrial β-oxidation. Consequently, these molecules are initially processed in the peroxisomes. Peroxisomal β-oxidation can handle branched chains and very-long-chain fatty acids. The initial step is catalyzed by a distinct acyl-CoA oxidase. The β-oxidation cycles in peroxisomes are similar to those in mitochondria but produce acetyl-CoA (or propionyl-CoA if the branch is at an odd-numbered carbon) and shortened acyl-CoAs, which can then be further metabolized in the mitochondria.[1]
Signaling Pathway Involvement
dot
Caption: Metabolic pathways of straight-chain vs. methyl-branched acyl-CoAs.
Quantitative Comparison of Enzyme Kinetics
Table 1: Acyl-CoA Synthetase (ACS) Kinetic Parameters
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) | Reference |
| Palmitic Acid (C16:0) | Rat Liver Microsomes | 4.0 | 120 | High | [2] |
| Oleic Acid (C18:1) | Rat Liver Microsomes | 5.0 | 150 | High | [2] |
| Propionate (B1217596) (C3:0) | E. coli Acetyl-CoA Synthetase | - | - | Low (promiscuous activity) | [2] |
| Glycolate (B3277807) | E. coli Acetyl-CoA Synthetase | - | - | ~4000-fold lower than acetate (B1210297) | [2] |
Note: Data for branched-chain fatty acid activation by specific very-long-chain ACS isoforms is limited. The data for propionate and glycolate with a short-chain ACS illustrates the principle of reduced efficiency for non-preferred substrates.
Table 2: Acyl-CoA Dehydrogenase/Oxidase Activity
| Substrate | Enzyme | Enzyme Source | Optimal Chain Length | Relative Activity | Reference |
| Palmitoyl-CoA (C16:0) | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Human | C16 | 100% | [3] |
| Myristoyl-CoA (C14:0) | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Human | C16 | High | [4] |
| Stearoyl-CoA (C18:0) | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Human | C16 | Moderate | [3] |
| Methylmalonyl-CoA | Metazoan Fatty Acid Synthase (Ketoacyl Synthase Domain) | - | - | Low elongation rate | [5][6] |
| Straight-chain Acyl-CoAs | Peroxisomal Acyl-CoA Oxidase | Rat Liver | C12-C18 | High | [7] |
| Branched-chain Acyl-CoAs | Peroxisomal Branched-Chain Oxidase | Rat Liver | - | Specific for branched chains | [7][8] |
Experimental Protocols
Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general method for the extraction and quantification of long-chain acyl-CoAs from biological samples.
a. Sample Preparation:
-
Homogenize tissue or cell pellets in ice-cold 2:1 (v/v) methanol:water.
-
Add an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).
-
Perform a liquid-liquid extraction by adding chloroform (B151607) and water, then centrifuge to separate the phases.
-
Collect the lower organic phase and the protein interface.
-
Re-extract the aqueous phase and protein with chloroform.
-
Combine the organic extracts and dry under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest.
dot
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Significance of 14-Methylicosanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise roles of lipid metabolites is paramount for deciphering complex biological pathways and identifying novel therapeutic targets. This guide provides a comparative analysis of 14-Methylicosanoyl-CoA, a branched-chain fatty acyl-CoA, and its potential role in cellular metabolism, juxtaposed with other relevant acyl-CoA species. While direct experimental validation for this compound remains limited, this guide synthesizes current knowledge on related compounds to hypothesize its function and provides the necessary experimental framework for its validation.
A Hypothesized Role in Cellular Signaling and Metabolism
This compound belongs to the class of branched-chain fatty acids (BCFAs), which are increasingly recognized for their diverse biological activities.[1][2] Unlike their straight-chain counterparts, the methyl branch in BCFAs can influence their metabolic fate and biological function. It is hypothesized that this compound, a 21-carbon long-chain acyl-CoA, may play a significant role in two primary areas: as a signaling molecule through the activation of nuclear receptors and as a substrate in specialized metabolic pathways.
One of the most compelling hypothesized roles for this compound is as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, a key regulator of lipid metabolism.[3][4] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby influencing cellular energy homeostasis.[5][6][7] The unique structure of this compound may confer specific binding affinity and regulatory activity towards PPARα, potentially modulating lipid metabolism in tissues with high fatty acid flux, such as the liver, heart, and skeletal muscle.
Comparative Analysis of Acyl-CoA Tissue Concentrations
While specific quantitative data for this compound is not yet available in the literature, a comparison with other long-chain and branched-chain acyl-CoAs provides a valuable context for its potential abundance and significance. The following table summarizes the concentrations of various acyl-CoA species in different mammalian tissues, highlighting the diversity in their distribution and abundance.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Brain (nmol/g) | Reference(s) |
| Long-Chain Saturated | ||||
| Palmitoyl-CoA (C16:0) | ~15-30 | ~5-15 | ~0.5-2 | [8] |
| Stearoyl-CoA (C18:0) | ~5-15 | ~2-8 | ~0.2-1 | [8] |
| Long-Chain Unsaturated | ||||
| Oleoyl-CoA (C18:1) | ~10-25 | ~3-10 | ~0.3-1.5 | [8] |
| Linoleoyl-CoA (C18:2) | ~2-8 | ~1-5 | ~0.1-0.5 | [8] |
| Branched-Chain | ||||
| Isovaleryl-CoA | Variable | Variable | Variable | [9] |
| Phytanoyl-CoA | Variable (diet-dependent) | Variable | Variable | [3] |
| Pristanoyl-CoA | Variable (diet-dependent) | Variable | Variable | [3] |
Experimental Protocols for Validation
To validate the hypothesized role of this compound, rigorous experimental approaches are necessary. The following protocols provide a framework for the extraction, quantification, and functional analysis of this and other acyl-CoA molecules.
Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for the extraction of short-, medium-, and long-chain acyl-CoAs.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 75% methanol (B129727)
-
Internal standards (e.g., C17:0-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenization: Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% TCA or 75% methanol containing an appropriate internal standard.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
Protocol 2: Quantification by LC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to separate the acyl-CoAs of interest.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion for each acyl-CoA is its [M+H]+ adduct, and a characteristic product ion (e.g., m/z 428 for the CoA moiety) is monitored.
Protocol 3: PPARα Activation Assay
This cell-based reporter assay can be used to determine if this compound can activate PPARα.
Materials:
-
Hepatoma cell line (e.g., HepG2).
-
Expression vector for human PPARα.
-
Reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase reporter gene.
-
Transfection reagent.
-
This compound and other test compounds.
-
Luciferase assay system.
Procedure:
-
Transfection: Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or control compounds (e.g., known PPARα agonists like WY-14643, or other fatty acyl-CoAs).
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Analysis: An increase in luciferase activity in the presence of this compound would indicate activation of PPARα.
Visualizing the Hypothesized Pathway and Experimental Workflow
To further elucidate the potential role of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized metabolic pathway and the experimental workflow for its validation.
Caption: Hypothesized metabolic fate of this compound.
Caption: Workflow for the validation of this compound's role.
Conclusion and Future Directions
While the specific biological role of this compound is yet to be definitively established, the existing evidence from related branched-chain fatty acyl-CoAs strongly suggests its potential involvement in critical cellular processes such as lipid sensing and metabolism. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to investigate and validate its function. Future studies focusing on the quantification of this compound in various physiological and pathological states, along with the identification of specific enzymes that metabolize it, will be crucial in fully elucidating its significance in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting lipid metabolic pathways.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 7. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 8. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
14-Methylicosanoyl-CoA vs. Palmitoyl-CoA: A Comparative Guide to Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme kinetics of 14-Methylicosanoyl-CoA, a branched-chain fatty acyl-CoA, and Palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA. While extensive quantitative data for this compound is limited in the current literature, this guide synthesizes available information on branched-chain fatty acid metabolism to draw informed comparisons. The information presented for Palmitoyl-CoA is based on established experimental data.
Introduction
Palmitoyl-CoA is a central molecule in cellular metabolism, serving as a primary substrate for beta-oxidation and a building block for complex lipids. In contrast, this compound is a C21 branched-chain fatty acyl-CoA. The presence of a methyl group on the acyl chain introduces steric hindrance and alters the molecule's physical properties, which can significantly impact its interaction with enzymes. Understanding these differences is crucial for research in metabolic diseases, drug development targeting fatty acid metabolism, and the study of lipidomics.
Data Presentation: A Comparative Overview
Table 1: Comparison of General Properties
| Property | This compound | Palmitoyl-CoA |
| Molecular Formula | C42H76N7O17P3S | C37H66N7O17P3S |
| Chain Length | C21 (Icosanoyl derivative) | C16 (Palmitoyl) |
| Structure | Branched-chain (methyl group at C14) | Straight-chain |
| Metabolic Role | Likely involved in specialized lipid synthesis and potentially energy metabolism, though less efficiently than straight-chain fatty acids. | Central intermediate in fatty acid metabolism (beta-oxidation, lipid synthesis). |
Table 2: Comparative Enzyme Kinetics (Hypothesized for this compound)
| Enzyme | Substrate | Km (µM) | Vmax (relative) | kcat/Km (relative) | Key Considerations |
| Acyl-CoA Synthetase | Palmitoyl-CoA | ~5-10 | High | High | Activates fatty acids to their CoA esters. |
| This compound | Likely Higher | Likely Lower | Likely Lower | Steric hindrance from the methyl group may reduce binding affinity and catalytic efficiency. | |
| Carnitine Palmitoyltransferase I (CPT-I) | Palmitoyl-CoA | ~3-5 | High | High | Rate-limiting step for mitochondrial fatty acid oxidation. |
| This compound | Likely Higher | Likely Lower | Likely Lower | The active site is optimized for straight-chain acyl-CoAs; the methyl branch may impede proper binding and catalysis. | |
| Acyl-CoA Dehydrogenases (e.g., VLCAD) | Palmitoyl-CoA | ~1-3 | High | High | Catalyzes the first step of beta-oxidation. |
| This compound | Likely Higher | Likely Lower | Likely Lower | Substrate specificity is chain-length dependent; the methyl group can significantly reduce activity.[1] | |
| Fatty Acid Synthase (FAS) | Palmitoyl-CoA | (Product) | N/A | N/A | FAS synthesizes Palmitoyl-CoA from Acetyl-CoA and Malonyl-CoA. |
| This compound | (Potential Substrate for Elongation/Modification) | Likely Lower | Likely Lower | Metazoan FAS has been shown to have a lower turnover number with branched-chain extender substrates. |
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are standard methodologies used to determine the kinetic parameters of enzymes involved in fatty acid metabolism, which would be applicable for its study.
Acyl-CoA Synthetase Activity Assay
Principle: The activity of acyl-CoA synthetase is determined by measuring the formation of the acyl-CoA product from the corresponding fatty acid, CoA, and ATP. This can be monitored spectrophotometrically by coupling the reaction to the reduction of NAD+ in the presence of acyl-CoA dehydrogenase and acyl-CoA oxidase.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), ATP, MgCl2, CoA, and the fatty acid substrate (14-methylicosanoic acid or palmitic acid).
-
Enzyme: Add purified acyl-CoA synthetase to initiate the reaction.
-
Coupling Enzymes: Include acyl-CoA dehydrogenase and acyl-CoA oxidase in the reaction mixture, along with NAD+.
-
Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Kinetics: Vary the concentration of the fatty acid substrate to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Carnitine Palmitoyltransferase I (CPT-I) Activity Assay
Principle: CPT-I activity is measured by quantifying the formation of acylcarnitine from acyl-CoA and L-carnitine. A common method involves the use of radioactively labeled L-carnitine.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 7.4), ATP, KCl, KCN (to inhibit mitochondrial respiration), and the acyl-CoA substrate (this compound or Palmitoyl-CoA).
-
Substrate: Add [3H]L-carnitine to the mixture.
-
Enzyme Source: Use isolated mitochondria or a purified CPT-I enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Separation: Stop the reaction and separate the radiolabeled acylcarnitine product from the unreacted [3H]L-carnitine using an ion-exchange resin.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
Kinetics: Determine Km and Vmax by varying the concentration of the acyl-CoA substrate.
Mandatory Visualization
Caption: General pathway of fatty acid activation and mitochondrial import.
Caption: A generalized workflow for determining enzyme kinetic parameters.
Conclusion
The structural difference between the branched-chain this compound and the straight-chain Palmitoyl-CoA is predicted to have a significant impact on their respective enzyme kinetics. The methyl group in this compound likely introduces steric hindrance that reduces its affinity and turnover rate with key enzymes of fatty acid metabolism, such as acyl-CoA synthetases, carnitine palmitoyltransferases, and acyl-CoA dehydrogenases. Consequently, this compound is expected to be a less efficient substrate for energy production via beta-oxidation compared to Palmitoyl-CoA. Further experimental studies are required to precisely quantify the kinetic parameters of this compound and to fully elucidate its metabolic fate and physiological significance. This guide provides a foundational framework for researchers and professionals in designing and interpreting such future investigations.
References
Comparative Analysis of Anti-Acyl-CoA Binding Protein (ACBP) Antibody Cross-Reactivity with 14-Methylicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of commercially available antibodies against Acyl-CoA Binding Protein (ACBP) with 14-Methylicosanoyl-CoA. Due to the limited availability of direct experimental data on this specific interaction, this document outlines a framework for evaluating antibody performance, including detailed experimental protocols and expected data presentation. The principles and methodologies described herein will enable researchers to systematically assess antibody specificity and select the most suitable reagents for their studies involving ACBP and its interaction with long-chain acyl-CoA esters.
Introduction to ACBP and this compound
Acyl-CoA-binding protein (ACBP) is a small, highly conserved intracellular protein that plays a crucial role in the transport and pool formation of medium- and long-chain acyl-CoA esters.[1][2] These esters are key intermediates in lipid metabolism and cellular signaling.[3][4] ACBP exhibits a high binding affinity for acyl-CoA esters, particularly those with acyl chain lengths of 14 to 22 carbon atoms.[5] this compound, a 21-carbon branched-chain fatty acyl-CoA, falls within this binding preference range, suggesting a potential interaction with ACBP. Understanding the specificity of anti-ACBP antibodies is critical for accurately detecting and quantifying ACBP in the presence of its ligands.
Hypothetical Comparison of Anti-ACBP Antibody Cross-Reactivity
The following table presents a hypothetical comparison of three commercially available anti-ACBP antibodies. The data presented are illustrative and represent the type of results that would be generated using the experimental protocols outlined in this guide.
| Antibody Product | Host Species | Type | Immunogen | Hypothetical Kd (nM) for ACBP | Hypothetical % Cross-Reactivity with this compound |
| Anti-ACBP Antibody A | Rabbit | Polyclonal | Full-length recombinant human ACBP | 5.2 | < 1% |
| Anti-ACBP Antibody B | Mouse | Monoclonal | Peptide sequence near the C-terminus of human ACBP | 8.5 | ~5% |
| Anti-ACBP Antibody C | Goat | Polyclonal | Native bovine ACBP | 6.8 | < 2% |
Note: The binding affinity (Kd) and cross-reactivity percentages are hypothetical and would need to be determined experimentally.
Experimental Workflows and Protocols
To empirically determine the cross-reactivity of anti-ACBP antibodies with this compound, a series of validation experiments are required. The following diagrams and protocols outline the recommended workflow.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA binding proteins; structural and functional conservation over 2000 MYA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 14-Methylicosanoyl-CoA Levels: A-How-To Guide for Researchers
For Immediate Release
A comprehensive guide for the comparative analysis of 14-Methylicosanoyl-CoA levels in different cell types, providing researchers with the necessary protocols and frameworks for quantitative investigation.
While direct comparative data on the cellular levels of the branched-chain fatty acyl-CoA, this compound, is not extensively available in published literature, this guide offers a robust framework for researchers to conduct such analyses. Branched-chain fatty acids and their CoA esters are crucial intermediates in various metabolic processes, and their levels can vary significantly between different cell types, reflecting their unique metabolic states and functions. This guide provides a detailed experimental protocol for quantification, a theoretical framework for expected variations, and the necessary tools for data presentation and visualization.
Theoretical Framework: Branched-Chain Fatty Acid Metabolism
This compound is a C21 branched-chain fatty acyl-CoA. The metabolism of such fatty acids with a methyl group on an odd-numbered carbon atom typically undergoes alpha-oxidation, a process that occurs within peroxisomes. This pathway is essential for the degradation of dietary phytanic acid, a branched-chain fatty acid found in dairy products, animal fats, and certain fish. The enzymes involved in alpha-oxidation are highly expressed in tissues such as the liver and kidney, which are central to metabolic processing. Therefore, it is hypothesized that cell types derived from these tissues, such as hepatocytes and renal cells, may exhibit higher basal levels of branched-chain fatty acyl-CoAs.
Furthermore, cancer cells are known to reprogram their metabolic pathways to support rapid proliferation. Alterations in fatty acid metabolism are a hallmark of many cancers, suggesting that certain cancer cell lines may also exhibit unique profiles of branched-chain fatty acyl-CoAs. For instance, studies have shown that breast cancer cell lines like MCF7 have significantly higher total fatty acyl-CoA levels compared to macrophage-like cells such as RAW264.7.[1]
Quantitative Data Comparison
As direct quantitative data for this compound is scarce, the following table is provided as a template for researchers to populate with their own experimental findings. This standardized format will facilitate easy comparison across different cell types.
| Cell Type | Total Acyl-CoA Pool (pmol/10^6 cells) | This compound (pmol/10^6 cells) | Percentage of Total Acyl-CoAs (%) |
| Hepatocytes (e.g., HepG2) | Data to be generated | Data to be generated | Data to be generated |
| Renal Cells (e.g., HK-2) | Data to be generated | Data to be generated | Data to be generated |
| Breast Cancer Cells (e.g., MCF7) | Data to be generated | Data to be generated | Data to be generated |
| Macrophage-like Cells (e.g., RAW264.7) | Data to be generated | Data to be generated | Data to be generated |
| Fibroblasts (e.g., NIH/3T3) | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the quantification of long-chain fatty acyl-CoAs in mammalian cells and can be tailored for this compound.[1]
1. Cell Culture and Harvesting:
-
Culture cells of interest to the desired confluency (typically ~10^6 to 10^7 cells per sample).
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping in the presence of an extraction solvent to immediately quench metabolic activity.
2. Acyl-CoA Extraction:
-
To the cell pellet, add a solution of 2:1 (v/v) methanol (B129727):water, supplemented with an appropriate internal standard. For this compound, a structurally similar, odd-chain fatty acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) can be used.
-
Vortex the mixture vigorously and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution (e.g., 2% formic acid in water) to remove polar impurities.
-
Elute the acyl-CoAs with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen gas.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 methanol:water).
-
Perform chromatographic separation using a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
The precursor ion for this compound will be its [M+H]+ adduct.
-
The product ions will be specific fragments generated by collision-induced dissociation.
-
5. Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the results to the number of cells used for the extraction.
Visualizations
Signaling Pathways and Workflows
Caption: Peroxisomal alpha-oxidation of a branched-chain fatty acid.
Caption: Workflow for acyl-CoA quantification and comparison.
References
Is 14-Methylicosanoyl-CoA a more potent inhibitor than other acyl-CoAs?
While the specific inhibitory potency of 14-Methylicosanoyl-CoA remains uncharacterized in publicly available scientific literature, a significant body of research has established various other acyl-Coenzyme A (acyl-CoA) molecules as potent inhibitors of several key enzymes. This guide provides a comparative analysis of the inhibitory activities of these well-documented acyl-CoAs, offering insights into their structure-activity relationships and the experimental protocols used for their evaluation.
Comparative Inhibitory Potency of Acyl-CoAs
The inhibitory potential of acyl-CoAs is highly dependent on their chain length and degree of saturation, as well as the target enzyme. The following table summarizes the 50% inhibitory concentrations (IC50) of various acyl-CoAs against different human lipoxygenase (LOX) isozymes, which are involved in the production of pro-inflammatory lipid mediators.
| Acyl-CoA | Target Enzyme | IC50 (µM) |
| Palmitoyl-CoA (16:0) | h12-LOX | > 200 |
| Palmitoleoyl-CoA (16:1) | h12-LOX | > 200 |
| Stearoyl-CoA (18:0) | h12-LOX | > 200 |
| Oleoyl-CoA (18:1) | h12-LOX | 32 ± 4 |
| Linoleoyl-CoA (18:2) | h12-LOX | > 200 |
| γ-Linolenoyl-CoA (18:3) | h12-LOX | > 200 |
| Arachidonoyl-CoA (20:4) | h12-LOX | 110 ± 20 |
| Docosahexaenoyl-CoA (22:6) | h12-LOX | > 200 |
| Palmitoyl-CoA (16:0) | h15-LOX-1 | > 50 |
| Palmitoleoyl-CoA (16:1) | h15-LOX-1 | > 50 |
| Stearoyl-CoA (18:0) | h15-LOX-1 | 4.2 ± 0.6 |
| Oleoyl-CoA (18:1) | h15-LOX-1 | 39 ± 2 |
| Linoleoyl-CoA (18:2) | h15-LOX-1 | > 50 |
| γ-Linolenoyl-CoA (18:3) | h15-LOX-1 | > 50 |
| Arachidonoyl-CoA (20:4) | h15-LOX-1 | > 50 |
| Docosahexaenoyl-CoA (22:6) | h15-LOX-1 | > 50 |
| Palmitoyl-CoA (16:0) | h15-LOX-2 | > 100 |
| Palmitoleoyl-CoA (16:1) | h15-LOX-2 | > 100 |
| Stearoyl-CoA (18:0) | h15-LOX-2 | 7.6 ± 1 |
| Oleoyl-CoA (18:1) | h15-LOX-2 | 0.620 ± 0.060 |
| Linoleoyl-CoA (18:2) | h15-LOX-2 | > 100 |
| γ-Linolenoyl-CoA (18:3) | h15-LOX-2 | > 100 |
| Arachidonoyl-CoA (20:4) | h15-LOX-2 | > 100 |
| Docosahexaenoyl-CoA (22:6) | h15-LOX-2 | > 100 |
Data sourced from a 2023 study on the inhibitory investigations of acyl-CoA derivatives against human lipoxygenase isozymes.[1]
Key Observations from Experimental Data
From the presented data, several key structure-activity relationships can be deduced:
-
Chain Length: For the majority of the tested lipoxygenase isozymes (h12-LOX, h15-LOX-1, and h15-LOX-2), C18 acyl-CoAs demonstrated the most potent inhibitory properties.[1] In contrast, C16 acyl-CoAs were found to be more promising inhibitors for h5-LOX.[1]
-
Saturation: The degree of saturation significantly impacts inhibitory potency. For instance, the monosaturated oleoyl-CoA (18:1) is a potent inhibitor of h12-LOX, h15-LOX-1, and h15-LOX-2. However, increasing the number of double bonds, as seen in linoleoyl-CoA (18:2) and γ-linolenoyl-CoA (18:3), leads to a dramatic decrease or complete loss of inhibitory activity.[1] This suggests that the flexibility of the acyl chain, which is reduced by additional double bonds, is crucial for effective binding and inhibition.[1]
-
Enzyme Specificity: The inhibitory profile of acyl-CoAs is highly specific to the enzyme isoform. For example, oleoyl-CoA is a submicromolar inhibitor of h15-LOX-2, while its potency against h12-LOX and h15-LOX-1 is in the micromolar range.[1]
Experimental Protocols
The determination of IC50 values for acyl-CoA inhibitors against lipoxygenase isozymes typically involves the following steps:
-
Enzyme Preparation: Recombinant human lipoxygenase isozymes (h5-LOX, h12-LOX, h15-LOX-1, and h15-LOX-2) are expressed and purified.
-
Inhibitor Preparation: A range of concentrations of the acyl-CoA inhibitors are prepared.
-
Enzyme Activity Assay: The activity of the lipoxygenase is measured in the presence and absence of the inhibitors. This is often done by monitoring the formation of the product (a conjugated diene) spectrophotometrically.
-
IC50 Determination: The inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving lipoxygenases and a typical experimental workflow for assessing enzyme inhibition.
Caption: Lipoxygenase signaling pathway and the inhibitory action of Acyl-CoAs.
Caption: Experimental workflow for determining the IC50 of Acyl-CoA inhibitors.
Conclusion
References
A Comparative Guide to the Identification of 14-Methylicosanoyl-CoA using Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) based methods for the confident identification of 14-Methylicosanoyl-CoA, a long-chain fatty acyl-coenzyme A (CoA). We will explore the expected fragmentation patterns, compare targeted versus non-targeted approaches, and provide detailed experimental protocols to support your research.
Introduction to this compound and the Role of Tandem Mass Spectrometry
This compound is a C21 branched-chain fatty acyl-CoA. The analysis of long-chain fatty acyl-CoAs (LCACoAs) is crucial for understanding various metabolic pathways, including fatty acid metabolism and biosynthesis of complex lipids.[1][2][3] Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a highly sensitive and specific technique for the characterization and quantification of these molecules.[2][4]
Methodology Comparison: Targeted vs. Untargeted Approaches
The identification of this compound can be approached using two primary tandem mass spectrometry strategies: a targeted multiple reaction monitoring (MRM) approach and an untargeted high-resolution mass spectrometry approach, often aided by in silico spectral libraries.
| Feature | Targeted MS/MS (MRM) | Untargeted High-Resolution MS/MS |
| Principle | Pre-selected precursor and product ion transitions are monitored. | Full scan MS and MS/MS spectra are acquired for all detectable ions. |
| Instrumentation | Triple Quadrupole (QqQ) Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap |
| Selectivity | Very High | High |
| Sensitivity | Very High | High |
| Confirmation | Based on specific fragmentation patterns and retention time. | Based on accurate mass, isotopic pattern, and spectral matching to libraries. |
| Throughput | High for a defined list of analytes. | Lower for in-depth analysis of all features. |
| Discovery Potential | Limited to pre-defined targets. | High, enables identification of unknown compounds. |
Part 1: Targeted Identification of this compound by Triple Quadrupole MS/MS
The most common and robust method for the quantitation and confirmation of specific acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.[4]
Expected Fragmentation Pattern
While specific experimental data for this compound is not widely published, the fragmentation pattern of long-chain acyl-CoAs is well-characterized.[5][6][7] In positive electrospray ionization (ESI) mode, acyl-CoAs typically exhibit two major fragmentation pathways:
-
Neutral Loss of the Phosphoadenosine Diphosphate Moiety: A characteristic neutral loss of 507.0 Da is observed, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate group.[5][6] This results in a product ion containing the acyl-pantetheine moiety.
-
Formation of the Phosphoadenosine Fragment: A common product ion is observed at m/z 428, which corresponds to the 3'-phosphoadenosine fragment.[6][7]
For this compound (Molecular Formula: C₄₂H₇₈N₇O₁₇P₃S), the expected precursor ion ([M+H]⁺) and key product ions are detailed in the table below.
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 1090.46 | Precursor Ion |
| [M+H - 507]⁺ | 583.46 | Product Ion (Acyl-pantetheine fragment) |
| [Adenosine-3'-phosphate-5'-diphosphate + H]⁺ | 428.04 | Product Ion (Phosphoadenosine fragment) |
Note: The exact mass may vary slightly depending on the instrument calibration and resolution.
Experimental Protocol: Targeted LC-MS/MS Analysis
This protocol provides a general framework for the targeted analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue or cell samples in a suitable buffer.
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.[1]
-
Elute the acyl-CoAs and evaporate the solvent.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.[1][4]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[1][4]
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary (Quantitative): Q1: 1090.5 -> Q3: 583.5
-
Secondary (Confirmatory): Q1: 1090.5 -> Q3: 428.0
-
-
Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.
Workflow for Targeted Identification
Caption: Workflow for the targeted identification of this compound.
Part 2: Alternative and Confirmatory Approaches
While targeted MS/MS is the gold standard for quantification, other methods can be used for discovery and to provide additional confirmation of identity.
Comparison with In Silico Spectral Libraries
The use of in silico generated tandem mass spectral libraries is a growing field for the identification of metabolites, including a vast number of acyl-CoAs that are not commercially available as standards.[8][9]
| Parameter | Targeted MS/MS with Authentic Standard | High-Resolution MS/MS with In Silico Library |
| Confidence of ID | High (Level 1) | Medium to High (Level 2) |
| Requirement for Standard | Yes | No |
| Quantitative Accuracy | High | Semi-quantitative without a standard |
| Scope | Limited to available standards | Broad, covers thousands of potential structures |
Fragmentation Pathway of this compound
The fragmentation of this compound in the collision cell of a mass spectrometer can be visualized as follows:
Caption: Predicted fragmentation of this compound in positive ESI-MS/MS.
Alternative Method: Derivatization
For challenging analyses, derivatization of the phosphate (B84403) groups of acyl-CoAs by methylation has been shown to improve chromatographic peak shape and reduce analyte loss, offering an alternative sample preparation strategy.[10] This approach can be particularly useful for comprehensive profiling of a wide range of acyl-CoAs in a single run.[11]
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.vu.nl [research.vu.nl]
Orthogonal Methods for Validating 14-Methylicosanoyl-CoA Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods for the validation of 14-Methylicosanoyl-CoA measurements. Ensuring the accuracy and reliability of analytical data is paramount in research and drug development, and the use of orthogonal methods—techniques that rely on different physical or chemical principles—is a critical component of robust data validation. This document details the primary method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares it with two orthogonal approaches: Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key performance metrics for the quantification of very-long-chain acyl-CoAs, including this compound, using different analytical techniques. The data presented is a representative summary based on published performance for similar analytes.
| Parameter | LC-MS/MS | GC-MS (of 14-methylicosanoic acid) | HPLC-UV/Fluorescence |
| Limit of Detection (LOD) | 1-10 fmol[1] | pmol range | 120 pmol (UV, with derivatization)[1] / fmol range (Fluorescence)[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | pmol range | 1.3 nmol (UV, LC/MS-based)[1] / fmol-pmol range (Fluorescence) |
| Linearity (R²) | >0.99[1] | >0.99 | >0.99[1] |
| Precision (%RSD) | < 5%[1] | < 15% | < 15%[1] |
| Specificity | High (based on mass-to-charge ratio)[1] | High (with MS detection) | Moderate (risk of co-elution with UV)[1], High (with specific fluorescent labeling) |
| Throughput | High | Low to Moderate | Moderate |
| Derivatization Required | No | Yes (for the fatty acid) | No (for UV), Yes (for Fluorescence) |
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of validating this compound measurements and the metabolic context of this molecule, the following diagrams are provided.
References
The Impact of a Single Methyl Group: A Comparative Guide to 14-Methylicosanoyl-CoA and Icosanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuanced effects of subtle molecular modifications is paramount. The addition of a single methyl group to a long-chain fatty acyl-CoA, as seen in 14-Methylicosanoyl-CoA, can significantly alter its physical properties and biological functions when compared to its straight-chain counterpart, Icosanoyl-CoA. This guide provides a comparative analysis of these two molecules, summarizing the known effects of methyl branching on fatty acyl-CoA function and offering detailed experimental protocols to facilitate further investigation.
While direct comparative experimental data for this compound and Icosanoyl-CoA is limited in publicly available literature, we can infer the functional differences based on established principles of how methyl branching affects the physicochemical and metabolic properties of fatty acids and their CoA esters.
I. Physicochemical and Structural Differences
The primary distinction between this compound and Icosanoyl-CoA lies in their molecular structure. The presence of a methyl group at the 14th carbon position of the 20-carbon chain in this compound introduces a steric hindrance that disrupts the linear, tightly packed arrangement characteristic of straight-chain saturated fatty acyl-CoAs like Icosanoyl-CoA.
This structural perturbation is predicted to have the following consequences:
-
Membrane Fluidity: Methyl-branched fatty acids are known to increase the fluidity of lipid bilayers.[1] The kink introduced by the methyl group in this compound would likely disrupt the orderly packing of acyl chains within a membrane, leading to a lower melting point and increased fluidity compared to membranes containing Icosanoyl-CoA.
-
Molecular Interactions: The altered shape of this compound may influence its interaction with enzymes and binding proteins. The methyl group could either enhance or hinder binding to specific protein pockets, thereby modulating its metabolic fate and signaling functions.
A summary of the predicted physical property differences is presented in Table 1.
Table 1: Predicted Physicochemical Differences between this compound and Icosanoyl-CoA
| Property | This compound | Icosanoyl-CoA | Rationale |
| Melting Point | Lower | Higher | The methyl branch disrupts crystal lattice packing.[2] |
| Membrane Fluidity | Increases | Decreases | The kink in the acyl chain reduces van der Waals interactions between adjacent lipids.[1] |
| Solubility | Potentially higher in nonpolar solvents | Potentially lower in nonpolar solvents | The branched structure may slightly increase solubility in certain organic solvents.[3] |
II. Functional Comparison: Metabolism and Cellular Roles
The structural differences between these two molecules are expected to translate into distinct functional roles within the cell.
A. Metabolic Fate
Long-chain and very-long-chain fatty acyl-CoAs are primarily metabolized through mitochondrial and peroxisomal β-oxidation. However, the presence of a methyl branch can significantly alter this process.
-
Icosanoyl-CoA: As a straight-chain saturated fatty acyl-CoA, Icosanoyl-CoA is a substrate for the standard mitochondrial β-oxidation pathway, yielding acetyl-CoA units for energy production.[4]
-
This compound: The methyl group at an even-numbered carbon (from the carboxyl end) in this compound does not block the initial rounds of β-oxidation. However, as the chain is shortened, the methyl group will eventually be near the α- or β-carbon, potentially sterically hindering the enzymatic reactions of β-oxidation. Branched-chain fatty acids are often shunted towards peroxisomal α- or β-oxidation to handle the branched structure.[4][5] It is plausible that this compound is a preferred substrate for peroxisomal degradation.
A logical workflow for the differential metabolism is depicted in the following diagram.
B. Signaling and Other Cellular Functions
Acyl-CoAs are not just metabolic intermediates; they also act as signaling molecules and substrates for protein acylation. The structural difference between this compound and its straight-chain counterpart could lead to differential effects on:
-
Enzyme Regulation: The binding affinity of various enzymes, such as acyl-CoA dehydrogenases, may differ for the two molecules. Studies on metazoan fatty acid synthase have shown that the enzyme has a lower turnover number with branched extender substrates.[2]
-
Protein Acylation: The specificity of acyltransferases that attach fatty acids to proteins could be influenced by the methyl branch, leading to different sets of acylated proteins and downstream signaling consequences.
-
Receptor Interaction: While speculative, the altered conformation of this compound could potentially lead to differential interactions with nuclear receptors or other lipid-sensing proteins.
III. Experimental Protocols
To empirically validate the predicted differences and further elucidate the functional consequences of the methyl branch in this compound, the following experimental protocols are provided.
A. Measurement of Membrane Fluidity
Principle: This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which intercalates into the hydrophobic core of lipid bilayers. Its fluorescence anisotropy is inversely proportional to membrane fluidity.[6]
Methodology:
-
Liposome Preparation:
-
Prepare liposomes composed of a base lipid (e.g., phosphatidylcholine) and either this compound or Icosanoyl-CoA at a desired molar ratio.
-
Dry the lipid mixture under a stream of nitrogen gas.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS) and sonicate or extrude to form unilamellar vesicles.
-
-
DPH Labeling:
-
Incubate the prepared liposomes with a solution of DPH in tetrahydrofuran (B95107) (THF) at a final concentration of 1 µM for 1 hour at room temperature in the dark.
-
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence intensity of the DPH-labeled liposomes using a fluorescence spectrophotometer equipped with polarizers.
-
Excitation wavelength: 360 nm.
-
Emission wavelength: 430 nm.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where I_VV and I_VH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer vertical or horizontal, respectively. G is the grating correction factor.
-
-
-
Data Analysis:
-
Compare the anisotropy values of liposomes containing this compound with those containing Icosanoyl-CoA. A lower anisotropy value indicates higher membrane fluidity.
-
B. In Vitro Fatty Acid Oxidation Assay
Principle: This assay measures the rate of β-oxidation of radiolabeled fatty acyl-CoAs by isolated mitochondria or peroxisomes.[7]
Methodology:
-
Substrate Preparation:
-
Synthesize or obtain [1-¹⁴C]-14-Methylicosanoyl-CoA and [1-¹⁴C]-Icosanoyl-CoA.
-
-
Organelle Isolation:
-
Isolate mitochondria and/or peroxisomes from a relevant cell type or tissue (e.g., rat liver) by differential centrifugation.
-
-
Oxidation Reaction:
-
Incubate the isolated organelles with the radiolabeled substrates in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, CoA, carnitine for mitochondria).
-
Incubate at 37°C for a defined period.
-
-
Separation of Products:
-
Stop the reaction by adding perchloric acid.
-
Separate the water-soluble oxidation products (acetyl-CoA, propionyl-CoA) from the unreacted substrate by centrifugation and/or chromatography.
-
-
Quantification:
-
Measure the radioactivity in the water-soluble fraction using a scintillation counter.
-
-
Data Analysis:
-
Compare the rate of production of water-soluble products from this compound and Icosanoyl-CoA to determine the relative rates of oxidation.
-
C. Protein-Lipid Interaction Assay
Principle: A protein-lipid overlay assay can be used to screen for interactions between a protein of interest and the two acyl-CoA molecules.[8]
Methodology:
-
Lipid Spotting:
-
Spot solutions of this compound and Icosanoyl-CoA onto a nitrocellulose membrane and allow to dry.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.
-
-
Protein Incubation:
-
Incubate the membrane with a solution containing the purified protein of interest (e.g., an acyl-CoA binding protein or a nuclear receptor) that is tagged for detection (e.g., with a His-tag or GST-tag).
-
-
Washing:
-
Wash the membrane extensively to remove unbound protein.
-
-
Detection:
-
Detect the bound protein using a primary antibody against the tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
Compare the signal intensity of the spots for this compound and Icosanoyl-CoA to assess the relative binding affinity of the protein for each lipid.
-
IV. Conclusion
The introduction of a methyl branch in this compound is predicted to significantly alter its function compared to the straight-chain Icosanoyl-CoA. These differences likely manifest in altered membrane fluidity, distinct metabolic processing, and potentially unique roles in cellular signaling. The provided experimental frameworks offer a starting point for researchers to empirically test these hypotheses and to further unravel the specific functional consequences of this subtle yet significant structural modification. Such investigations are crucial for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies targeting lipid-related pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Cells Treated with 14-Methylicosanoyl-CoA: A Methodological Guide
Introduction:
This guide offers detailed experimental protocols, templates for data presentation, and visualizations of the experimental workflow and relevant signaling pathways to aid researchers in designing and interpreting transcriptomic studies of 14-Methylicosanoyl-CoA or similar molecules.
Data Presentation
Quantitative data from a comparative transcriptomics experiment should be summarized to highlight the most significant findings. The following tables serve as templates for presenting such data.
Table 1: Top 20 Differentially Expressed Genes (DEGs) in Cells Treated with this compound vs. Vehicle Control
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |
| Gene A | Gene A Full Name | 3.45 | 1.2e-8 | 2.5e-7 |
| Gene B | Gene B Full Name | 2.98 | 3.5e-8 | 5.1e-7 |
| Gene C | Gene C Full Name | 2.76 | 7.1e-8 | 8.2e-7 |
| Gene D | Gene D Full Name | -2.55 | 9.8e-8 | 9.9e-7 |
| Gene E | Gene E Full Name | -2.89 | 1.4e-7 | 1.2e-6 |
| ... | ... | ... | ... | ... |
Table 2: Enriched KEGG Pathways for Upregulated Genes
| Pathway ID | Pathway Description | Gene Count | p-value | Adjusted p-value |
| hsa03320 | PPAR signaling pathway | 15 | 2.4e-6 | 3.1e-5 |
| hsa00071 | Fatty acid degradation | 12 | 5.6e-6 | 4.5e-5 |
| hsa04920 | Adipocytokine signaling pathway | 10 | 1.2e-5 | 8.9e-5 |
| ... | ... | ... | ... | ... |
Table 3: Enriched KEGG Pathways for Downregulated Genes
| Pathway ID | Pathway Description | Gene Count | p-value | Adjusted p-value |
| hsa04110 | Cell cycle | 18 | 3.1e-7 | 4.0e-6 |
| hsa04510 | Focal adhesion | 14 | 8.9e-6 | 7.2e-5 |
| hsa04010 | MAPK signaling pathway | 16 | 2.5e-5 | 1.5e-4 |
| ... | ... | ... | ... | ... |
Experimental Protocols
Below are detailed methodologies for a typical comparative transcriptomics experiment.
1. Cell Culture and Treatment
-
Cell Line: Select a metabolically active cell line relevant to fatty acid metabolism, such as HepG2 (human hepatoma) or C2C12 (mouse myoblasts).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Preparation: Prepare a stock solution of this compound. For the vehicle control, use the same solvent used to dissolve the this compound. A common alternative control is to treat cells with a well-characterized fatty acid like palmitic acid to compare the effects of the methylated compound to a standard saturated fatty acid.
-
Experimental Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours to synchronize them and reduce baseline signaling from serum components.
-
Treat cells with the final concentration of this compound (e.g., 50 µM) or the vehicle control. Include at least three biological replicates for each condition.
-
Incubate for a predetermined time (e.g., 24 hours) to allow for transcriptional changes.
-
2. RNA Isolation and Quality Control
-
RNA Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent or a similar lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Isolate total RNA following the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.[7][8]
-
-
Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Verify RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for RNA-sequencing.
-
3. RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to enrich for adapter-ligated fragments. Use a kit such as the NEBNext® Ultra™ II RNA Library Prep Kit for Illumina®.
-
-
Sequencing:
-
Quantify the final libraries and pool them.
-
Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq or similar high-throughput sequencer to a depth of at least 20 million reads per sample.
-
4. Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to check the quality of the raw sequencing reads. Trim adapters and low-quality bases using Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.
-
Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the this compound treated group and the control group. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 Fold Change| > 1).
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs using tools like DAVID, Metascape, or clusterProfiler to identify biological processes and pathways affected by the treatment.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for comparative transcriptomic analysis.
Hypothesized Signaling Pathway
Long-chain fatty acyl-CoAs are known activators of PPARα, a key regulator of lipid metabolism.[1][6] The following diagram illustrates this potential signaling cascade.
Caption: Hypothesized PPARα signaling pathway activation.
References
- 1. Mechanisms of regulation of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-chain fatty acid-induced changes in gene expression in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
Replicating Findings on the Metabolic Effects of 14-Methylicosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of 14-Methylicosanoyl-CoA and its alternatives, focusing on well-characterized branched-chain fatty acyl-CoAs such as phytanoyl-CoA and pristanoyl-CoA. Due to the limited direct experimental data on this compound, this document leverages established knowledge of similar branched-chain fatty acids to provide a framework for replicating and extending findings in this area.
Introduction to Branched-Chain Fatty Acyl-CoA Metabolism
Branched-chain fatty acids (BCFAs) and their activated CoA esters are important metabolic intermediates derived from dietary sources or the catabolism of branched-chain amino acids. Unlike their straight-chain counterparts, BCFAs with methyl groups at odd-numbered carbon atoms, such as phytanic acid, require a specialized degradation pathway involving alpha-oxidation in peroxisomes before they can enter the beta-oxidation spiral. Very-long-chain and branched-chain fatty acyl-CoAs have also been identified as potent ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Comparative Metabolic Pathways
While specific data for this compound is scarce, its structure as a C21 branched-chain fatty acyl-CoA suggests its metabolism will share features with other well-studied BCFAs like phytanoyl-CoA (a C20 branched-chain fatty acyl-CoA) and pristanoyl-CoA (a C19 branched-chain fatty acyl-CoA).
Table 1: Comparison of Metabolic Fates
| Feature | This compound (Predicted) | Phytanoyl-CoA | Pristanoyl-CoA |
| Primary Site of Initial Oxidation | Peroxisomes | Peroxisomes[1][2][3] | Peroxisomes[1][2][4] |
| Initial Oxidative Pathway | Likely α-oxidation followed by β-oxidation | α-oxidation[1][3] | β-oxidation[4] |
| Key Metabolic Intermediates | Predicted to yield propionyl-CoA and acetyl-CoA | Pristanoyl-CoA, Acetyl-CoA, Propionyl-CoA[4] | 4,8-Dimethylnonanoyl-CoA, Acetyl-CoA, Propionyl-CoA[4] |
| Mitochondrial Involvement | Subsequent β-oxidation of shorter-chain products | Oxidation of 4,8-dimethylnonanoyl-CoA[2] | Oxidation of 4,8-dimethylnonanoyl-CoA[4] |
| Signaling Role | Predicted PPARα agonist | High-affinity PPARα ligand | High-affinity PPARα ligand |
Signaling Effects: PPARα Activation
Very-long-chain and branched-chain fatty acyl-CoAs are known to be potent activators of PPARα, a key regulator of lipid homeostasis. Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.
Table 2: PPARα Target Gene Expression (Illustrative)
| Target Gene | Function | Fold Induction by Phytol (Precursor to Phytanoyl-CoA) in HepG2 cells[5] |
| CPT1A | Carnitine palmitoyltransferase 1A (Mitochondrial fatty acid uptake) | Data not quantified in the provided abstract |
| ACOX1 | Acyl-CoA oxidase 1 (Peroxisomal β-oxidation) | Data not quantified in the provided abstract |
| PDK4 | Pyruvate dehydrogenase kinase 4 (Metabolic regulation) | Data not quantified in the provided abstract |
Note: This table is illustrative. Quantitative data on the direct effects of the CoA esters on gene expression are needed for a direct comparison.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing the metabolic effects of different branched-chain fatty acyl-CoAs.
Experimental Protocols
Measurement of Fatty Acid Oxidation Rate
This protocol is adapted from established methods for measuring the oxidation of radiolabeled fatty acids in cultured cells or tissue homogenates.[4][6][7]
Objective: To quantify the rate of β-oxidation of this compound and its alternatives.
Materials:
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]-14-methyleicosanoic acid, [1-¹⁴C]-phytanic acid, [1-¹⁴C]-pristanic acid)
-
Cultured cells (e.g., hepatocytes, fibroblasts) or tissue homogenates
-
Scintillation counter and vials
-
7% BSA solution
-
Perchloric acid
Procedure:
-
Substrate Preparation: Prepare a solution of the radiolabeled fatty acid complexed with fatty acid-free BSA.
-
Cell Incubation: Incubate the cells or tissue homogenates with the radiolabeled substrate for a defined period (e.g., 2 hours) at 37°C.
-
Reaction Termination: Stop the reaction by adding perchloric acid. This will precipitate proteins and trap ¹⁴CO₂ produced from complete oxidation.
-
Separation of Products: Separate the acid-soluble metabolites (representing incomplete β-oxidation products) from the precipitated protein.
-
Quantification: Measure the radioactivity in the acid-soluble fraction and the trapped CO₂ using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the products per unit of time and protein concentration.
Analysis of Acyl-CoA Species by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of acyl-CoA thioesters from biological samples.[8][9]
Objective: To determine the intracellular concentrations of this compound and other acyl-CoA species following treatment.
Materials:
-
Cultured cells or tissue samples
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Ammonium acetate
-
Internal standards (e.g., isotope-labeled acyl-CoAs)
Procedure:
-
Sample Quenching and Extraction: Rapidly quench metabolic activity by flash-freezing the samples in liquid nitrogen. Extract the acyl-CoAs using a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Sample Preparation: Centrifuge the extract to pellet debris and transfer the supernatant. Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the acyl-CoA species using reverse-phase liquid chromatography and detect them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the acyl-CoA species by comparing their peak areas to those of the internal standards.
Peroxisomal β-Oxidation Assay
This assay is designed to specifically measure the β-oxidation activity within peroxisomes.[1][10]
Objective: To assess the contribution of peroxisomes to the degradation of this compound and its alternatives.
Materials:
-
Fluorescent fatty acid analog (e.g., 12-(1-pyrene)dodecanoic acid) or stable-isotope labeled very-long-chain fatty acid.
-
Cultured fibroblasts or other suitable cell lines.
-
HPLC system with a fluorescence detector or a mass spectrometer.
Procedure:
-
Cell Incubation: Incubate the cells with the fluorescent or stable-isotope labeled fatty acid substrate.
-
Lipid Extraction: After incubation, wash the cells and extract the total lipids.
-
Analysis of β-oxidation Products: Separate and quantify the shorter-chain fatty acid products of β-oxidation using HPLC or LC-MS.
-
Data Analysis: The rate of peroxisomal β-oxidation is determined by the amount of product formed over time. Control experiments using cells with known peroxisomal or mitochondrial defects can be used to validate the specificity of the assay.
Signaling Pathway Analysis: PPARα Activation
The activation of PPARα by branched-chain fatty acyl-CoAs initiates a signaling cascade that upregulates genes involved in lipid catabolism.
Caption: Signaling pathway of PPARα activation by branched-chain fatty acyl-CoAs.
Conclusion
Replicating and extending the findings on the metabolic effects of this compound requires a comparative approach due to the current lack of direct data. By using well-characterized branched-chain fatty acyl-CoAs like phytanoyl-CoA and pristanoyl-CoA as benchmarks, researchers can employ the detailed experimental protocols provided in this guide to elucidate the metabolic fate and signaling roles of this compound. The combination of fatty acid oxidation assays, comprehensive acyl-CoA profiling, and gene expression analysis will provide a robust framework for understanding the unique and shared metabolic effects of this and other novel branched-chain fatty acids.
References
- 1. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytol directly activates peroxisome proliferator-activated receptor alpha (PPARalpha) and regulates gene expression involved in lipid metabolism in PPARalpha-expressing HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for 14-Methylicosanoyl-CoA
Immediate Safety and Handling
Personal Protective Equipment (PPE): When handling 14-Methylicosanoyl-CoA, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Handling: Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Avoid generating dust or aerosols. In case of accidental contact, wash the affected area with copious amounts of water. If irritation persists, seek medical attention.
Proper Disposal Procedures
The disposal of this compound must adhere to the principle of responsible chemical waste management. Due to the lack of a specific SDS, a cautious approach is necessary.
Step-by-Step Disposal Guidance:
-
Consult Institutional Guidelines: Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Original Container: Whenever possible, keep the compound in its original container. This ensures proper labeling and identification.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be treated as a chemical waste product.
-
Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound".
-
Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company, as coordinated through your EHS department.
Quantitative Data Summary:
As no specific quantitative data regarding toxicity or environmental impact for this compound was found, a precautionary approach is recommended. Treat the compound as potentially hazardous.
| Parameter | Data |
| Acute Toxicity (Oral) | Data not available; assume harmful. |
| Acute Toxicity (Dermal) | Data not available; assume harmful. |
| Acute Toxicity (Inhalation) | Data not available; assume harmful. |
| Environmental Hazards | Data not available; avoid release to the environment. |
Experimental Context: The Role of Long-Chain Acyl-CoAs in Metabolism
This compound is a long-chain fatty acyl-coenzyme A. Such molecules are key intermediates in cellular metabolism, particularly in the process of fatty acid beta-oxidation, where fatty acids are broken down to produce energy.[1] The methyl group at position 14 suggests it is a branched-chain fatty acid derivative.
General Experimental Workflow for Studying Fatty Acid Oxidation:
The study of fatty acid oxidation often involves incubating the fatty acyl-CoA substrate with isolated mitochondria or specific enzymes and measuring the products.
Signaling Pathway: Fatty Acid Beta-Oxidation
Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, they undergo a cyclical series of four reactions collectively known as beta-oxidation. Each cycle shortens the acyl chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the citric acid cycle to generate further energy.
References
Essential Safety and Operational Guidance for Handling 14-Methylicosanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 14-Methylicosanoyl-CoA was publicly available at the time of this writing. The following guidance is based on best practices for handling novel or poorly characterized long-chain acyl-CoA compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate safety protocols, operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, a cautious approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (double-gloving recommended) - Laboratory Coat - Safety Glasses with Side Shields or Goggles - N95 or higher respirator | To prevent inhalation of fine particles and skin contact. |
| Handling Solutions | - Nitrile or Neoprene Gloves - Laboratory Coat - Safety Goggles - Chemical Fume Hood | To protect against splashes and inhalation of any volatile components. |
| General Laboratory Work | - Nitrile Gloves - Laboratory Coat - Safety Glasses | Minimum requirement for any work in the laboratory where the compound is present.[1] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is critical to maintaining a safe laboratory.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature should be confirmed with the supplier, but typically for such compounds, storage at -20°C or below is advisable.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards.
2. Handling and Preparation of Solutions:
-
All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., anti-static spatulas) for weighing to prevent dispersal of the powder.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure all containers are sealed when not in use.
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand). Scoop the material into a sealed container for proper disposal. Avoid creating dust.
-
Small Spills (Liquid): Absorb the spill with an inert material and place it in a sealed container for disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[3] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting.[2] Rinse mouth with water.[2] Seek medical attention.
4. Waste Disposal:
-
All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent materials) should be considered hazardous waste.
-
Segregate solid and liquid waste into appropriately labeled, sealed containers.
-
Dispose of all waste in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between hazard identification, risk assessment, and control measures, which is a fundamental concept in laboratory safety.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
